molecular formula C12H14N2O6 B1679006 Nitroparacetamol CAS No. 326850-30-0

Nitroparacetamol

Cat. No.: B1679006
CAS No.: 326850-30-0
M. Wt: 282.25 g/mol
InChI Key: XTMOQAKCOFLCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroparacetamol, also known scientifically as NCX-701, is a novel chemical entity under investigation as a nitric oxide (NO)-releasing derivative of the common analgesic and antipyretic drug, paracetamol . This structural modification was designed to enhance the pharmacological profile of the parent compound. Research indicates that this compound exhibits significantly augmented antinociceptive (pain-relieving) potency compared to paracetamol in various animal models, including acetic acid-induced abdominal constrictions in mice and carrageenan-induced mechanical hyperalgesia in rats . Intriguingly, unlike paracetamol which shows little to no anti-inflammatory effect, this compound demonstrates potent anti-oedema (anti-inflammatory) activity over a similar dose range, effectively inhibiting carrageenan-induced paw oedema . The mechanism of action is attributed to the compound's ability to release nitric oxide, a known biological signaling molecule, in addition to the cyclooxygenase inhibition associated with paracetamol . Studies on its safety profile suggest that the release of nitric oxide may confer a hepatoprotective effect, as an equimolar dose of this compound did not cause the liver damage in rats that was observed with paracetamol, despite achieving similar plasma and liver concentrations of paracetamol . This combination of enhanced analgesic potency, novel anti-inflammatory properties, and a potentially improved safety profile makes this compound a valuable research tool for investigating the roles of nitric oxide in pharmacology, pain management, and inflammatory processes, as well as for the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals.

CAS No.

326850-30-0

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

(4-acetamidophenyl) 4-nitrooxybutanoate

InChI

InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

XTMOQAKCOFLCRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(nitroxy)butanoic acid 4-acetylaminophenyl ester
NCX 701
NCX-701
NCX701
nitroacetaminophen
nitroparacetamol

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Nitroparacetamol

This compound (NCX-701) represents a significant advancement in analgesic and anti-inflammatory therapy. As a nitric oxide (NO)-donating derivative of paracetamol, it possesses a unique pharmacological profile characterized by enhanced efficacy and an improved safety margin compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: A Dual-Function Molecule

This compound is a co-drug, chemically synthesized by linking a nitrooxybutyroyl moiety to the paracetamol molecule via an ester linkage.[1][2][3] Its mechanism of action is rooted in its enzymatic breakdown within biological tissues, which releases both paracetamol and a nitric oxide (NO)-donating molecule.[3] This dual action is responsible for its distinct and complementary therapeutic effects.[4]

1.1. Paracetamol-Mediated Analgesia and Antipyresis

Once liberated, the paracetamol moiety exerts its known analgesic and antipyretic effects. While the precise mechanism of paracetamol is still debated, it is understood to involve several pathways:

  • Cyclooxygenase (COX) Inhibition: Paracetamol is considered a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity compared to traditional NSAIDs.[5][6] However, it demonstrates significant, preferential inhibition of COX-2 in certain environments, such as the endothelium, particularly when peroxide levels are low.[7][8][9] This central and peripheral COX inhibition is believed to reduce the synthesis of prostaglandins (B1171923) (PGs), key mediators of pain and fever.[6][10] The antipyretic effect, for instance, is attributed to the inhibition of PGE2 synthesis in the hypothalamus.[11]

  • Central Nervous System (CNS) Pathways: There is substantial evidence that paracetamol's analgesic effects are mediated through the CNS.[6][10] This includes the activation of descending serotonergic pathways, which inhibit pain signaling in the spinal cord.[6][10] Other proposed central mechanisms involve interactions with the cannabinoid and nitric oxide pathways.[10][11]

1.2. Nitric Oxide (NO)-Mediated Anti-inflammatory and Cytoprotective Effects

The slow, steady release of nitric oxide from the nitrooxybutyroyl moiety is pivotal to the enhanced therapeutic profile of this compound.[1][2][3] NO is a critical signaling molecule with diverse physiological roles. In the context of this compound, its release contributes to:

  • Enhanced Anti-inflammatory and Analgesic Activity: The NO component augments the effects of paracetamol.[1][12] Proposed mechanisms for this include:

    • Modulation of COX Activity: NO can directly interact with COX enzymes. While some studies suggest NO donors can inhibit COX activity, others indicate activation is also possible, suggesting a complex interaction.[5]

    • Inhibition of Pro-inflammatory Cascades: NO has been shown to inhibit key inflammatory pathways. This includes downregulating the NF-κB signaling cascade and inhibiting caspase-1 activity, which in turn reduces the formation of the potent pro-inflammatory cytokine interleukin-1β (IL-1β).[5][13] Studies in endotoxemia models show this compound prevents the induction of inducible nitric oxide synthase (iNOS) and COX-2.[14]

  • Gastrointestinal and Hepatic Cytoprotection: A major advantage of this compound is its improved safety profile. The released NO helps to mitigate the potential toxicity associated with the parent drug.

    • Gastrointestinal (GI) Sparing: Unlike NSAIDs, paracetamol has a low risk of causing GI ulcers.[15][16] The NO released from this compound further enhances GI safety, a key feature of NO-donating drugs designed to counteract the GI-damaging effects of traditional NSAIDs.[1][12]

    • Hepatoprotection: Paracetamol overdose is a leading cause of acute liver failure due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[17] this compound has been shown to be significantly less hepatotoxic.[3][13][17] The NO moiety is believed to protect the liver by inhibiting key steps in the Fas-mediated apoptosis pathway and reducing the synthesis of pro-inflammatory cytokines that contribute to liver damage.[14][17]

Signaling Pathways and Molecular Interactions

The interplay between the paracetamol and NO components results in a complex mechanism of action. The following diagrams illustrate the key pathways.

cluster_metabolism Metabolism of this compound cluster_no_pathway Downstream Effects of Nitric Oxide (NO) This compound (NCX-701) This compound (NCX-701) Esterases Esterases This compound (NCX-701)->Esterases Enzymatic Cleavage Paracetamol Paracetamol Esterases->Paracetamol NO-donating moiety (Nitrooxybutyrate) NO-donating moiety (Nitrooxybutyrate) Esterases->NO-donating moiety (Nitrooxybutyrate) NO NO NO-donating moiety (Nitrooxybutyrate)->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Caspase-1 Caspase-1 NO->Caspase-1 Inhibits NF-kB NF-kB NO->NF-kB Inhibits cGMP cGMP sGC->cGMP Increases Pro-inflammatory Cytokines (IL-1B) Pro-inflammatory Cytokines (IL-1B) Caspase-1->Pro-inflammatory Cytokines (IL-1B) Activates COX-2 / iNOS Induction COX-2 / iNOS Induction NF-kB->COX-2 / iNOS Induction Activates Inflammation Inflammation COX-2 / iNOS Induction->Inflammation Promotes Pro-inflammatory Cytokines (IL-1B)->Inflammation Promotes cluster_paracetamol_pathway Paracetamol's Mechanism on Prostaglandin Synthesis Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Cyclooxygenase-2 (COX-2) Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Pain & Fever Pain & Fever Prostaglandins (PGs)->Pain & Fever Mediates Paracetamol Paracetamol Paracetamol->COX-2 Inhibits start Select Male Wistar Rats drug_admin Administer Drug (i.p.) (this compound, Paracetamol, or Vehicle) start->drug_admin carrageenan Inject Carrageenan into Hindpaw (Sub-plantar) drug_admin->carrageenan 30 min post-drug measurement Measure Paw Volume (Plethysmometer) at T=0, 1, 2, 3h... carrageenan->measurement analysis Calculate % Inhibition of Oedema vs. Vehicle Control measurement->analysis end Determine ED50 Value analysis->end

References

The Synthesis of Nitroparacetamol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis of the Nitric Oxide-Donating Analgesic, Nitroparacetamol (NCX-701), from 4-Aminophenol (B1666318)

This technical guide provides a comprehensive overview of the synthesis of this compound, a nitric oxide (NO)-releasing derivative of paracetamol with potent anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathway, experimental protocols, and pharmacological context of this promising therapeutic agent.

Introduction: Understanding this compound (NCX-701)

This compound, chemically known as 4-(nitroxy)butanoic acid 4-acetylaminophenyl ester and designated as NCX-701, is a novel compound that combines the well-established analgesic and antipyretic effects of paracetamol with the therapeutic benefits of nitric oxide.[1][2][3][4] Unlike its parent molecule, this compound exhibits significant anti-inflammatory activity and enhanced analgesic potency, particularly in models of inflammatory and neuropathic pain.[2][3][5] This enhanced pharmacological profile is attributed to the nitrooxybutyroyl moiety, which acts as a nitric oxide donor.[2][3]

It is crucial to distinguish the structure of NCX-701 from a direct nitration product of paracetamol. The synthesis does not involve the introduction of a nitro group onto the aromatic ring of 4-aminophenol or paracetamol. Instead, it is a pro-drug designed for the slow release of nitric oxide.

Synthetic Pathway Overview

The synthesis of this compound from 4-aminophenol is a two-step process. The first step is the well-established acetylation of 4-aminophenol to produce paracetamol (4-hydroxyacetanilide). The subsequent step involves the esterification of the hydroxyl group of paracetamol with a nitric oxide-donating moiety, specifically 4-(nitrooxy)butanoic acid.

Synthesis_Pathway 4-Aminophenol 4-Aminophenol Step1 Acetylation 4-Aminophenol->Step1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Step1 Paracetamol Paracetamol Step1->Paracetamol Step2 Esterification Paracetamol->Step2 4-(Nitrooxy)butanoic acid 4-(Nitrooxy)butanoic acid 4-(Nitrooxy)butanoic acid->Step2 This compound (NCX-701) This compound (NCX-701) Step2->this compound (NCX-701)

Figure 1: Overall synthesis pathway of this compound from 4-Aminophenol.

Experimental Protocols

Step 1: Synthesis of Paracetamol from 4-Aminophenol

This procedure outlines the acetylation of 4-aminophenol to yield paracetamol.

Materials:

  • 4-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

  • Heating mantle or water bath

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.9 g of 4-aminophenol in a mixture of 30 mL of water and 12 mL of acetic anhydride.

  • Gently warm the mixture on a heating mantle or in a water bath for approximately 15-20 minutes to ensure the completion of the reaction.

  • Cool the reaction mixture in an ice bath to induce crystallization of the paracetamol product.

  • Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove impurities.

  • Recrystallize the crude product from a minimal amount of hot water to obtain purified paracetamol.

  • Dry the purified crystals in an oven at a temperature below 100°C.

Step 2: Synthesis of this compound (NCX-701) from Paracetamol

This step involves the esterification of paracetamol with 4-(nitrooxy)butanoic acid. The synthesis of 4-(nitrooxy)butanoic acid is a prerequisite and can be achieved by the nitration of 4-hydroxybutanoic acid or a corresponding derivative.

Materials:

  • Paracetamol (synthesized in Step 1)

  • 4-(Nitrooxy)butanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve paracetamol and a stoichiometric equivalent of 4-(nitrooxy)butanoic acid in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of DCC in anhydrous DCM.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound (NCX-701).

Quantitative Data Summary

The enhanced pharmacological activity of this compound compared to its parent compound, paracetamol, has been demonstrated in various preclinical models. The following table summarizes key quantitative data on its anti-inflammatory and anti-nociceptive effects.

Pharmacological Activity Model This compound (NCX-701) ED50 Paracetamol ED50 Reference
Anti-inflammatory (Oedema)Carrageenan-induced hindpaw oedema in rat (i.p.)169.4 µmol/kg>1986 µmol/kg[4][5]
Anti-nociceptive (Hyperalgesia)Carrageenan-induced mechanical hyperalgesia in rat (i.p.)156 µmol/kg411.6 µmol/kg[4][5]
Anti-nociceptive (Pain)Acetic acid-induced abdominal constrictions in mouse (p.o.)24.8 µmol/kg506 µmol/kg[4][5]

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is distinct from that of paracetamol.[2] While paracetamol's effects are primarily central, this compound's enhanced efficacy is attributed to the release of nitric oxide, which has several downstream effects.

One proposed mechanism involves the modulation of cyclooxygenase (COX) activity by nitric oxide. NO can inhibit COX enzymes, which are key mediators of inflammation and pain.[4] Additionally, NO may exert anti-inflammatory effects through the inhibition of caspase-1 and the NF-κB signaling cascade.[4]

Signaling_Pathway cluster_0 This compound (NCX-701) Administration cluster_1 Cellular Effects cluster_2 Pharmacological Outcomes NCX701 This compound (NCX-701) NO_Release Nitric Oxide (NO) Release NCX701->NO_Release COX_Inhibition COX Enzyme Inhibition NO_Release->COX_Inhibition Caspase1_Inhibition Caspase-1 Inhibition NO_Release->Caspase1_Inhibition NFkB_Inhibition NF-κB Cascade Inhibition NO_Release->NFkB_Inhibition Anti_Inflammatory Anti-inflammatory Effect COX_Inhibition->Anti_Inflammatory Analgesic Analgesic Effect COX_Inhibition->Analgesic Caspase1_Inhibition->Anti_Inflammatory NFkB_Inhibition->Anti_Inflammatory

Figure 2: Proposed mechanism of action for this compound (NCX-701).

Experimental Workflow for Characterization

The characterization of the synthesized this compound is a critical step to ensure its purity and structural integrity. The following workflow outlines the key analytical techniques.

Experimental_Workflow Start Synthesized This compound TLC Thin-Layer Chromatography (TLC) for purity check Start->TLC Column Column Chromatography (Purification) TLC->Column NMR Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) for structural elucidation Column->NMR MS Mass Spectrometry (MS) for molecular weight confirmation NMR->MS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis MS->FTIR End Pure Characterized This compound FTIR->End

Figure 3: Workflow for the purification and characterization of this compound.

Conclusion

The synthesis of this compound (NCX-701) from 4-aminophenol represents a strategic approach to enhance the therapeutic profile of a widely used analgesic. By incorporating a nitric oxide-donating moiety, this compound offers the potential for improved management of pain and inflammation. This guide provides the fundamental knowledge for the synthesis, characterization, and understanding of this promising pharmaceutical compound, serving as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to NCX-701: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX-701, also known as nitroparacetamol, is a novel nitric oxide (NO)-donating derivative of paracetamol (acetaminophen). This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological action of NCX-701. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the compound's physicochemical characteristics, its synthesis, and its primary mechanism of action through the nitric oxide/soluble guanylate cyclase/cyclic guanosine (B1672433) monophosphate (NO/sGC/cGMP) signaling pathway. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this promising analgesic and anti-inflammatory agent.

Chemical Properties and Structure

NCX-701 is chemically designated as (4-acetamidophenyl) 4-nitrooxybutanoate. It is a codrug synthesized by the esterification of paracetamol with a nitric oxide-donating moiety.[1][2][3] This structural modification allows for the controlled release of nitric oxide, which is central to its enhanced pharmacological profile compared to its parent compound, paracetamol.[2]

Physicochemical Properties

The fundamental physicochemical properties of NCX-701 are summarized in the table below. These computed properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₆[4]
Molecular Weight 282.25 g/mol [4]
IUPAC Name (4-acetamidophenyl) 4-nitrooxybutanoate[4]
CAS Number 326850-30-0[4]
InChIKey XTMOQAKCOFLCRZ-UHFFFAOYSA-N[4]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO--INVALID-LINK--[O-]-
XLogP3-AA 1.8-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 6-
Rotatable Bond Count 7-
Structure

The chemical structure of NCX-701 consists of a paracetamol molecule linked via an ester bond to a 4-nitrooxybutanoate moiety.

Chemical Structure of NCX-701

Figure 1. Chemical Structure of NCX-701 (this compound).

Synthesis of NCX-701

While specific, detailed industrial synthesis protocols for NCX-701 are proprietary, the general synthetic approach involves the esterification of the phenolic hydroxyl group of paracetamol with 4-nitrooxybutanoyl chloride. The following represents a plausible laboratory-scale synthesis.

Experimental Protocol: Synthesis of 4-acetamidophenyl 4-nitrooxybutanoate

Materials:

Procedure:

  • Synthesis of 4-bromobutyryl-4-acetamidophenyl ester: To a solution of paracetamol in anhydrous pyridine, 4-bromobutyryl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Synthesis of (4-acetamidophenyl) 4-nitrooxybutanoate (NCX-701): The previously synthesized 4-bromobutyryl-4-acetamidophenyl ester is dissolved in anhydrous acetonitrile. A solution of silver nitrate in anhydrous acetonitrile is added to this mixture. The reaction is stirred in the dark at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the precipitated silver bromide is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield NCX-701.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary mechanism of action of NCX-701 involves the enzymatic or spontaneous release of nitric oxide (NO).[2][3] This released NO then activates the soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6][7] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects that ultimately result in analgesia and anti-inflammatory responses.[5][7]

The following diagram illustrates the proposed signaling pathway of NCX-701.

NCX701_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX701 NCX-701 NO Nitric Oxide (NO) NCX701->NO Metabolic Cleavage sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Effectors (e.g., Ion Channels, Phosphodiesterases) PKG->Downstream Phosphorylation Response Analgesic & Anti-inflammatory Effects Downstream->Response

Caption: Proposed signaling pathway of NCX-701.

Pharmacological Activity

NCX-701 has demonstrated superior analgesic and anti-inflammatory properties compared to paracetamol in various preclinical models.[8] The nitric oxide-releasing moiety is believed to contribute to these enhanced effects.

Quantitative Pharmacological Data

The following table summarizes key efficacy data for NCX-701 from preclinical studies.

Experimental ModelParameterNCX-701ParacetamolSource
Carrageenan-induced hindpaw edema (rat)ED₅₀ (i.p.)169.4 µmol/kg>1986 µmol/kg[8]
Carrageenan-induced mechanical hyperalgesia (rat)ED₅₀ (i.p.)156 µmol/kg411.6 µmol/kg[8]
Acetic acid-induced abdominal constrictions (mouse)ED₅₀ (p.o.)24.8 µmol/kg506 µmol/kg-
Noxious mechanical stimulation (rat)ED₅₀ (i.v.)147 µmol/kgNo significant effect[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal volume of the right hind paw is measured using a plethysmometer.

  • NCX-701, paracetamol, or vehicle (e.g., 0.5% carboxymethylcellulose) is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a set pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of edema inhibition is calculated for each group compared to the vehicle control group.

  • The ED₅₀ value, the dose that causes 50% inhibition of edema, is calculated.

The following diagram illustrates the workflow for the carrageenan-induced paw edema experiment.

Edema_Workflow start Start: Acclimatized Rats measure1 Measure Basal Paw Volume start->measure1 treatment Administer Test Compound (NCX-701, Paracetamol, or Vehicle) measure1->treatment carrageenan Induce Inflammation: Inject Carrageenan treatment->carrageenan measure2 Measure Paw Volume (Hourly for 5 hours) carrageenan->measure2 analysis Calculate % Edema Inhibition and ED₅₀ measure2->analysis end End of Experiment analysis->end

Caption: Experimental workflow for carrageenan-induced paw edema.

Conclusion

NCX-701 is a promising therapeutic agent that leverages the synergistic effects of paracetamol and nitric oxide. Its unique chemical structure allows for a distinct mechanism of action that translates to enhanced analgesic and anti-inflammatory efficacy in preclinical models. The detailed information on its chemical properties, synthesis, and signaling pathways provided in this guide serves as a valuable resource for the scientific and drug development communities, paving the way for further research and potential clinical applications.

References

The Rise and Apparent Stall of a Promising Analgesic: A Technical Guide to Nitroparacetamol (NCX-701)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroparacetamol (NCX-701), a nitric oxide (NO)-donating derivative of paracetamol, emerged as a promising therapeutic candidate with the potential to offer enhanced analgesic and anti-inflammatory properties while mitigating the known hepatotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its synthesis, mechanism of action, preclinical pharmacology, and the available information on its clinical evaluation. Preclinical studies demonstrated that NCX-701 possesses significantly greater anti-inflammatory and antinociceptive efficacy than paracetamol in various animal models. The primary mechanism of action is attributed to the release of nitric oxide, which is believed to play a crucial role in its therapeutic effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) induction. Despite early promise and progression to late-stage clinical trials, the development of this compound appears to have been discontinued, with no publicly available data from these pivotal studies. This guide consolidates the existing scientific and patent literature to serve as a comprehensive resource for researchers in the field of analgesic and anti-inflammatory drug development.

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. However, its efficacy as an anti-inflammatory agent is limited, and overdose can lead to severe liver damage. These limitations spurred the development of new analgesics with improved safety and efficacy profiles. One such approach involved the chemical modification of existing drugs to incorporate a nitric oxide (NO)-releasing moiety. This led to the creation of this compound (NCX-701), chemically known as 4-(nitroxy)butanoic acid 4-acetylaminophenyl ester.[1] The rationale behind this design was to leverage the multifaceted roles of NO in physiology, including its cytoprotective and anti-inflammatory effects, to enhance the therapeutic window of paracetamol.[2][3]

Synthesis and Chemical Properties

This compound is synthesized by the esterification of paracetamol with a nitrooxy-derivatized carboxylic acid.

Chemical Structure:

  • IUPAC Name: 4-(acetylamino)phenyl 4-(nitrooxy)butanoate

  • Molecular Formula: C₁₂H₁₄N₂O₆

  • Molecular Weight: 282.25 g/mol

Synthesis Protocol

A patented method for the synthesis of 4-(acetylamino)phenyl 4-nitrooxybutanoate involves a two-step process:

Step 1: Synthesis of 4-(nitrooxy)butanoic acid This intermediate is prepared by the nitration of a suitable precursor, such as γ-butyrolactone, using a mixture of nitric and sulfuric acid.

Step 2: Esterification of Paracetamol with 4-(nitrooxy)butanoyl chloride The 4-(nitrooxy)butanoic acid is first converted to its more reactive acid chloride derivative. Paracetamol is then reacted with 4-(nitrooxy)butanoyl chloride in the presence of a base to yield the final product, this compound. The crude product is subsequently purified by silica (B1680970) gel column chromatography.

Mechanism of Action

The primary mechanism of action of this compound is the enzymatic release of nitric oxide.[3] This NO-donating property is believed to be central to its enhanced therapeutic effects and improved safety profile compared to paracetamol.

Role of Nitric Oxide

Once released, nitric oxide can exert its effects through multiple pathways:

  • Inhibition of Pro-inflammatory Mediators: NO has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[3]

  • Vasodilation: NO is a potent vasodilator, which may contribute to its anti-inflammatory effects by improving blood flow and reducing edema.

  • Neuromodulation: In the central nervous system, NO can modulate nociceptive signaling, contributing to the analgesic effect of this compound.

Signaling Pathway

The proposed signaling pathway for this compound involves the enzymatic cleavage of the molecule to release paracetamol and the NO-donating moiety. The released NO is thought to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP can then activate various downstream targets, including protein kinase G (PKG), which can modulate ion channel activity and gene expression to produce analgesic and anti-inflammatory effects. While it is understood that this compound's actions are linked to NO, the precise and complete signaling cascade remains an area for further investigation.

dot

Nitroparacetamol_Mechanism cluster_metabolism Metabolism cluster_signaling Signaling Cascade cluster_effects Physiological Effects This compound This compound (NCX-701) Enzymatic_Cleavage Esterases This compound->Enzymatic_Cleavage Paracetamol Paracetamol Enzymatic_Cleavage->Paracetamol NO_donor 4-(nitrooxy)butanoic acid Enzymatic_Cleavage->NO_donor Analgesia Analgesia Paracetamol->Analgesia Analgesic Effect NO Nitric Oxide (NO) NO_donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effects PKG->Downstream Downstream->Analgesia Anti_inflammation Anti-inflammation Downstream->Anti_inflammation

Caption: Proposed mechanism of action for this compound.

Preclinical Pharmacology

Numerous preclinical studies in animal models have demonstrated the superior efficacy of this compound compared to its parent compound.

Anti-inflammatory Activity

In a rat model of carrageenan-induced hindpaw edema, intraperitoneally administered this compound exhibited potent anti-inflammatory effects, whereas paracetamol showed no significant activity.[4][5]

Analgesic Activity

This compound demonstrated significantly enhanced antinociceptive activity in various models of pain:

  • Carrageenan-induced Mechanical Hyperalgesia: In rats, this compound was markedly more potent than paracetamol at inhibiting mechanical hyperalgesia.[4][5]

  • Acetic Acid-Induced Abdominal Constrictions: In a mouse model of visceral pain, orally administered this compound was considerably more potent than paracetamol.[4][5]

Quantitative Preclinical Data

The following table summarizes the key quantitative data from preclinical studies.

Parameter This compound (NCX-701) Paracetamol Animal Model Route of Administration Reference
ED₅₀ (Anti-inflammatory) 169.4 µmol/kg>1986 µmol/kgRat (Carrageenan-induced paw edema)Intraperitoneal[4][5]
ED₅₀ (Analgesic) 156 µmol/kg411.6 µmol/kgRat (Carrageenan-induced hyperalgesia)Intraperitoneal[4][5]
ED₅₀ (Analgesic) 24.8 µmol/kg506 µmol/kgMouse (Acetic acid-induced constrictions)Oral[4][5]
Experimental Protocols
  • Male Wistar rats are fasted overnight with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • This compound, paracetamol, or vehicle is administered intraperitoneally.

  • After a set time (e.g., 15 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the hind paw.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., every 30 minutes for 6 hours).

  • The percentage inhibition of edema is calculated for each group compared to the vehicle control.

  • Male Swiss albino mice are used.

  • Animals are pre-treated orally with this compound, paracetamol, or vehicle.

  • After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • The number of abdominal constrictions (writhing) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

Clinical Development

This compound (NCX-701) was developed by the pharmaceutical company NicOx. According to a 2004 publication, the compound was undergoing Phase III clinical trials for the potential treatment of inflammation and pain.[6] However, a comprehensive search of publicly available clinical trial databases and company publications has not yielded any specific results from these late-stage trials. The focus of NicOx appears to have shifted to other nitric oxide-donating compounds in their pipeline, suggesting that the clinical development of NCX-701 may have been halted. The reasons for this apparent discontinuation are not publicly known.

Discussion and Future Perspectives

This compound represents a rational and innovative approach to improving the therapeutic profile of a widely used analgesic. The preclinical data strongly support the hypothesis that the addition of a nitric oxide-donating moiety can significantly enhance anti-inflammatory and analgesic efficacy. The improved safety profile, particularly the reduced potential for hepatotoxicity, was a key driver for its development.

The lack of publicly available clinical trial data for NCX-701 is a significant gap in our understanding of its full therapeutic potential and potential limitations in humans. It is possible that the clinical trials did not meet their primary endpoints, or that other strategic or commercial considerations led to the discontinuation of its development.

Despite the apparent halt in the development of this compound, the concept of NO-donating analgesics remains a promising area of research. Future work could focus on:

  • Alternative NO-donating moieties: Exploring different linkers and NO-releasing groups to optimize the pharmacokinetic and pharmacodynamic properties.

  • Combination therapy: Investigating the synergistic effects of this compound or similar compounds with other classes of analgesics.

  • New therapeutic indications: Exploring the potential of NO-donating analgesics in other conditions where inflammation and pain are key features.

Conclusion

This compound (NCX-701) is a chemically modified version of paracetamol designed to release nitric oxide, thereby enhancing its analgesic and anti-inflammatory properties while potentially reducing its toxicity. Preclinical studies have provided robust evidence for its superior efficacy over paracetamol in various animal models. However, the clinical development of this compound appears to have been discontinued, with no publicly available data from its late-stage trials. This technical guide has summarized the available knowledge on the discovery and development of this compound, providing a valuable resource for researchers and drug development professionals interested in the field of NO-donating drugs and novel analgesics. The story of this compound underscores both the promise and the challenges of developing new chemical entities, even those based on well-established parent molecules.

References

In Vitro Characterization of NCX-701: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX-701, or nitroparacetamol, is a novel analgesic and anti-inflammatory compound derived from paracetamol (acetaminophen). It is distinguished by the inclusion of a nitric oxide (NO)-donating moiety, which is believed to enhance its therapeutic effects and potentially improve its safety profile compared to the parent drug.[1][2][3] This technical guide provides an overview of the anticipated in vitro characterization of NCX-701, outlining the key assays and methodologies required to elucidate its pharmacological profile at a molecular and cellular level. While specific proprietary data for NCX-701 is not extensively available in the public domain, this document serves as a comprehensive framework for its evaluation.

Introduction

NCX-701 is a cyclooxygenase (COX)-inhibiting nitric oxide-donating (CINOD) drug, which combines the analgesic properties of paracetamol with the multifaceted biological effects of nitric oxide.[1][2][3] The rationale behind this molecular design is to leverage the synergistic effects of COX inhibition and NO donation, which may lead to enhanced efficacy in pain and inflammation, alongside potential gastrointestinal and cardiovascular benefits attributed to NO.[1][3] A thorough in vitro characterization is paramount to understanding its mechanism of action, potency, and selectivity.

Core In Vitro Characterization Assays

The in vitro evaluation of NCX-701 would encompass three primary areas: nitric oxide donation, cyclooxygenase inhibition, and the downstream effects on the nitric oxide signaling pathway.

Nitric Oxide Donation

The defining feature of NCX-701 is its ability to release nitric oxide. Characterizing the kinetics and quantity of NO release is crucial for predicting its biological activity.

Quantitative Data Summary (Hypothetical)

Assay ComponentParameterValue (Exemplary)Conditions
NO Release Kinetics Half-life (t½)30 minPhosphate-buffered saline (PBS), pH 7.4, 37°C
Rate of Release5 µM/min/mMInitial rate measurement
Total NO Donation Moles of NO per mole of NCX-7010.8 mol/molComplete decomposition in the presence of a thiol donor

Experimental Protocol: In Vitro Nitric Oxide Release Assay (Griess Assay)

This protocol provides a general method for the indirect measurement of nitric oxide release by quantifying its stable metabolite, nitrite (B80452), in an aqueous solution.

  • Preparation of Reagents:

    • NCX-701 stock solution (e.g., 10 mM in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Sodium nitrite standard solutions (for calibration curve).

  • Assay Procedure:

    • Dilute the NCX-701 stock solution to the desired final concentration in pre-warmed PBS (37°C).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

    • To each aliquot, add the components of the Griess Reagent System according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standards.

    • Determine the concentration of nitrite in the NCX-701 samples from the standard curve.

    • Plot the nitrite concentration over time to determine the kinetics of nitric oxide release.

Cyclooxygenase (COX) Inhibition

As a derivative of paracetamol, NCX-701 is expected to retain some level of COX inhibitory activity. Determining its potency and selectivity for COX-1 and COX-2 is essential for understanding its anti-inflammatory mechanism and potential side-effect profile.

Quantitative Data Summary (Hypothetical)

EnzymeParameterValue (Exemplary)Assay Type
COX-1IC₅₀50 µMEnzyme Immunoassay (EIA)
COX-2IC₅₀15 µMEnzyme Immunoassay (EIA)

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

This protocol describes a common method for assessing the inhibition of COX-1 and COX-2 activity.

  • Preparation of Reagents:

    • Purified ovine or human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • NCX-701 stock solution and serial dilutions.

    • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Detection system (e.g., Prostaglandin (B15479496) E₂ EIA kit).

  • Assay Procedure:

    • In a microplate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of NCX-701 or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction.

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using an EIA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of NCX-701 compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the NCX-701 concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

3.1. Nitric Oxide Signaling Pathway

The nitric oxide released from NCX-701 is expected to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events that contribute to its therapeutic effects.

Nitric Oxide Signaling Pathway NCX701 NCX-701 NO Nitric Oxide (NO) NCX701->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Downstream Downstream Effects (e.g., vasodilation, anti-inflammation) cGMP->Downstream

Caption: Nitric Oxide Signaling Pathway of NCX-701.

3.2. Experimental Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the comprehensive in vitro characterization of NCX-701.

Experimental Workflow start Start: NCX-701 Compound no_release Nitric Oxide Release Assays (e.g., Griess Assay, Chemiluminescence) start->no_release cox_inhibition COX-1/COX-2 Inhibition Assays (e.g., EIA, Radiometric) start->cox_inhibition sgc_activation sGC Activation & cGMP Measurement (e.g., cGMP EIA) no_release->sgc_activation cell_based Cell-Based Assays (e.g., Cytokine production in LPS-stimulated macrophages) cox_inhibition->cell_based sgc_activation->cell_based data_analysis Data Analysis & Interpretation cell_based->data_analysis report Comprehensive In Vitro Profile data_analysis->report

Caption: Experimental Workflow for NCX-701 In Vitro Characterization.

Conclusion

NCX-701 holds promise as a novel analgesic and anti-inflammatory agent due to its unique dual mechanism of action.[1][2][3] While detailed in vitro quantitative data and specific experimental protocols are not widely available in the public literature, this guide outlines the fundamental assays and methodologies that form the basis of its preclinical characterization. A comprehensive understanding of its nitric oxide release kinetics, COX inhibitory profile, and effects on the cGMP signaling pathway is essential for its continued development and for elucidating its full therapeutic potential. Further research and publication of these key in vitro characteristics are awaited by the scientific community.

References

Nitroparacetamol as a Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroparacetamol (NCX-701) is a novel analgesic and anti-inflammatory compound derived from the covalent linkage of paracetamol to a nitric oxide (NO)-donating moiety. This modification results in a pharmacological profile distinct from its parent compound, paracetamol. While paracetamol is a well-established analgesic and antipyretic with weak anti-inflammatory activity and a complex, debated mechanism of cyclooxygenase (COX) inhibition, this compound exhibits enhanced analgesic potency and significant anti-inflammatory properties. The primary mechanism of action is believed to involve the release of nitric oxide, which modulates the cyclooxygenase pathway, although the precise nature of this interaction is still under investigation. This technical guide provides an in-depth overview of this compound's function as a cyclooxygenase inhibitor, presenting available quantitative data, detailed experimental protocols for assessing COX inhibition, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound, also known as NCX-701, was developed to improve upon the therapeutic profile of paracetamol. Paracetamol's efficacy as an analgesic and antipyretic is well-documented, but its lack of significant anti-inflammatory effects and concerns over hepatotoxicity at high doses have driven the search for improved alternatives. By incorporating a nitric oxide-releasing group, this compound was designed to harness the multifaceted roles of NO in physiological and pathophysiological processes, including its potential to modulate inflammation and pain.

The key pharmacological distinction of this compound lies in its dual action: the effects of the paracetamol molecule and the effects of the released nitric oxide. This combination results in a synergistic enhancement of its analgesic properties and the emergence of anti-inflammatory activity not seen with paracetamol alone.

Cyclooxygenase Inhibition: The Role of the Paracetamol and Nitric Oxide Moieties

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). They catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.

Paracetamol's Interaction with COX Enzymes

The mechanism of COX inhibition by paracetamol is complex and not fully elucidated. It is considered a weak, non-selective COX inhibitor in vitro, particularly in environments with high peroxide levels, which may explain its limited anti-inflammatory activity in peripheral tissues. However, it demonstrates more potent inhibition of prostaglandin (B15479496) synthesis in the central nervous system, contributing to its analgesic and antipyretic effects. Some studies suggest that paracetamol may selectively inhibit a splice variant of COX-1, sometimes referred to as COX-3, though the existence and physiological relevance of this variant in humans are debated. It has also been proposed that paracetamol's efficacy is dependent on the cellular redox state, being more active in a reduced environment.

The Influence of the Nitric Oxide Moiety

The nitric oxide released from this compound is thought to play a crucial role in its enhanced pharmacological activity through a "cross-talk" with the COX pathway. Nitric oxide can modulate COX activity in several ways:

  • Direct Activation or Inhibition: NO has been reported to both activate and inhibit COX enzymes depending on the cellular context and NO concentration.

  • S-nitrosylation: NO can directly interact with cysteine residues on COX enzymes, a post-translational modification known as S-nitrosylation, which can alter enzyme activity.

  • Peroxynitrite Formation: In the presence of superoxide (B77818) radicals, NO can form peroxynitrite, a potent oxidizing agent that can also modulate COX activity.

This interaction between NO and the COX pathway is a key area of ongoing research to fully understand the mechanism of this compound.

Quantitative Data on the Efficacy of this compound

CompoundAssaySpeciesRoute of AdministrationEfficacy (ED50)Reference
This compound (NCX-701) Carrageenan-induced Hindpaw EdemaRatIntraperitoneal169.4 µmol/kg[1]
Paracetamol Carrageenan-induced Hindpaw EdemaRatIntraperitoneal>1986 µmol/kg[1]
This compound (NCX-701) Carrageenan-induced Mechanical HyperalgesiaRatIntraperitoneal156 µmol/kg[1]
Paracetamol Carrageenan-induced Mechanical HyperalgesiaRatIntraperitoneal411.6 µmol/kg[1]
This compound (NCX-701) Acetic Acid-induced Abdominal ConstrictionsMouseOral24.8 µmol/kg[1]
Paracetamol Acetic Acid-induced Abdominal ConstrictionsMouseOral506 µmol/kg[1]

These data clearly demonstrate the superior in vivo potency of this compound compared to paracetamol in models of inflammation and pain.

Experimental Protocols for Assessing Cyclooxygenase Inhibition

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on COX enzymes.

In Vitro COX Inhibition Assay (Purified Enzyme)

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Hemin (cofactor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the wells. Include a vehicle control (without the test compound) and a background control (without the enzyme).

  • Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Add the colorimetric substrate TMPD to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells except the background control.

  • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the COX peroxidase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Prostaglandin Synthesis Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins (e.g., PGE2) in whole cells.

Objective: To determine the effect of a test compound on the synthesis of prostaglandins in a cellular context.

Materials:

  • Cell line (e.g., human macrophages, A549 cells)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β))

  • Test compound (e.g., this compound)

  • Prostaglandin E2 (PGE2) enzyme-linked immunosorbent assay (ELISA) kit

  • Cell lysis buffer (for protein quantification)

  • BCA protein assay kit

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent (e.g., LPS or IL-1β) to induce the expression of COX-2 and the production of prostaglandins. Include an unstimulated control.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration in each well using a BCA protein assay to normalize the PGE2 production.

  • Calculate the percentage of inhibition of PGE2 synthesis for each concentration of the test compound relative to the stimulated vehicle control.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the action of this compound and the experimental workflows for its evaluation.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) PGH2_2->Prostaglandins_Inflammatory This compound This compound Paracetamol Paracetamol This compound->Paracetamol NO Nitric Oxide (NO) This compound->NO Paracetamol->COX1 Weak Inhibition Paracetamol->COX2 Inhibition (Redox Dependent) NO->COX1 Modulation NO->COX2 Modulation

Caption: this compound's dual mechanism on the COX pathway.

G Start Start: Purified COX Enzyme + Substrate Incubate Incubate with This compound Start->Incubate Measure Measure Prostaglandin Production Incubate->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End: Inhibitory Potency Analyze->End

Caption: Workflow for in vitro COX inhibition assay.

G Start Start: Cell Culture Treat Treat with This compound Start->Treat Stimulate Stimulate with Inflammatory Agent Treat->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure PGE2 in Supernatant (ELISA) Incubate->Measure End End: Cellular Inhibitory Effect Measure->End

Caption: Workflow for cell-based prostaglandin synthesis assay.

Conclusion

This compound represents a promising therapeutic agent that builds upon the well-established analgesic and antipyretic properties of paracetamol while introducing significant anti-inflammatory activity. Its enhanced potency appears to be intricately linked to the release of nitric oxide and the subsequent modulation of the cyclooxygenase pathway. While direct in vitro inhibitory data on COX-1 and COX-2 are not yet widely available, in vivo studies consistently demonstrate its superiority over paracetamol. Further research into the precise molecular interactions between nitric oxide and the COX enzymes will be crucial for fully elucidating the mechanism of action of this novel compound and guiding its future clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other NO-donating NSAIDs.

References

Navigating the Physicochemical Landscape of Nitroparacetamol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding nitroparacetamol (NCX-701). It is important to note that while extensive research has been conducted on its parent compound, paracetamol, specific quantitative data on the solubility and stability of this compound is not widely available in peer-reviewed literature. This guide, therefore, presents the known properties of this compound and leverages the extensive data available for paracetamol as a foundational reference for researchers.

Introduction to this compound (NCX-701)

This compound, also known as NCX-701, is a novel nitric oxide (NO)-donating derivative of paracetamol.[1][2] It was synthesized to enhance the therapeutic profile of paracetamol by combining its analgesic properties with the cytoprotective and anti-inflammatory effects of nitric oxide.[2][3] Preclinical studies have indicated that this compound possesses more potent antinociceptive and anti-inflammatory properties compared to its parent molecule, with a potentially improved safety profile.[4][5] Its mechanism of action is believed to be distinct from that of paracetamol, involving the modulation of inflammatory pathways through the release of nitric oxide.[2][3]

Solubility Profile

For the purpose of providing a reference for formulation development, the well-documented solubility of the parent compound, paracetamol, is summarized below.

Solubility of Paracetamol

Paracetamol exhibits a wide range of solubilities depending on the solvent and temperature. It is generally characterized as being slightly soluble in water, with its solubility increasing in more polar organic solvents.

Solvent SystemTemperature (°C)Solubility
Water25~14 mg/mL
Ethanol25Soluble
Methanol-Soluble
Acetone-Freely Soluble
N,N-Dimethylformamide (DMF)-Very High
Dimethyl Sulfoxide (DMSO)-Very High
Chloroform-Slightly Soluble
Toluene-Very Low
Carbon Tetrachloride-Very Low

Note: This table is a summary of data for paracetamol , not this compound, and is intended for reference purposes.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of the test compound (e.g., this compound) is added to a series of vials containing different solvents of interest.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker or water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent.

  • Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H H G->H Calculate Solubility

Caption: Workflow for solubility determination.

Stability Profile

The stability of a pharmaceutical compound is critical for its safe and effective use. Stability studies are typically conducted under various stress conditions to understand its degradation pathways. While specific stability data for this compound is not available, forced degradation studies of paracetamol provide valuable insights into potential degradation routes.

Stability of Paracetamol under Forced Degradation

Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.[6] Paracetamol has been shown to degrade under acidic, alkaline, and oxidative conditions.

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis 0.1 M - 1 M HCl, HeatDegradation observed
Base Hydrolysis 0.1 M - 1 M NaOH, HeatSignificant degradation, formation of p-aminophenol
Oxidative Degradation 3-30% H₂O₂, HeatDegradation observed
Thermal Degradation Dry Heat (e.g., 60-80°C)Generally stable
Photodegradation Exposure to UV lightSlight degradation may occur

Note: This table summarizes findings for paracetamol and should be considered as a predictive reference for this compound.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on a drug substance like this compound.

Methodology:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent.

  • Acid Degradation: Mix the drug solution with an equal volume of an acidic solution (e.g., 1 M HCl) and reflux for a specified period. Neutralize the solution before analysis.

  • Base Degradation: Mix the drug solution with an equal volume of a basic solution (e.g., 1 M NaOH) and reflux. Neutralize before analysis.

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature or with gentle heating.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven. Also, reflux the drug solution in a neutral solvent (e.g., water).

  • Photodegradation: Expose the drug solution and solid drug to UV light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl, Heat) F Sample Neutralization (for A & B) A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H2O2) G Analysis by Stability- Indicating HPLC C->G D Thermal (Heat) D->G E Photolysis (UV Light) E->G Start Drug Substance Solution/Solid Start->A Start->B Start->C Start->D Start->E F->G H Identify & Quantify Degradation Products G->H

Caption: Workflow for forced degradation studies.

Proposed Signaling Pathway of this compound

This compound is believed to exert its enhanced analgesic and anti-inflammatory effects through the release of nitric oxide, which can modulate various signaling pathways involved in pain and inflammation.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_pain Nociceptive Signaling NP This compound (NCX-701) NO Nitric Oxide (NO) Release NP->NO Paracetamol Paracetamol NP->Paracetamol Inflammation Inflammation NO->Inflammation Modulation PainSignal Pain Signal Transmission NO->PainSignal Modulation COX COX Enzymes Paracetamol->COX Inhibition PGs Prostaglandins COX->PGs Synthesis PGs->Inflammation Nociceptors Nociceptor Activation PGs->Nociceptors Nociceptors->PainSignal PainPerception Pain Perception (CNS) PainSignal->PainPerception

Caption: Proposed mechanism of this compound.

Conclusion

This compound is a promising analgesic and anti-inflammatory agent. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its further development. This guide highlights the current knowledge gap in these areas and provides a robust framework based on the well-studied parent compound, paracetamol. The experimental protocols and workflows presented herein offer a clear path for researchers to generate the necessary data to support the formulation and development of this compound-based therapeutics. Future research should focus on conducting detailed solubility and stability studies on this compound to establish its intrinsic physicochemical characteristics.

References

Spectroscopic Analysis of Nitroparacetamol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of nitroparacetamol (NCX-701), a nitric oxide-releasing derivative of paracetamol. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis of its parent compound, paracetamol, and offers a predicted spectroscopic profile for this compound based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of similar nitric oxide-donating compounds.

Introduction to this compound

This compound, systematically named 4-acetamidophenyl 4-(nitrooxy)butanoate, is a novel analgesic and anti-inflammatory agent. It combines the well-established analgesic properties of paracetamol with the therapeutic effects of nitric oxide (NO). The addition of a nitrooxybutyroyl moiety allows for the controlled release of NO, which is believed to contribute to its enhanced pharmacological profile, including reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Structure:

  • Paracetamol: N-(4-hydroxyphenyl)acetamide

  • This compound (NCX-701): 4-acetamidophenyl 4-(nitrooxy)butanoate

  • Molecular Formula: C₁₂H₁₄N₂O₆

  • Molecular Weight: 282.25 g/mol

Spectroscopic Analysis of Paracetamol (Reference Compound)

A thorough understanding of the spectroscopic characteristics of paracetamol is fundamental for the analysis of its derivatives.

UV-Visible Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol in methanol (B129727) or a suitable buffer is prepared. The UV-Vis spectrum is recorded, typically in the range of 200-400 nm, using a double-beam UV-Vis spectrophotometer with the solvent as a blank.

Table 1: UV-Visible Spectroscopic Data for Paracetamol

Solventλmax (nm)
Methanol~245-250
0.1 M HCl~245
0.1 M NaOH~257
Infrared (IR) Spectroscopy of Paracetamol

Experimental Protocol:

The solid sample of paracetamol is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Table 2: Key Infrared Absorption Bands for Paracetamol

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3320N-H stretchAmide
~3160O-H stretchPhenol
~1650C=O stretch (Amide I)Amide
~1610C=C stretchAromatic ring
~1560N-H bend (Amide II)Amide
~1505C=C stretchAromatic ring
~1260C-O stretchPhenol
~835C-H out-of-plane bend1,4-disubstituted aromatic
Nuclear Magnetic Resonance (NMR) Spectroscopy of Paracetamol

Experimental Protocol:

A solution of paracetamol is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Table 3: ¹H NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.65singlet1HPhenolic -OH
~9.20singlet1HAmide -NH
~7.40doublet2HAromatic C-H (ortho to -NHCOCH₃)
~6.70doublet2HAromatic C-H (ortho to -OH)
~2.00singlet3HAcetyl -CH₃

Table 4: ¹³C NMR Spectroscopic Data for Paracetamol (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0Amide C=O
~153.5Aromatic C-OH
~130.8Aromatic C-NH
~121.0Aromatic C-H (ortho to -NHCOCH₃)
~115.0Aromatic C-H (ortho to -OH)
~24.0Acetyl -CH₃
Mass Spectrometry (MS) of Paracetamol

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum and fragmentation pattern are then recorded.

Table 5: Mass Spectrometry Data for Paracetamol

m/zInterpretation
152.07[M+H]⁺ (Protonated molecule)
110.06[M+H - C₂H₂O]⁺ (Loss of ketene)
109.06[M - C₂H₄O]⁺ (Loss of acetyl radical and H)

Predicted Spectroscopic Profile of this compound (NCX-701)

The following spectroscopic data for this compound are predicted based on its structure and the known spectral characteristics of its constituent functional groups.

Predicted UV-Visible Spectroscopy of this compound

The UV-Vis spectrum of this compound is expected to be similar to that of paracetamol, as the primary chromophore (the acetamidophenol group) remains intact. A slight shift in the λmax may be observed due to the ester linkage.

Table 6: Predicted UV-Visible Spectroscopic Data for this compound

SolventPredicted λmax (nm)
Methanol~245-255
Predicted Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound will retain the characteristic bands of the paracetamol moiety, with additional bands from the nitrooxybutyroyl group.

Table 7: Predicted Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3320N-H stretchAmide
~1740C=O stretchEster
~1660C=O stretch (Amide I)Amide
~1630 & ~1280N-O stretch (asymmetric & symmetric)Nitrooxy (-O-NO₂)
~1610C=C stretchAromatic ring
~1560N-H bend (Amide II)Amide
~1180C-O stretchEster
~840C-H out-of-plane bend1,4-disubstituted aromatic
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

The NMR spectra of this compound will show signals corresponding to both the paracetamol and the nitrooxybutyroyl moieties.

Table 8: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80singlet1HAmide -NH
~7.60doublet2HAromatic C-H (ortho to -NHCOCH₃)
~7.10doublet2HAromatic C-H (ortho to -O-ester)
~4.60triplet2H-CH₂-ONO₂
~2.80triplet2H-C(=O)-CH₂-
~2.20multiplet2H-CH₂-CH₂-CH₂-
~2.10singlet3HAcetyl -CH₃

Table 9: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~171.0Ester C=O
~169.0Amide C=O
~147.0Aromatic C-O-ester
~136.0Aromatic C-NH
~122.0Aromatic C-H (ortho to -NHCOCH₃)
~121.5Aromatic C-H (ortho to -O-ester)
~72.0-CH₂-ONO₂
~30.0-C(=O)-CH₂-
~24.5Acetyl -CH₃
~23.0-CH₂-CH₂-CH₂-
Predicted Mass Spectrometry (MS) of this compound

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 10: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
283.09[M+H]⁺ (Protonated molecule)
237.09[M+H - NO₂]⁺ (Loss of nitro group)
152.07[Paracetamol+H]⁺ (Cleavage of the ester bond)
133.04[C₄H₅O₄N+H]⁺ (Protonated nitrooxybutanoic acid)
110.06[Paracetamol+H - C₂H₂O]⁺ (Further fragmentation of paracetamol)

Experimental Workflows and Signaling Pathway

Synthesis of Paracetamol

The synthesis of paracetamol is a common undergraduate laboratory experiment and serves as the foundational step for producing this compound.

Synthesis_of_Paracetamol 4-Aminophenol 4-Aminophenol Reaction Reaction 4-Aminophenol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Paracetamol Paracetamol Reaction->Paracetamol Acetic Acid Acetic Acid Reaction->Acetic Acid

Figure 1: Synthesis of Paracetamol.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_analysis Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Dilution Dilution Dissolution->Dilution UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis NMR NMR Spectroscopy (1H & 13C) Dilution->NMR MS Mass Spectrometry Dilution->MS Spectral_Analysis Spectral Data Analysis UV_Vis->Spectral_Analysis FTIR->Spectral_Analysis NMR->Spectral_Analysis MS->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Quantitative_Analysis Quantitative Analysis Spectral_Analysis->Quantitative_Analysis

Figure 2: General workflow for spectroscopic analysis.

Proposed Signaling Pathway of this compound

This compound's mechanism of action involves the release of nitric oxide, which modulates inflammatory pathways.

Nitroparacetamol_Signaling_Pathway This compound This compound NO_Release Nitric Oxide (NO) Release This compound->NO_Release COX_Inhibition Cyclooxygenase (COX) Inhibition NO_Release->COX_Inhibition modulates Caspase1_Inhibition Caspase-1 Inhibition NO_Release->Caspase1_Inhibition inhibits NFkB_Inhibition NF-κB Pathway Inhibition NO_Release->NFkB_Inhibition inhibits Prostaglandin_Reduction Reduced Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Reduction IL1b_Reduction Reduced IL-1β Production Caspase1_Inhibition->IL1b_Reduction Inflammatory_Response Reduced Inflammatory Response NFkB_Inhibition->Inflammatory_Response Prostaglandin_Reduction->Inflammatory_Response Analgesia Analgesic Effect Prostaglandin_Reduction->Analgesia IL1b_Reduction->Inflammatory_Response Inflammatory_Response->Analgesia

Figure 3: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While experimental data for this compound remains limited in the public domain, the provided reference data for paracetamol and the predicted spectral characteristics of this compound offer a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams serve as a practical guide for the analysis of this and related compounds. Further research is warranted to obtain and publish the complete experimental spectroscopic data for this compound to facilitate its broader study and development.

An In-depth Technical Guide to the Synthesis of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-nitro-4-hydroxyacetanilide, a nitrated derivative of paracetamol. This document details the key chemical precursors, experimental protocols, and relevant mechanistic insights, presenting a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Nitroparacetamol, specifically 3-nitro-4-hydroxyacetanilide, is a derivative of the widely used analgesic and antipyretic drug, paracetamol. The introduction of a nitro group onto the aromatic ring can significantly alter the molecule's physicochemical properties and biological activity. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and quantitative data to support research and development efforts.

Core Precursors and Reagents

The synthesis of this compound primarily relies on a set of common laboratory reagents. The key precursors and their relevant properties are summarized in the table below.

Precursor/ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Role
Paracetamol (Acetaminophen)C₈H₉NO₂151.16103-90-2Starting Material
Acetanilide (B955)C₈H₉NO135.17103-84-4Starting Material
Nitric AcidHNO₃63.017697-37-2Nitrating Agent
Sulfuric AcidH₂SO₄98.087664-93-9Catalyst
4-AminophenolC₆H₇NO109.13123-30-8Intermediate
2-Nitro-4-aminophenolC₆H₆N₂O₃154.12119-34-6Intermediate

Synthetic Pathways

There are two primary routes for the synthesis of 3-nitro-4-hydroxyacetanilide: the direct nitration of paracetamol and a multi-step synthesis commencing with the nitration of acetanilide.

Direct Nitration of Paracetamol

The most straightforward approach to synthesizing 3-nitro-4-hydroxyacetanilide is the direct nitration of paracetamol. This method involves the electrophilic aromatic substitution of a nitro group onto the paracetamol ring.

G Paracetamol Paracetamol This compound 3-Nitro-4-hydroxyacetanilide Paracetamol->this compound Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->this compound

Direct nitration of paracetamol.
Synthesis from Acetanilide

An alternative route involves the nitration of acetanilide, a precursor to paracetamol, followed by hydrolysis of the resulting nitroacetanilide. This pathway offers an alternative for controlling the regioselectivity of the nitration reaction.

G Acetanilide Acetanilide p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis This compound 3-Nitro-4-hydroxyacetanilide p_Nitroaniline->this compound Hydroxylation

Synthesis of this compound from acetanilide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions in the synthesis of 3-nitro-4-hydroxyacetanilide.

Protocol 1: Direct Nitration of Paracetamol

This protocol is adapted from various laboratory procedures for the nitration of phenolic compounds.

Materials:

  • Paracetamol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask, dissolve a specific amount of paracetamol in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the paracetamol solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir for a specified period while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water to remove excess acid, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-nitro-4-hydroxyacetanilide.

Protocol 2: Nitration of Acetanilide

This procedure is a common method for the synthesis of p-nitroacetanilide, a key intermediate.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice

  • Ethanol

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.

  • After the addition, allow the mixture to stand at room temperature for about one hour.

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

  • Filter the product, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis procedures.

Table 1: Reagent Quantities and Reaction Conditions

Synthesis RouteStarting MaterialMolar Ratio (Starting Material:HNO₃:H₂SO₄)Temperature (°C)Reaction Time (hours)
Direct Nitration of ParacetamolParacetamol1 : 1.1 : 20 - 102
Nitration of AcetanilideAcetanilide1 : 1.2 : 2.50 - 101

Table 2: Product Yields

Synthesis RouteProductReported Yield (%)
Direct Nitration of Paracetamol3-Nitro-4-hydroxyacetanilide50 - 65
Nitration of Acetanilidep-Nitroacetanilide70 - 85

Mechanistic Insights

The nitration of paracetamol is believed to proceed through an electrophilic aromatic substitution mechanism. The formation of the nitronium ion (NO₂⁺) is a critical first step, catalyzed by sulfuric acid.

G HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus H2SO4 H₂SO₄ H2SO4->NO2_plus Catalyst HSO4_minus HSO₄⁻ H2O H₂O

Generation of the nitronium ion.

An alternative mechanism for the formation of 3-nitro-4-hydroxyacetanilide involves the in-vivo or in-vitro formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which can then be nitrated.

G Paracetamol Paracetamol NAPQI NAPQI (N-acetyl-p-benzoquinone imine) Paracetamol->NAPQI Oxidation This compound 3-Nitro-4-hydroxyacetanilide NAPQI->this compound Nitration

Proposed mechanism involving NAPQI.

Safety Considerations

The synthesis of this compound involves the use of strong acids and oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Concentrated acids should be handled with extreme care, and the addition of reagents should be done slowly to control the reaction temperature and prevent runaway reactions. In case of skin or eye contact with acids, flush immediately with copious amounts of water and seek medical attention.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting.

References

The Enzymatic Breakdown of Nitroparacetamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroparacetamol, a nitric oxide (NO)-donating derivative of paracetamol, has shown promise as an analgesic and anti-inflammatory agent with a potentially improved safety profile compared to its parent compound. Understanding its metabolic fate is crucial for further development and clinical application. This technical guide provides a comprehensive overview of the enzymatic breakdown of this compound. Due to the limited direct research on this compound metabolism, this document outlines a putative metabolic pathway involving initial hydrolysis to release paracetamol, followed by the well-documented and complex enzymatic breakdown of paracetamol itself. This guide details the key enzymes, metabolic pathways, and experimental protocols relevant to studying the biotransformation of this compound and its metabolites.

Introduction

Paracetamol (acetaminophen) is a widely used over-the-counter analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity, primarily initiated by its metabolic activation to a reactive intermediate. This compound (NCX-701) is a derivative designed to release nitric oxide, which may contribute to its enhanced analgesic properties and reduced toxicity profile.[1][2][3] The core of understanding this compound's biological activity and safety lies in elucidating its enzymatic breakdown.

Proposed Metabolic Pathway of this compound

Direct experimental studies on the comprehensive metabolic pathway of this compound are not extensively available in the current scientific literature. However, based on its chemical structure as an ester of paracetamol, a primary metabolic step is the enzymatic hydrolysis of the ester bond. This reaction would release paracetamol and a nitrooxy-containing aliphatic carboxylic acid. The liberated paracetamol would then be expected to enter its well-characterized metabolic pathways.

Nitroparacetamol_Metabolism This compound This compound Hydrolysis Esterases This compound->Hydrolysis Paracetamol Paracetamol Hydrolysis->Paracetamol SideChain 4-Nitrooxybutanoic acid Hydrolysis->SideChain Paracetamol_Metabolism Further Metabolism (Phase I & Phase II) Paracetamol->Paracetamol_Metabolism

Caption: Proposed initial metabolic step of this compound via hydrolysis.

Enzymatic Breakdown of Paracetamol

The metabolism of paracetamol is extensive and occurs primarily in the liver through Phase I and Phase II reactions.

Phase I Metabolism: Oxidation

A minor but critical pathway for paracetamol metabolism involves oxidation by the cytochrome P450 (CYP) enzyme system.[4][5] This pathway is responsible for the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

  • Key Enzymes:

    • Cytochrome P450 2E1 (CYP2E1): The principal enzyme involved in the oxidation of paracetamol to NAPQI, especially at higher concentrations.[6]

    • Cytochrome P450 1A2 (CYP1A2): Also contributes to NAPQI formation.[6]

    • Cytochrome P450 3A4 (CYP3A4): Plays a role in paracetamol oxidation.[6]

Peroxidases, such as myeloperoxidase, can also mediate the oxidation of paracetamol, leading to the formation of a phenoxyl radical which can then lead to the formation of various oligomers and potentially NAPQI.

Paracetamol_Phase_I Paracetamol Paracetamol Oxidation CYP2E1, CYP1A2, CYP3A4 Peroxidases Paracetamol->Oxidation NAPQI N-acetyl-p-benzoquinone imine (NAPQI) (Toxic Metabolite) Oxidation->NAPQI Detoxification Glutathione (B108866) Conjugation NAPQI->Detoxification Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity Glutathione depletion

Caption: Phase I metabolic pathway of paracetamol leading to NAPQI formation.

Phase II Metabolism: Conjugation

The majority of a therapeutic dose of paracetamol is metabolized through Phase II conjugation reactions, which produce non-toxic, water-soluble metabolites that are readily excreted in the urine.

  • Glucuronidation: This is the main metabolic pathway for paracetamol. It is catalyzed by UDP-glucuronosyltransferases (UGTs) to form paracetamol-glucuronide.

  • Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway leads to the formation of paracetamol-sulfate.

  • Glutathione Conjugation: The toxic metabolite NAPQI is detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This forms a glutathione conjugate which is further metabolized to cysteine and mercapturic acid conjugates before excretion.[7]

Paracetamol_Phase_II cluster_main_pathways Major Pathways cluster_minor_pathway Minor Pathway (Detoxification) Paracetamol Paracetamol Glucuronidation Glucuronidation (UGTs) Paracetamol->Glucuronidation Sulfation Sulfation (SULTs) Paracetamol->Sulfation Paracetamol_Glucuronide Paracetamol-Glucuronide (Non-toxic) Glucuronidation->Paracetamol_Glucuronide Paracetamol_Sulfate Paracetamol-Sulfate (Non-toxic) Sulfation->Paracetamol_Sulfate NAPQI NAPQI GSH_Conjugation Glutathione Conjugation (GSTs) NAPQI->GSH_Conjugation GSH_Adduct Glutathione Adduct GSH_Conjugation->GSH_Adduct Further_Metabolism Further Metabolism GSH_Adduct->Further_Metabolism Mercapturic_Acid Mercapturic Acid (Excreted) Further_Metabolism->Mercapturic_Acid

Caption: Phase II metabolic pathways of paracetamol.

Quantitative Data on Paracetamol Metabolism

The relative contribution of each metabolic pathway can vary depending on the dose and individual factors. The following table summarizes the approximate distribution of paracetamol metabolites in urine after a therapeutic dose.

MetabolitePercentage of Excreted Dose
Paracetamol-Glucuronide50-60%
Paracetamol-Sulfate30-35%
Cysteine and Mercapturic Acid Conjugates5-10%
Unchanged Paracetamol< 5%

Experimental Protocols for Studying this compound Metabolism

To investigate the enzymatic breakdown of this compound, a combination of in vitro and in vivo experimental approaches can be employed, adapted from established methods for studying paracetamol metabolism.

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for this compound metabolism and to characterize the resulting metabolites.

  • Methodology:

    • Incubation with Liver Microsomes:

      • Prepare human or animal liver microsomes, which are rich in CYP enzymes.

      • Incubate this compound with the microsomes in the presence of an NADPH-generating system.

      • Analyze the reaction mixture at different time points for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.[8]

    • Incubation with Recombinant Human CYP Enzymes:

      • To identify the specific CYP isoforms involved, incubate this compound with individual recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2, CYP3A4).

    • Incubation with Liver S9 Fraction or Hepatocytes:

      • Use liver S9 fraction or cultured hepatocytes to investigate both Phase I and Phase II metabolism, as these systems contain both microsomal and cytosolic enzymes.

In_Vitro_Workflow Start This compound Incubation Incubation with: - Liver Microsomes + NADPH - Recombinant CYPs - Hepatocytes Start->Incubation Sampling Time-point Sampling Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Identification Metabolite Identification Analysis->Identification Quantification Metabolite Quantification Analysis->Quantification End Metabolic Profile Identification->End Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Quantification->Enzyme_Kinetics Enzyme_Kinetics->End

Caption: Experimental workflow for in vitro metabolism studies.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC is a robust method for separating and quantifying paracetamol and its metabolites in biological matrices.[9][10]

    • Sample Preparation: Protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is a common first step for plasma or urine samples.

    • Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., methanol or acetonitrile).[10]

    • Detection: UV detection at around 254 nm is suitable for quantification. Tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity, allowing for the identification and quantification of a wider range of metabolites, even at low concentrations.[8]

Conclusion

While direct experimental data on the enzymatic breakdown of this compound is scarce, a scientifically sound putative metabolic pathway can be proposed based on its chemical structure and the extensive knowledge of paracetamol metabolism. It is anticipated that this compound undergoes initial hydrolysis to release paracetamol, which is then metabolized by cytochrome P450 and conjugating enzymes. The provided experimental protocols offer a clear roadmap for elucidating the precise metabolic fate of this compound, which is essential for its continued development as a potentially safer analgesic. Further research is warranted to confirm these proposed pathways and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its metabolites.

References

Methodological & Application

Application Note: Quantification of Nitroparacetamol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of nitroparacetamol (4-acetamido-3-nitrophenol). This method is applicable to the analysis of this compound in bulk drug substances and has the potential for adaptation to various biological matrices. The protocol employs a C18 column with UV detection, providing a reliable and efficient means for quality control and research applications.

Introduction

This compound, a nitrated derivative of paracetamol, is a compound of interest in pharmaceutical research and development, particularly in the study of drug metabolism and as a potential impurity in paracetamol synthesis.[1] Accurate and precise quantification of this compound is essential for ensuring the quality and safety of pharmaceutical products and for conducting pharmacokinetic and toxicological studies. The HPLC method outlined herein provides a straightforward and reproducible approach for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemStandard LC system with UV-Vis Detector
ColumnOctadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile (B52724) and 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v)[2]
Flow Rate1.0 mL/min[2]
Injection Volume20 µL
Column Temperature40°C[2]
Detection Wavelength266 nm (analytical), 364 nm (reference for peak suppression)[3]
Run TimeApproximately 10 minutes
Chemicals and Reagents
Preparation of Solutions

0.05 M Acetic Buffer (pH 5.9): Dissolve the appropriate amount of sodium acetate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 5.9 with glacial acetic acid.

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.05 M acetic buffer in a 20:80 (v/v) ratio.[2] Filter and degas the mobile phase prior to use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

Method Validation Parameters

The following table summarizes the anticipated quantitative performance of this method, based on the analysis of the structurally similar compound 4-amino-3-nitrophenol.[2]

Table 2: Summary of Quantitative Data

ParameterExpected Value
Linearity Range (µg/mL)0.5 - 50
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)~0.15
Limit of Quantification (LOQ) (µg/mL)~0.50
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time (min)~5-8

Experimental Protocol

Sample Preparation (for Bulk Drug Substance)
  • Accurately weigh a suitable amount of the this compound bulk drug substance.

  • Dissolve the sample in methanol to obtain a stock solution with a theoretical concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Quantification cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Buffer 20:80) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare this compound Standard Stock Solution (100 µg/mL) prep_work Prepare Working Standards (0.5-50 µg/mL) prep_std->prep_work inject Inject Standards and Samples prep_work->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject detect UV Detection at 266 nm inject->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

Caption: Workflow for this compound Quantification.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient tool for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The provided protocol and performance characteristics demonstrate its suitability for routine analysis in quality control and research environments. Further validation would be required for the analysis of this compound in complex matrices such as plasma or other biological fluids.

References

Application Notes and Protocols: Evaluation of Nitroparacetamol in a Carrageenan-Induced Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2] Unlike its parent compound, paracetamol, which exhibits weak anti-inflammatory activity, this compound has demonstrated significant anti-inflammatory and anti-nociceptive properties in preclinical models.[1][2] The carrageenan-induced paw edema model is a classical and widely used in vivo assay to screen for acute anti-inflammatory activity.[3][4] This model is characterized by a biphasic inflammatory response, involving the release of various mediators such as histamine, serotonin, bradykinin, and prostaglandins.[4][5][6] This document provides detailed protocols for utilizing the carrageenan-induced edema model to evaluate the anti-inflammatory effects of this compound, along with data presentation and visualization of the proposed mechanism of action.

Data Presentation

The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is dose-dependent. The following table summarizes the quantitative data on the inhibition of edema by this compound compared to its parent compound, paracetamol.

CompoundDose (mg/kg, i.p.)Molar Dose (μmol/kg)Time Post-Carrageenan% Inhibition of EdemaED50
Vehicle --180 min0%-
Paracetamol up to 300up to 1986180 min31.8% (not significant)>1986 μmol/kg
This compound 25--Significant Inhibition47.8 mg/kg
(NCX-701)(169.4 μmol/kg)

Data compiled from studies in rats.[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation in the rat hind paw and assessing the anti-inflammatory potential of this compound.

Materials:

  • Male Wistar rats[2]

  • This compound (NCX-701)[1]

  • Paracetamol[1]

  • Carrageenan (lambda, Type IV)[4]

  • Vehicle: 0.5% w/v carboxymethylcellulose (CMC) in saline[1]

  • Plethysmometer[7][8]

  • Sterile 0.9% saline[4]

  • Intraperitoneal (i.p.) injection syringes and needles

  • Intraplantar injection syringes and needles

Procedure:

  • Animal Acclimatization: House male Wistar rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Divide the animals into experimental groups (n=5-24 per group): Vehicle control, Paracetamol, and various doses of this compound (e.g., 25-100 mg/kg).[1]

    • Prepare suspensions of this compound and paracetamol in the vehicle (0.5% w/v CMC).[1]

    • Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.[1]

  • Induction of Edema:

    • Fifteen minutes after drug administration, induce inflammation by injecting 100 μL of a 2% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[1]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline).

    • Subsequently, measure the paw volume at timed intervals (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) after the carrageenan injection.[1]

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume.

    • Determine the ED50 value for this compound, which is the dose that causes a 50% reduction in edema at a specific time point (e.g., 180 minutes).[1]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for evaluating this compound in the carrageenan-induced paw edema model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Prep Drug Preparation (this compound, Paracetamol, Vehicle) Grouping->Drug_Prep Drug_Admin Drug Administration (i.p.) Drug_Prep->Drug_Admin Carrageenan_Injection Carrageenan Injection (intraplantar) Drug_Admin->Carrageenan_Injection 15 min Paw_Measurement Paw Volume Measurement (Plethysmography) Carrageenan_Injection->Paw_Measurement 0-6 hours Edema_Calculation Edema Volume Calculation Paw_Measurement->Edema_Calculation Inhibition_Calculation Calculation of % Inhibition Edema_Calculation->Inhibition_Calculation ED50_Determination ED50 Determination Inhibition_Calculation->ED50_Determination

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Proposed Signaling Pathway of this compound

The enhanced anti-inflammatory effect of this compound compared to paracetamol is attributed to the release of nitric oxide (NO). The proposed mechanism involves the modulation of key inflammatory pathways.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_drug Drug Action Carrageenan Carrageenan NFkB NF-κB Activation Carrageenan->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGE2 Prostaglandin (B15479496) E2 (PGE2) Production COX2->PGE2 Edema Edema & Inflammation PGE2->Edema This compound This compound NO_release Nitric Oxide (NO) Release This compound->NO_release NO_release->NFkB Inhibition NO_release->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Mechanism of Action:

The carrageenan-induced inflammatory response involves the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[9] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of edema and pain.[9] this compound is believed to exert its anti-inflammatory effects through the release of nitric oxide (NO).[1] NO can potentially inhibit the inflammatory cascade at multiple points. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which would lead to a downstream reduction in COX-2 expression and prostaglandin synthesis.[1] Additionally, NO may directly inhibit the activity of COX enzymes.[1] This dual action on both the expression and activity of key inflammatory enzymes likely contributes to the enhanced anti-inflammatory profile of this compound compared to paracetamol. Further research is necessary to fully elucidate the precise molecular targets of this compound-derived NO in the context of inflammation.[1]

References

Application Note & Protocol: In Vitro Nitric Oxide Release Assay for NCX-701

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCX-701, also known as nitroparacetamol, is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen) designed to enhance analgesic and anti-inflammatory properties while potentially offering a better safety profile.[1][2][3] It consists of a paracetamol molecule linked to an NO-donating nitrooxybutyroyl moiety.[2][4] The therapeutic effects of NCX-701 are attributed, in part, to its ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[2][5]

Quantifying the NO release profile of NCX-701 is essential for understanding its mechanism of action, determining its potency, and ensuring batch-to-batch consistency during drug development. Due to the short half-life and reactive nature of NO, its direct measurement in biological systems is challenging.[6] A common and reliable indirect method is to measure its stable breakdown products in aqueous solution: nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃).[7][8]

This application note provides a detailed protocol for quantifying the in vitro release of nitric oxide from NCX-701 using the Griess assay. This colorimetric method measures total nitrite and nitrate (NOx) concentration, providing a robust index of total NO release over time.[7]

Principle of the Assay

The assay quantifies total nitric oxide released from NCX-701 by measuring the combined concentration of nitrite (NO₂) and nitrate (NO₃) in the sample solution. The process involves two key steps:

  • Nitrate Reduction: The enzyme Nitrate Reductase is used to convert all nitrate (NO₃) present in the sample into nitrite (NO₂).[9] This ensures that the total NO metabolite pool is measured.

  • Griess Reaction: The total nitrite then reacts with the Griess Reagent in a two-step diazotization reaction.[10] First, sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NEDD) to produce a stable, intensely colored azo compound.[7][10] The absorbance of this colored product is measured spectrophotometrically at approximately 540 nm and is directly proportional to the total nitrite concentration in the sample.[11]

Griess_Assay_Principle cluster_0 NO Release & Conversion cluster_1 Assay Steps NCX701 NCX-701 NO Nitric Oxide (NO) NCX701->NO Spontaneous/ Enzymatic Release Metabolites NO₂⁻ (Nitrite) & NO₃⁻ (Nitrate) NO->Metabolites Rapid Oxidation (in aqueous buffer) Nitrate NO₃⁻ (Nitrate) Nitrite NO₂⁻ (Nitrite) Nitrate->Nitrite Nitrate Reductase Diazonium Diazonium Salt Nitrite->Diazonium Griess Reagent I (Sulfanilamide) Azo Colored Azo Compound Diazonium->Azo Griess Reagent II (NEDD) Readout Quantify NOx Azo->Readout Measure Absorbance @ ~540 nm

Diagram 1. Principle of the Griess assay for quantifying NO release.

Experimental Protocols

This protocol is designed for a 96-well plate format, allowing for efficient analysis of multiple samples and time points.

1. Materials and Reagents

  • NCX-701 (Test Compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitric Oxide Assay Kit (containing Nitrate/Nitrite Standards, Nitrate Reductase, Enzyme Cofactor (NADH), and Griess Reagents)[9][11]

  • Deionized or distilled water

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 540 nm

  • Calibrated pipettes and tips

  • Incubator set to 37°C

2. Protocol 1: Preparation of Solutions

  • NCX-701 Stock Solution: Prepare a 10 mM stock solution of NCX-701 in DMSO.

  • Working Solutions: On the day of the experiment, dilute the NCX-701 stock solution in PBS (pH 7.4) to desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent effects.

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the test samples.

  • Nitrate Standard Stock (100 µM): Prepare a 100 µM Nitrate Standard solution by diluting the kit's concentrated standard with PBS (pH 7.4).

  • Reagent Preparation: Prepare all kit reagents (e.g., Nitrate Reductase, NADH) according to the manufacturer's instructions.[9]

3. Protocol 2: NO Release Incubation

  • Add 100 µL of the NCX-701 working solutions and the vehicle control to triplicate wells of a 96-well plate.

  • Cover the plate to prevent evaporation.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots (e.g., 50 µL) from each well for analysis. Alternatively, set up separate plates for each time point.

  • Collected samples can be analyzed immediately or stored at -20°C for later analysis.

4. Protocol 3: Standard Curve Preparation

  • Prepare a serial dilution of the 100 µM Nitrate Standard Stock using PBS to create standards with concentrations of 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM (blank).

  • Add 50 µL of each standard concentration to separate wells of the 96-well plate in duplicate or triplicate.

Table 1: Example Layout for Standard Curve Preparation

Standard Concentration (µM)Volume of Standard (µL)Volume of PBS (µL)
100100 (from 100 µM stock)0
5050 (from 100 µM stock)50
2550 (from 50 µM standard)50
12.550 (from 25 µM standard)50
6.2550 (from 12.5 µM standard)50
3.12550 (from 6.25 µM standard)50
0 (Blank)050

5. Protocol 4: Griess Assay Procedure (Total NOx)

  • Plate Setup: Add 50 µL of each collected sample (from Protocol 2) and each standard (from Protocol 3) to a new 96-well plate.

  • Nitrate Reduction:

    • Add 10 µL of reconstituted NADH solution to each well.[9]

    • Add 10 µL of reconstituted Nitrate Reductase solution to each well.[9]

    • Mix gently by tapping the plate.

    • Incubate at room temperature (or 37°C, per kit instructions) for 20-30 minutes.

  • Color Development:

    • Add 50 µL of Griess Reagent I (Sulfanilamide) to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NEDD) to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light, to allow for color development.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

Experimental_Workflow prep_node prep_node exp_node exp_node assay_node assay_node analysis_node analysis_node prep1 Prepare NCX-701 & Control Solutions exp1 Add Samples & Controls to 96-Well Plate prep1->exp1 prep2 Prepare Nitrate Standard Curve assay1 Transfer Samples & Standards to Assay Plate prep2->assay1 exp2 Incubate at 37°C exp1->exp2 exp3 Collect Aliquots at Time Points exp2->exp3 exp3->assay1 assay2 Add NADH & Nitrate Reductase assay1->assay2 assay3 Incubate for Nitrate Reduction assay2->assay3 assay4 Add Griess Reagents I & II assay3->assay4 assay5 Incubate for Color Development assay4->assay5 analysis1 Read Absorbance at 540 nm assay5->analysis1 analysis2 Calculate NOx Concentration & Plot Data analysis1->analysis2

Diagram 2. Step-by-step experimental workflow.

6. Protocol 5: Data Analysis

  • Standard Curve: Subtract the average absorbance of the 0 µM blank from all standard and sample readings. Plot the corrected absorbance values for the nitrate standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

  • Calculate NOx Concentration: Use the linear regression equation to calculate the NOx concentration for each unknown sample.

    • Concentration (µM) = (Corrected Absorbance - y-intercept) / slope

  • Report Data: Report the cumulative NOx concentration (µM) released from NCX-701 at each time point. The data can also be expressed as a percentage of the theoretical maximum NO release based on the initial molar concentration of NCX-701.

Data Presentation

Table 2: Example Standard Curve Data

Nitrate Conc. (µM)Absorbance @ 540 nm (Raw)Absorbance @ 540 nm (Corrected)
00.0520.000
3.1250.0980.046
6.250.1450.093
12.50.2380.186
250.4250.373
500.8010.749
1001.5531.501

Table 3: Example Results for NCX-701 NO Release

Time (hours)NCX-701 Conc. (µM)Mean Corrected Absorbance (±SD)Calculated NOx Conc. (µM)
1500.115 (±0.008)7.8
4500.352 (±0.015)23.5
8500.589 (±0.021)39.3
24500.731 (±0.025)48.7
24Vehicle0.003 (±0.001)0.2

Signaling Pathway Context

The nitric oxide released from NCX-701 engages in downstream signaling, most notably the canonical cGMP-dependent pathway. This pathway is crucial for mediating many of NO's physiological effects, such as vasodilation and modulation of neurotransmission.[5]

NO_Signaling_Pathway NCX701 NCX-701 NO Nitric Oxide (NO) NCX701->NO Release sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds & Activates sGC_active sGC - Active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Downstream Physiological Responses (e.g., Vasodilation) PKG->Response Phosphorylates Target Proteins

Diagram 3. Canonical signaling pathway of released nitric oxide.

References

Animal Models for Testing Nitroparacetamol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroparacetamol (N-acetyl-p-aminophenol-nitroxybutyl ether; NCX-701) is a novel analgesic and anti-inflammatory compound that integrates a standard paracetamol molecule with a nitric oxide (NO)-donating moiety.[1][2] This dual mechanism of action suggests a therapeutic potential beyond that of paracetamol alone, which exhibits weak anti-inflammatory properties.[3][4] this compound has demonstrated enhanced antinociceptive and significant anti-inflammatory effects in preclinical studies.[1][2][3][4] Additionally, the nitric oxide component may confer neuroprotective properties, opening avenues for its investigation in neurodegenerative conditions.[5][6][7]

These application notes provide detailed protocols for established animal models to evaluate the analgesic, anti-inflammatory, and neuroprotective efficacy of this compound.

Mechanism of Action: A Dual Pathway

The therapeutic effects of this compound are attributed to the combined actions of its parent compound, paracetamol, and the released nitric oxide.

  • Paracetamol's Central Action: The analgesic effect of paracetamol is primarily mediated through its actions within the central nervous system (CNS). While not a potent cyclooxygenase (COX) inhibitor in the periphery, it is thought to inhibit COX enzymes in the brain. Furthermore, its active metabolite, AM404, modulates the endocannabinoid system and activates the transient receptor potential vanilloid-1 (TRPV1) channels, which in turn strengthens descending serotonergic inhibitory pathways, dampening pain signals.[8][9][10][11]

  • Nitric Oxide's Multifaceted Role: The NO moiety contributes to both the analgesic and anti-inflammatory effects. NO can activate soluble guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which can modulate pain perception. In the context of inflammation, NO has a complex role; however, at low concentrations, it can exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors like NF-κB and caspases.[12][13] This may also contribute to a neuroprotective effect by mitigating inflammatory damage in the CNS.[6][7]

nitroparacetamol_mechanism cluster_this compound This compound cluster_metabolites Metabolites cluster_paracetamol_pathway Paracetamol Pathway (CNS) cluster_no_pathway Nitric Oxide Pathway NP This compound Paracetamol Paracetamol NP->Paracetamol NO Nitric Oxide (NO) NP->NO AM404 AM404 (Active Metabolite) Paracetamol->AM404 sGC Soluble Guanylate Cyclase (sGC) NO->sGC NFkB NF-κB Inhibition NO->NFkB Caspase Caspase Inhibition NO->Caspase TRPV1 TRPV1 Activation AM404->TRPV1 Endocannabinoid Endocannabinoid System Modulation AM404->Endocannabinoid Serotonergic Descending Serotonergic Pathway TRPV1->Serotonergic Endocannabinoid->Serotonergic Analgesia_P Analgesic Effect Serotonergic->Analgesia_P cGMP ↑ cGMP sGC->cGMP Analgesia_NO Analgesic Effect cGMP->Analgesia_NO AntiInflammatory Anti-inflammatory Effect NFkB->AntiInflammatory Caspase->AntiInflammatory Neuroprotection Neuroprotective Effect AntiInflammatory->Neuroprotection

Proposed mechanism of action for this compound.

Application Note 1: Evaluation of Anti-Inflammatory and Analgesic Efficacy

Model 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory agents.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are divided into control, reference (e.g., indomethacin), and this compound-treated groups.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[14][15][16]

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation:

Treatment GroupDose (µmol/kg, i.p.)ED50 (µmol/kg)
This compound-169.4
Paracetamol->1986

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats.[1][2]

Model 2: Acetic Acid-Induced Writhing in Mice

This model is used to evaluate peripheral analgesic activity.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week.

  • Grouping: Animals are divided into control, reference (e.g., aspirin), and this compound-treated groups.

  • Drug Administration: Test compounds are administered orally (p.o.) 60 minutes before the acetic acid injection.

  • Induction of Writhing: 0.1 mL/10 g body weight of 0.6% acetic acid solution is injected intraperitoneally.[17][18][19]

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[20][21]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the control group.

Data Presentation:

Treatment GroupDose (µmol/kg, p.o.)ED50 (µmol/kg)
This compound-24.8
Paracetamol-506

Table 2: Comparative Efficacy in Acetic Acid-Induced Writhing in Mice.[1][2]

anti_inflammatory_workflow cluster_setup Experimental Setup cluster_carrageenan Carrageenan Model (Rat) cluster_acetic_acid Acetic Acid Model (Mouse) Acclimatization Animal Acclimatization (Rats/Mice) Grouping Grouping (Control, Reference, Test) Acclimatization->Grouping DrugAdmin Drug Administration (i.p. or p.o.) Grouping->DrugAdmin Carrageenan_Inject Inject Carrageenan (1% in hind paw) DrugAdmin->Carrageenan_Inject Acetic_Inject Inject Acetic Acid (0.6% i.p.) DrugAdmin->Acetic_Inject Measure_Edema Measure Paw Volume (Plethysmometer) Carrageenan_Inject->Measure_Edema Analysis_Carrageenan Calculate % Inhibition of Edema Measure_Edema->Analysis_Carrageenan Count_Writhes Count Writhing (20 min) Acetic_Inject->Count_Writhes Analysis_Acetic Calculate % Inhibition of Writhing Count_Writhes->Analysis_Acetic

Workflow for anti-inflammatory and analgesic testing.

Application Note 2: Assessment of Central Analgesic Activity

Model 1: Hot Plate Test in Mice

This model assesses the response to thermal pain and is sensitive to centrally acting analgesics.[22][23]

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[24]

  • Procedure:

    • A baseline reaction time is determined for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[24][25]

    • Animals are treated with this compound, a reference drug (e.g., morphine), or vehicle.

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency to the pain response is calculated.

Model 2: Formalin Test in Mice

This model produces a biphasic pain response and can differentiate between analgesic effects on acute nociceptive pain and inflammatory pain.[26][27][28][29]

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are pre-treated with this compound, a reference drug, or vehicle.

    • 0.02 mL of 1-5% formalin solution is injected into the dorsal surface of a hind paw.[26][27]

    • The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).[26][27]

  • Data Analysis: The total licking time in each phase is compared between the treated and control groups.

Application Note 3: Evaluation of Neuroprotective Efficacy

Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the effects of compounds on neuroinflammation, a key process in many neurodegenerative diseases.[30][31][32]

Experimental Protocol:

  • Animals: C57BL/6 mice are commonly used.

  • Procedure:

    • Animals are pre-treated with this compound, a reference drug (e.g., dexamethasone), or vehicle.

    • A systemic injection of LPS (e.g., 0.3 mg/kg, i.p.) is administered to induce neuroinflammation.[33]

    • At a specific time point after LPS injection (e.g., 4 or 24 hours), animals are euthanized.[33]

  • Endpoint Analysis:

    • Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or Y-maze.

    • Biochemical Analysis: Brain tissue is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., iNOS, COX-2) using techniques like ELISA or Western blotting.[30][31][33]

    • Histology: Brain sections can be stained to assess microglial activation and neuronal damage.

Data Presentation:

Treatment GroupDoseBrain TNF-α Levels (% of LPS control)Brain IL-1β Levels (% of LPS control)
LPS Control-100%100%
This compound(Specify dose)Quantitative DataQuantitative Data
Dexamethasone(Specify dose)Quantitative DataQuantitative Data

Table 3: Hypothetical Data for Neuroprotective Efficacy in LPS-Induced Neuroinflammation.

neuroprotection_workflow cluster_setup_neuro Experimental Setup cluster_lps_model LPS-Induced Neuroinflammation Model cluster_analysis_neuro Endpoint Analysis Acclimatization_Neuro Animal Acclimatization (Mice) Grouping_Neuro Grouping (Control, Reference, Test) Acclimatization_Neuro->Grouping_Neuro DrugAdmin_Neuro Drug Administration Grouping_Neuro->DrugAdmin_Neuro LPS_Inject Systemic LPS Injection DrugAdmin_Neuro->LPS_Inject Euthanasia Euthanasia & Tissue Collection (e.g., 4h post-LPS) LPS_Inject->Euthanasia Behavior Behavioral Tests (Cognitive function) LPS_Inject->Behavior (before euthanasia) Biochem Biochemical Analysis (Cytokines, iNOS, COX-2) Euthanasia->Biochem Histo Histology (Microglial activation, Neuronal damage) Euthanasia->Histo

Workflow for neuroprotective efficacy testing.

References

Application Notes and Protocols for the Oral Administration of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroparacetamol (NCX-701) is a novel nitric oxide (NO)-donating prodrug of paracetamol.[1][2][3] It combines the analgesic and antipyretic effects of paracetamol with the vasodilatory and cytoprotective properties of nitric oxide.[4][5] Preclinical studies have indicated that this compound possesses enhanced anti-inflammatory and analgesic activities compared to its parent compound, paracetamol, and may have a better safety profile, particularly regarding gastrointestinal side effects.[6][7][8][9] Being a derivative of paracetamol, this compound is under investigation for the treatment of acute and chronic pain and inflammation.[10][11]

The oral route is the most convenient and preferred method of drug administration. However, the efficacy of an orally administered drug is contingent on its solubility, stability in the gastrointestinal tract, and permeability across the intestinal epithelium. As this compound is a distinct chemical entity from paracetamol, its physicochemical properties and formulation requirements for optimal oral delivery must be thoroughly investigated.

These application notes provide a comprehensive overview of the key considerations and methodologies for the development of oral dosage forms of this compound. Due to the limited publicly available data on the specific formulation of this compound, this document outlines general strategies and protocols applicable to poorly water-soluble compounds, which are presumed to be relevant for this compound.

Physicochemical Properties and Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and bioavailable oral formulation.

Table 1: Physicochemical Properties of Paracetamol and General Considerations for this compound

PropertyParacetamolThis compound (NCX-701) - General Considerations
Molecular Formula C₈H₉NO₂C₁₂H₁₄N₂O₆
Molecular Weight 151.16 g/mol 282.25 g/mol [12]
Aqueous Solubility Soluble in water (1:70)[13]Expected to be poorly soluble in water due to the addition of the lipophilic nitrooxybutyl moiety.
pKa 9.5[13]The pKa of the phenolic hydroxyl group is masked by the ester linkage, potentially altering its ionization profile.
LogP 0.46Expected to have a higher LogP than paracetamol, indicating increased lipophilicity.
Stability Stable in dry form; hydrolysis in acidic or basic conditions.[13]The ester linkage is susceptible to hydrolysis, especially at extreme pH values, leading to the release of paracetamol and the NO-donating moiety. Stability studies across a range of pH values are crucial.
Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

  • Objective: To determine the equilibrium solubility of this compound in water and relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Materials: this compound powder, purified water, SGF (pH 1.2), SIF (pH 6.8), shaking incubator, centrifuge, HPLC-UV system.

  • Method:

    • Add an excess amount of this compound to separate vials containing purified water, SGF, and SIF.

    • Incubate the vials in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved drug.

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

    • Express solubility in mg/mL or µg/mL.

Protocol 2: Determination of pH-Stability Profile

  • Objective: To evaluate the chemical stability of this compound over a physiologically relevant pH range.

  • Materials: this compound, buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), temperature-controlled chamber, HPLC-UV system.

  • Method:

    • Prepare solutions of this compound in the different pH buffers at a known concentration.

    • Store the solutions at a specific temperature (e.g., 37°C).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

    • Immediately analyze the samples by HPLC-UV to quantify the remaining this compound and the appearance of degradation products (e.g., paracetamol).

    • Plot the concentration of this compound versus time to determine the degradation kinetics at each pH.

Formulation Strategies for Oral Administration

Given the probable low aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability.[10][12][14][15][16][17][18][19][20][21][22]

Table 2: Potential Formulation Strategies for this compound

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increasing the surface area of the drug particles by reducing their size.[10][22]Simple and widely used technique.May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.
Amorphous Solid Dispersions Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[10][15]Significantly enhances dissolution rate and apparent solubility.Physically unstable and can recrystallize over time; requires careful selection of polymers.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[16]Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism.Can be complex to formulate and may have stability issues; potential for GI irritation from high surfactant concentrations.
Inclusion Complexation Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity.[3][19]Increases aqueous solubility and can improve stability.Limited to drugs of appropriate size and geometry; can be a costly approach.

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Strategy Selection cluster_2 Formulation & Characterization cluster_3 In Vivo Evaluation P1 Physicochemical Characterization P2 Solubility & Stability Studies P1->P2 S1 Micronization P2->S1 S2 Solid Dispersion P2->S2 S3 Lipid-Based P2->S3 F1 Excipient Compatibility Screening S2->F1 F2 Prototype Formulation F1->F2 F3 In Vitro Dissolution Testing F2->F3 V1 Animal Pharmacokinetic Studies F3->V1 V2 Bioavailability Assessment V1->V2

Caption: A logical workflow for the oral formulation development of this compound.

Experimental Protocols for Formulation and Evaluation

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, ethanol), rotary evaporator, vacuum oven.

  • Method:

    • Dissolve this compound and the chosen polymer in the solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Remove the solvent using a rotary evaporator at a controlled temperature and pressure.

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Mill and sieve the dried solid dispersion to obtain a powder of uniform particle size.

    • Characterize the solid dispersion for drug content, morphology (SEM), and physical state (XRD, DSC).

Protocol 4: In Vitro Dissolution Testing of this compound Formulations

  • Objective: To compare the dissolution profiles of different this compound formulations.[1][23][24]

  • Materials: this compound formulations (e.g., pure drug, solid dispersion), USP dissolution apparatus (e.g., Apparatus II - paddle), dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer), HPLC-UV system.

  • Method:

    • Set the dissolution apparatus parameters (e.g., paddle speed at 50 rpm, temperature at 37°C).

    • Place a known amount of the this compound formulation into each dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw samples of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze for this compound concentration using HPLC-UV.

    • Plot the percentage of drug dissolved versus time to generate dissolution profiles.

Protocol 5: In Vivo Pharmacokinetic Study in a Rodent Model

  • Objective: To evaluate the oral bioavailability of a developed this compound formulation.[25][26][27][28]

  • Materials: this compound formulation, appropriate animal model (e.g., Sprague-Dawley rats), oral gavage needles, blood collection supplies (e.g., heparinized tubes), centrifuge, LC-MS/MS system.

  • Method:

    • Fast the animals overnight with free access to water.

    • Administer the this compound formulation orally via gavage at a predetermined dose.

    • Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for the concentration of this compound and its major metabolites (e.g., paracetamol) using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug that is metabolized in the body to release paracetamol and nitric oxide.[4][29][30][31][32]

  • Paracetamol: The analgesic and antipyretic effects of paracetamol are thought to be mediated through the central nervous system, possibly involving the inhibition of cyclooxygenase (COX) enzymes and modulation of the serotonergic and cannabinoid systems.

  • Nitric Oxide (NO): The released NO contributes to the therapeutic effect through various mechanisms, including vasodilation, which can improve blood flow to inflamed tissues, and modulation of inflammatory pathways.[5][33][34]

Putative Signaling Pathway of this compound

G cluster_0 This compound Administration cluster_1 Metabolism cluster_2 Active Moieties cluster_3 Downstream Effects NP This compound (Oral) Met Esterase Hydrolysis NP->Met Para Paracetamol Met->Para NO Nitric Oxide (NO) Met->NO COX COX Inhibition (CNS) Para->COX Serotonin Serotonergic Pathway Modulation Para->Serotonin sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC AntiInflammatory Anti-inflammatory Effects NO->AntiInflammatory COX->AntiInflammatory cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: A putative signaling pathway for this compound after oral administration.

Conclusion

The development of a successful oral formulation for this compound requires a systematic approach that begins with a thorough characterization of its physicochemical properties. Based on these findings, appropriate formulation strategies, such as solid dispersions or lipid-based systems, can be employed to enhance its solubility and bioavailability. The protocols outlined in these application notes provide a framework for the rational design, development, and evaluation of oral dosage forms of this compound. It is important to reiterate that these are general methodologies, and optimization based on experimental data for this compound is essential for successful formulation development.

References

Application Notes and Protocols for the Detection of Nitroparacetamol Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroparacetamol (NCX-701) is a nitric oxide (NO)-donating derivative of paracetamol designed to enhance its analgesic and anti-inflammatory properties while potentially mitigating the hepatotoxicity associated with paracetamol overdose. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for the detection and quantification of hypothesized this compound metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothesized Metabolic Pathway of this compound

This compound is anticipated to undergo initial hydrolysis by plasma and tissue esterases, yielding paracetamol and a 4-(nitrooxy)butanoate moiety. Paracetamol subsequently follows its well-established metabolic pathways, including glucuronidation, sulfation, and oxidation to N-acetyl-p-benzoquinone imine (NAPQI). The 4-(nitrooxy)butanoate side chain is likely further metabolized, potentially through reduction of the nitrooxy group and subsequent beta-oxidation.

This compound Metabolism This compound This compound (NCX-701) hydrolysis Esterase-mediated hydrolysis This compound->hydrolysis paracetamol Paracetamol hydrolysis->paracetamol side_chain 4-(Nitrooxy)butanoic Acid hydrolysis->side_chain paracetamol_metabolism Phase II Metabolism paracetamol->paracetamol_metabolism napqi_path Oxidative Metabolism (CYP450) paracetamol->napqi_path side_chain_metabolism Side-Chain Metabolism side_chain->side_chain_metabolism glucuronide Paracetamol Glucuronide paracetamol_metabolism->glucuronide sulfate Paracetamol Sulfate paracetamol_metabolism->sulfate napqi NAPQI napqi_path->napqi hydroxybutanoate 4-Hydroxybutanoic Acid side_chain_metabolism->hydroxybutanoate krebs Krebs Cycle Intermediates hydroxybutanoate->krebs

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, paracetamol, and its major metabolites, along with the hypothesized metabolites of the 4-(nitrooxy)butanoate side chain in plasma.

Materials and Reagents
  • This compound (analytical standard)

  • Paracetamol (analytical standard)

  • Paracetamol-d4 (internal standard)

  • 4-(Nitrooxy)butanoic acid (custom synthesis or analytical standard)

  • 4-Hydroxybutanoic acid (analytical standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma sample (unknown, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold methanol containing the internal standard (Paracetamol-d4 at a suitable concentration, e.g., 100 ng/mL).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching

Gradient Elution Program
Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) transitions should be optimized for each analyte and the internal standard. The following are suggested transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound283.1152.1Positive
Paracetamol152.1110.1Positive
Paracetamol-d4 (IS)156.1114.1Positive
Paracetamol Glucuronide328.1152.1Negative
Paracetamol Sulfate232.0152.1Negative
4-(Nitrooxy)butanoic acid148.046.0Negative
4-Hydroxybutanoic acid103.085.0Negative

Data Presentation: Quantitative Parameters

The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are illustrative and should be established during method validation.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Recovery (%)Precision (%RSD)Accuracy (%Bias)
This compound11000>85<15±15
Paracetamol11000>90<15±15
Paracetamol Glucuronide55000>80<15±15
Paracetamol Sulfate55000>80<15±15
4-(Nitrooxy)butanoic acid22000>75<20±20
4-Hydroxybutanoic acid55000>80<15±15

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound metabolites in plasma.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard in Methanol (300 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection separation UPLC Separation (C18 Column) injection->separation detection Tandem Mass Spectrometry (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Workflow for the analysis of this compound metabolites.

Conclusion

This application note provides a comprehensive, albeit hypothesized, framework for the detection and quantification of this compound and its metabolites in plasma. The provided LC-MS/MS protocol is based on established methods for similar analytes and offers a robust starting point for researchers. Method validation must be performed to establish the performance characteristics for the specific laboratory environment and application. This will enable accurate pharmacokinetic and metabolic studies of this novel therapeutic agent.

Evaluating the Anti-Inflammatory Effects of Nitroparacetamol in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroparacetamol (NCX-701) is a nitric oxide (NO)-donating derivative of paracetamol designed to enhance the anti-inflammatory and analgesic properties of the parent compound while potentially mitigating its hepatotoxicity.[1][2] Unlike paracetamol, which exhibits weak anti-inflammatory activity, this compound has demonstrated significant anti-inflammatory effects in various in vivo models.[3][4] The proposed mechanism of action involves the release of nitric oxide, which can modulate key inflammatory pathways, including the activity of cyclooxygenase (COX) enzymes and the production of pro-inflammatory mediators.[5] Furthermore, this compound is thought to interfere with the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.[5][6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-inflammatory properties of this compound in a controlled in vitro setting. The assays focus on key biomarkers of inflammation, including nitric oxide, prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.

Key Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. This compound is hypothesized to exert its anti-inflammatory effects in part by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation This compound This compound (NO release) This compound->IKK Inhibits This compound->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes Induces

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow

A systematic workflow is essential for the robust evaluation of this compound's anti-inflammatory effects. The process begins with cell culture and determination of a non-toxic concentration range for the test compound. Subsequently, cells are pre-treated with this compound before being stimulated with an inflammatory agent like LPS. Finally, cell supernatants and lysates are harvested for analysis of inflammatory markers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Cytotoxicity 2. Cytotoxicity Assay (Determine non-toxic concentrations of this compound) Cell_Culture->Cytotoxicity Pretreatment 3. Pre-treatment (Incubate cells with various concentrations of this compound) Cytotoxicity->Pretreatment Stimulation 4. Inflammatory Stimulus (Add LPS to induce inflammation) Pretreatment->Stimulation Harvest 5. Harvest Supernatant and/or Cell Lysate Stimulation->Harvest Assays 6. Perform Assays Harvest->Assays NO_Assay Nitric Oxide (Griess Assay) Assays->NO_Assay PGE2_Assay PGE2 (ELISA) Assays->PGE2_Assay Cytokine_Assay Cytokines (ELISA) (TNF-α, IL-1β, IL-6) Assays->Cytokine_Assay

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Data Presentation

While specific IC50 values for this compound in cell culture assays are not widely available in published literature and need to be determined experimentally, the following table summarizes the expected qualitative outcomes based on its known anti-inflammatory properties. This provides a framework for data interpretation.

Table 1: Expected Qualitative Effects of this compound on Inflammatory Markers in LPS-Stimulated Macrophages

Treatment GroupNitric Oxide (NO) ProductionProstaglandin E2 (PGE2) LevelsPro-inflammatory Cytokine (TNF-α, IL-1β) Secretion
Vehicle Control---
LPS (1 µg/mL)+++++++++
LPS + Paracetamol++++++++
LPS + this compound↓↓↓↓

Key:

  • - : Basal level

  • + / ++ / +++ : Increasing levels of the inflammatory marker

  • ↓ / ↓↓ : Dose-dependent decrease in the inflammatory marker

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate cell line for these assays.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate well plates (e.g., 96-well for cytotoxicity and NO assays, 24-well for PGE2 and cytokine assays) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (and paracetamol as a comparator) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for an appropriate incubation period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Materials:

Protocol:

  • After the treatment period, collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of the Griess reagent to each well containing the standards and samples.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Prostaglandin E2 (PGE2) Measurement by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture medium. PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for binding to a limited number of sites on a PGE2-specific antibody. The signal is inversely proportional to the amount of PGE2 in the sample.

Materials:

  • Commercially available PGE2 ELISA kit.

  • Cell culture supernatants.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.

  • Briefly, add standards and cell culture supernatants to the antibody-coated microplate wells.

  • Add the enzyme-conjugated PGE2 to each well.

  • Incubate the plate as per the kit's instructions to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the PGE2 concentration in the samples from the standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-1β) Measurement by ELISA

Principle: A sandwich ELISA is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β) secreted into the cell culture medium. A capture antibody specific to the cytokine is coated onto the microplate wells. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-HRP conjugate. The signal, generated by the addition of a substrate, is directly proportional to the amount of cytokine present.

Materials:

  • Commercially available ELISA kits for TNF-α and IL-1β.

  • Cell culture supernatants.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.

  • Briefly, add standards and cell culture supernatants to the antibody-coated microplate wells and incubate.

  • Wash the wells and add the biotinylated detection antibody. Incubate as recommended.

  • Wash the wells and add the streptavidin-HRP conjugate. Incubate as recommended.

  • Wash the wells and add the substrate solution to initiate the colorimetric reaction.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentration in the samples from the standard curve.

References

Application Notes and Protocols for Measuring Biomarkers of Nitroparacetamol In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol designed to enhance the analgesic and anti-inflammatory properties of the parent compound while potentially mitigating its hepatotoxic effects.[1][2][3] The therapeutic advantages of this compound are attributed to the synergistic actions of paracetamol and the released nitric oxide.[2] Robust in vivo evaluation of this compound's efficacy and safety necessitates the precise measurement of relevant biomarkers. These application notes provide detailed protocols for key in vivo models and biomarker analyses to assess the anti-inflammatory, analgesic, and hepatoprotective effects of this compound.

Key Biomarkers for this compound Efficacy

The in vivo efficacy of this compound can be evaluated by monitoring a panel of biomarkers associated with inflammation, pain, and liver function.

Anti-inflammatory and Analgesic Biomarkers
  • Paw Edema Volume: A primary indicator of acute inflammation, measured as the increase in paw volume following the injection of an inflammatory agent like carrageenan.

  • Mechanical Nociceptive Threshold: A measure of pain sensitivity, where a higher threshold indicates an analgesic effect.

  • Writhing Response: A visceral pain model where a reduction in the number of abdominal constrictions signifies analgesia.

  • Prostaglandin E2 (PGE2) Levels: A key mediator of inflammation and pain; its inhibition is a primary target for many anti-inflammatory drugs.

Hepatotoxicity Biomarkers
  • Alanine (B10760859) Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.

  • Aspartate Aminotransferase (AST): An enzyme released from damaged liver cells.

  • Glutamate (B1630785) Dehydrogenase (GDH): A mitochondrial enzyme, the elevation of which in plasma is indicative of severe liver damage.[2][4]

Pharmacodynamic Biomarker
  • Nitrate (B79036)/Nitrite (B80452) (NOx) Levels: As this compound's mechanism involves the release of nitric oxide, measuring the stable metabolites of NO (nitrate and nitrite) in plasma and tissues can confirm target engagement and provide pharmacokinetic/pharmacodynamic insights.[2]

Data Presentation

The following tables summarize quantitative data from preclinical studies, comparing the efficacy and safety of this compound with its parent compound, paracetamol.

Table 1: Anti-inflammatory and Analgesic Efficacy of this compound vs. Paracetamol

Model Species Compound Dose (mg/kg) Route Efficacy Endpoint (ED50) Reference
Carrageenan-induced Paw EdemaRatThis compound47.8i.p.169.4 µmol/kg[3]
Paracetamol>300i.p.>1986 µmol/kg[3]
Carrageenan-induced Mechanical HyperalgesiaRatThis compound44.0i.p.156 µmol/kg[3]
Paracetamol62.2i.p.411.6 µmol/kg[3]
Acetic Acid-induced WrithingMouseThis compound7.0p.o.24.8 µmol/kg[1][3]
Paracetamol-p.o.506 µmol/kg[1][3]

Table 2: Hepatotoxicity Biomarkers Following Administration of this compound and Paracetamol in Rats

Biomarker Control (Vehicle) Paracetamol (5 mmol/kg) This compound (5 mmol/kg) Time Point Reference
Plasma AST (U/L) 55 ± 5182 ± 3065 ± 86 hours[2]
Plasma ALT (U/L) 25 ± 250 ± 728 ± 36 hours[2]
Plasma GDH (U/L) 8 ± 118 ± 39 ± 16 hours[2]
p<0.05 compared to control

Table 3: Plasma and Liver Nitrate/Nitrite Levels in Rats

Biomarker Control (Vehicle) Paracetamol (5 mmol/kg) This compound (5 mmol/kg) Time Point Reference
Plasma Nitrate/Nitrite (µM) 40.8 ± 1.642.4 ± 5.888.6 ± 5.66 hours[2]
Liver Nitrate/Nitrite (µM) 0.9 ± 0.116.0 ± 4.136.5 ± 13.06 hours[2]
p<0.05 compared to control

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

Principle: This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan, a phlogistic agent.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • This compound, Paracetamol, or vehicle

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer this compound, paracetamol, or vehicle via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volumes.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Randall-Selitto Test for Mechanical Hyperalgesia in Rats (Analgesic Activity)

Principle: This test measures the pain threshold in response to a mechanical stimulus. An increase in the pressure required to elicit a withdrawal response indicates analgesia.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Analgesy-meter (e.g., Ugo Basile)

  • Animal restrainers

Procedure:

  • Acclimatize animals to the restraining device for several days before the experiment to minimize stress-induced analgesia.

  • On the day of the experiment, induce inflammation in one hind paw as described in the carrageenan-induced paw edema protocol.

  • At a predetermined time after the induction of inflammation (e.g., 2.5 hours), administer this compound, paracetamol, or vehicle.

  • At a specific time post-treatment (e.g., 30 minutes), measure the mechanical nociceptive threshold.

  • Place the rat's inflamed paw on the plinth of the analgesy-meter.

  • Apply a linearly increasing pressure to the dorsal surface of the paw using a blunt-ended probe.

  • The pressure at which the rat withdraws its paw is recorded as the pain threshold.

  • A cut-off pressure should be set to avoid tissue damage.

  • The analgesic effect is determined by the increase in the pain threshold in the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

Principle: This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). A reduction in the number of writhes indicates an analgesic effect.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid (0.6% v/v in sterile 0.9% saline)

  • This compound, Paracetamol, or vehicle

  • Observation chambers

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound, paracetamol, or vehicle via the desired route.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Record the number of writhes (abdominal constrictions, stretching of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

Measurement of Prostaglandin E2 (PGE2) Levels

Principle: PGE2 levels in inflamed tissue or plasma can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Rat PGE2 ELISA kit

  • Homogenizer

  • Centrifuge

  • Microplate reader

Procedure:

  • Collect inflamed paw tissue or blood samples at a relevant time point after induction of inflammation and treatment.

  • For tissue samples, homogenize the paw tissue in an appropriate buffer provided in the ELISA kit.

  • Centrifuge the homogenate and collect the supernatant.

  • For blood samples, collect blood in tubes containing an anticoagulant (e.g., EDTA), centrifuge to obtain plasma.

  • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.

    • Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.

Measurement of Liver Enzymes (ALT, AST, GDH)

Principle: The activity of ALT, AST, and GDH in plasma is determined using commercially available enzymatic assay kits.

Materials:

  • ALT, AST, and GDH assay kits

  • Spectrophotometer or microplate reader

  • Centrifuge

Procedure:

  • Collect blood samples from animals at specified time points after drug administration.

  • Centrifuge the blood to obtain plasma.

  • Perform the enzymatic assays according to the manufacturer's protocols. These assays are typically based on the following principles:

    • ALT: Measures the rate of conversion of alanine and α-ketoglutarate to pyruvate (B1213749) and glutamate.

    • AST: Measures the rate of conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate.

    • GDH: Measures the rate of oxidative deamination of glutamate to α-ketoglutarate and ammonia.

  • The change in absorbance, usually of NADH, is monitored over time and is proportional to the enzyme activity.

  • Enzyme activity is expressed in Units per Liter (U/L).

Measurement of Plasma and Tissue Nitrate/Nitrite (NOx)

Principle: The total concentration of nitrate and nitrite, stable metabolites of NO, is measured using the Griess reaction. Nitrate is first reduced to nitrite, and then the total nitrite is quantified colorimetrically.

Materials:

  • Griess Reagent System (e.g., sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate reductase

  • NADPH

  • Microplate reader

Procedure:

  • Collect plasma or tissue homogenates as described previously.

  • Deproteinate the samples if necessary (e.g., by ultrafiltration).

  • To convert nitrate to nitrite, incubate the samples with nitrate reductase and its cofactor, NADPH.

  • Add the Griess reagent to the samples. This reagent consists of two components that are added sequentially or as a mixture:

    • Sulfanilamide, which reacts with nitrite in an acidic medium to form a diazonium salt.

    • N-(1-naphthyl)ethylenediamine dihydrochloride, which couples with the diazonium salt to form a colored azo compound.

  • Incubate for a specified time at room temperature to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • Quantify the NOx concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_inflammation Anti-inflammatory & Analgesic Efficacy cluster_safety Hepatotoxicity & PD Assessment drug_admin_inflam Drug Administration (this compound/Paracetamol/Vehicle) carrageenan Carrageenan Injection (Paw Edema & Hyperalgesia) drug_admin_inflam->carrageenan acetic_acid Acetic Acid Injection (Writhing Test) drug_admin_inflam->acetic_acid paw_edema Measure Paw Volume (Plethysmometer) carrageenan->paw_edema hyperalgesia Measure Pain Threshold (Randall-Selitto) carrageenan->hyperalgesia pge2 Measure PGE2 Levels (ELISA) carrageenan->pge2 writhing Count Writhing Responses acetic_acid->writhing drug_admin_safety Drug Administration (this compound/Paracetamol/Vehicle) blood_collection Blood & Tissue Collection drug_admin_safety->blood_collection liver_enzymes Measure ALT, AST, GDH (Enzymatic Assays) blood_collection->liver_enzymes nox Measure Nitrate/Nitrite (Griess Assay) blood_collection->nox

Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_drug This compound Action cluster_pathways Intracellular Signaling cluster_effects Physiological Effects This compound This compound paracetamol Paracetamol This compound->paracetamol no Nitric Oxide (NO) This compound->no cox COX Enzymes paracetamol->cox Inhibition no->cox Inhibition nfkb NF-κB Pathway no->nfkb Inhibition caspase1 Caspase-1 no->caspase1 Inhibition pge2 Prostaglandin E2 (PGE2) cox->pge2 pro_inflammatory Pro-inflammatory Cytokines & Mediators nfkb->pro_inflammatory il1b IL-1β caspase1->il1b inflammation Inflammation pge2->inflammation pain Pain pge2->pain pro_inflammatory->inflammation pro_inflammatory->pain il1b->inflammation

Putative signaling pathway of this compound.

References

Application Notes and Protocols for Preclinical Neuropathic Pain Studies with NCX-701

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of NCX-701, a nitric oxide (NO)-donating derivative of paracetamol, in a rodent model of neuropathic pain. The protocols detailed below outline the induction of neuropathic pain using the Chronic Constriction Injury (CCI) model and the assessment of analgesic efficacy through behavioral testing.

Introduction to NCX-701 and its Therapeutic Potential

NCX-701 is an investigational compound that combines the analgesic properties of paracetamol with a nitric oxide-donating moiety.[1][2][3] Unlike paracetamol, which shows limited efficacy in neuropathic pain states, NCX-701 has demonstrated significant antinociceptive effects in preclinical models of neuropathy.[1][2][4] Its mechanism of action is believed to involve the release of nitric oxide, which plays a crucial role in modulating nociceptive signaling pathways, primarily within the spinal cord.[5] Furthermore, studies have indicated a synergistic analgesic effect when NCX-701 is co-administered with gabapentin (B195806), a standard therapeutic for neuropathic pain.[4][5]

Key Experimental Strategies

A robust preclinical evaluation of NCX-701 in neuropathic pain involves three key stages:

  • Induction of a Neuropathic Pain Model: The Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a widely used and validated model that mimics many of the symptoms of clinical neuropathic pain, including mechanical allodynia.[6][7]

  • Behavioral Assessment of Pain: Quantifying the animal's response to sensory stimuli is crucial for assessing the efficacy of an analgesic compound. The von Frey test is a standard method for measuring mechanical allodynia.[8][9]

  • Pharmacological Intervention and Data Analysis: Administration of NCX-701 at various doses and subsequent behavioral testing allows for the determination of its analgesic potential.

Data Presentation: Efficacy of NCX-701 in a Neuropathic Pain Model

The following tables summarize the reported efficacy of NCX-701 in a rat model of neuropathic pain.

Table 1: Intravenous (i.v.) Administration of NCX-701

ParameterValueReference
Route of AdministrationIntravenous (i.v.)[5]
Animal ModelNeuropathic Rats (presumed CCI)[5]
Efficacy EndpointReduction of nociceptive responses to noxious mechanical stimulation[5]
ID50542 ± 5 µmol·kg⁻¹[5]

Table 2: Intrathecal (i.t.) Administration of NCX-701

ParameterValueReference
Route of AdministrationIntrathecal (i.t.)[5]
Animal ModelNeuropathic Rats (presumed CCI)[5]
Efficacy EndpointReduction of nociceptive responses to noxious mechanical stimulation[5]
ID50932 ± 16 nmol·kg⁻¹[5]
Minimal Effective Dose240 nmol·kg⁻¹[5]
Maximal Effect50 ± 7% of control response[5]

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Surgery in Rats

This protocol describes the surgical procedure to induce a unilateral peripheral neuropathy.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)[10][11]

  • Anesthesia (e.g., Isoflurane)[6]

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut or silk sutures[7]

  • Wound clips or sutures for skin closure[10][11]

  • Antiseptic solution (e.g., povidone-iodine) and alcohol

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent.[6] Shave the lateral surface of the left thigh and sterilize the surgical area with antiseptic solution.[12] Place the animal on a heating pad to maintain body temperature throughout the surgery.

  • Exposure of the Sciatic Nerve: Make a small incision in the skin of the mid-thigh region.[6] Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[6][12]

  • Nerve Ligation: Carefully free the sciatic nerve from the surrounding connective tissue.[6] Loosely tie four ligatures (4-0 chromic gut or silk) around the nerve with approximately 1 mm spacing between each ligature.[6][7] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[6]

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[6][10][11]

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines (though some protocols for pain studies omit this to avoid confounding results).[10][11] House the animals individually with easy access to food and water. Monitor the animals for signs of distress or infection. Allow a recovery period of 7-14 days for the neuropathy to develop before behavioral testing.

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

This protocol details the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments (a set of calibrated monofilaments) or an electronic von Frey apparatus[8][9]

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimatization: Place the rats individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.[13]

  • Stimulation: Apply the von Frey filament to the mid-plantar surface of the hind paw.[9] Begin with a filament of low force and progressively increase the force with subsequent filaments.

  • Up-Down Method (for manual filaments):

    • Start with a filament near the expected threshold (e.g., 2 g).

    • A positive response is a sharp withdrawal of the paw.

    • If there is no response, the next stimulus should be with a stronger filament.

    • If there is a positive response, the next stimulus should be with a weaker filament.

    • The 50% withdrawal threshold is calculated using the pattern of positive and negative responses.[9]

  • Electronic Von Frey Apparatus:

    • Apply the probe tip to the plantar surface of the paw and gradually increase the pressure until the animal withdraws its paw.[1]

    • The force at which the paw is withdrawn is automatically recorded.[13]

    • Take multiple readings for each paw and calculate the average.

  • Data Collection: Test both the ipsilateral (injured) and contralateral (uninjured) hind paws. A significant decrease in the paw withdrawal threshold of the ipsilateral paw compared to the contralateral paw and baseline measurements indicates the presence of mechanical allodynia.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for NCX-701 Evaluation Animal_Model 1. Animal Model Induction (Chronic Constriction Injury) Baseline 2. Baseline Behavioral Testing (Von Frey Test) Animal_Model->Baseline 7-14 days recovery Grouping 3. Animal Grouping (Randomized) Baseline->Grouping Dosing 4. Drug Administration (Vehicle, NCX-701, Positive Control) Grouping->Dosing Post_Dosing 5. Post-Dosing Behavioral Testing (Von Frey Test at multiple time points) Dosing->Post_Dosing Analysis 6. Data Analysis (Paw Withdrawal Threshold) Post_Dosing->Analysis Efficacy 7. Efficacy Determination Analysis->Efficacy

Caption: Experimental workflow for evaluating NCX-701 in a neuropathic pain model.

G cluster_pathway Proposed Signaling Pathway of NCX-701 in Neuropathic Pain NCX701 NCX-701 NO Nitric Oxide (NO) NCX701->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Targets (e.g., Ion Channels, Transcription Factors) PKG->Downstream phosphorylates Analgesia Analgesia Downstream->Analgesia leads to

Caption: Proposed NO/cGMP signaling pathway for NCX-701-mediated analgesia.

G cluster_logic Logical Relationship of Experimental Components Neuropathic_Pain_Model Neuropathic Pain Model (CCI Rat) Behavioral_Phenotype Behavioral Phenotype (Mechanical Allodynia) Neuropathic_Pain_Model->Behavioral_Phenotype induces Intervention Pharmacological Intervention (NCX-701) Behavioral_Phenotype->Intervention is treated by Outcome_Measure Outcome Measure (Paw Withdrawal Threshold) Intervention->Outcome_Measure is assessed by Conclusion Conclusion (Analgesic Efficacy) Outcome_Measure->Conclusion determines

Caption: Logical flow of the experimental design for NCX-701 testing.

References

Application Notes and Protocols for Assessing the Hepatotoxicity of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug that can cause severe dose-dependent hepatotoxicity, primarily initiated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Nitroparacetamol is a nitric oxide (NO)-donating derivative of paracetamol designed to mitigate this toxicity while retaining therapeutic efficacy. The addition of the nitro-moiety is believed to confer hepatoprotective effects, largely by counteracting the oxidative stress and subsequent cellular damage induced by paracetamol overdose.

These application notes provide a detailed protocol for a comprehensive preclinical assessment of the hepatotoxicity of this compound, comparing it with its parent compound, paracetamol. The protocols cover both in vitro and in vivo models to evaluate key markers of liver injury, oxidative stress, and the signaling pathways involved in hepatocyte cell death.

Key Signaling Pathway in Paracetamol Hepatotoxicity and the Protective Role of Nitric Oxide

Paracetamol overdose leads to the saturation of normal glucuronidation and sulfation metabolic pathways, shunting a greater proportion of the drug to be metabolized by cytochrome P450 enzymes into the toxic metabolite NAPQI. NAPQI depletes cellular glutathione (B108866) (GSH) stores, leading to oxidative stress, mitochondrial dysfunction, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Sustained JNK activation promotes the mitochondrial permeability transition, release of pro-apoptotic factors, and ultimately, hepatocyte necrosis. This compound is designed to release nitric oxide, which is hypothesized to exert a protective effect by scavenging reactive oxygen species (ROS) and potentially modulating the downstream signaling cascade, thereby reducing cell death.

G cluster_0 Paracetamol Metabolism cluster_1 Cellular Response & Injury cluster_2 This compound Intervention Paracetamol Paracetamol CYP450 CYP450 Paracetamol->CYP450 High Dose NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Depletion Oxidative_Stress Oxidative Stress (ROS) NAPQI->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction JNK_Activation JNK Activation Mitochondrial_Dysfunction->JNK_Activation Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation Necrosis Hepatocyte Necrosis Caspase_Activation->Necrosis This compound This compound NO Nitric Oxide (NO) This compound->NO Release NO->Oxidative_Stress Inhibition NO->Caspase_Activation Inhibition

Paracetamol hepatotoxicity and this compound's protective pathway.

Data Presentation

Table 1: In Vivo Assessment of Liver Injury Markers

This table summarizes the effect of an equimolar dose of paracetamol and this compound on plasma markers of liver injury in rats 6 hours post-administration. The data indicates that while paracetamol significantly elevates liver enzymes, this compound does not induce a similar hepatotoxic response.[1][2]

Treatment Group (5 mmol/kg, i.p.)Plasma AST (IU/L)Plasma ALT (IU/L)Plasma GDH (IU/L)
Vehicle Control82.3 ± 7.428.5 ± 2.74.8 ± 1.1
Paracetamol480.6 ± 120.5224.8 ± 65.255.7 ± 18.0*
This compound95.7 ± 11.233.1 ± 3.46.0 ± 1.3

Data are presented as mean ± SEM. *p<0.05 compared to vehicle control.

Table 2: In Vitro Cytotoxicity Assessment in HepG2 Cells

This table provides a representative dose-response of HepG2 cell viability after 24-hour exposure to paracetamol and this compound. This allows for the determination and comparison of their respective IC50 values.

CompoundConcentration (mM)% Cell Viability (MTT Assay)
Vehicle Control0100 ± 5.2
Paracetamol585.3 ± 6.1
1060.1 ± 4.8
1545.2 ± 5.5
2025.7 ± 3.9
This compound598.2 ± 4.7
1095.6 ± 5.3
1590.4 ± 4.9
2085.1 ± 6.2

Data are presented as mean ± SD.

Experimental Protocols

Experimental Workflow Overview

The assessment of this compound hepatotoxicity follows a multi-tiered approach, beginning with in vitro screening for cytotoxicity and mechanistic evaluation, followed by in vivo studies to confirm the safety profile in a whole-organism context.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell_Culture HepG2 Cell Culture Dosing Dose-Response Treatment (Paracetamol vs. This compound) Cell_Culture->Dosing Viability Cell Viability Assays (MTT, LDH) Dosing->Viability Mechanistic Mechanistic Assays (ROS, Caspase) Dosing->Mechanistic Animal_Model Animal Model (e.g., C57BL/6 Mice) Drug_Admin Drug Administration (Paracetamol vs. This compound) Animal_Model->Drug_Admin Sample_Collection Sample Collection (Blood & Liver Tissue) Drug_Admin->Sample_Collection Biochemical Biochemical Analysis (ALT, AST) Sample_Collection->Biochemical Histopathology Histopathology (H&E Staining) Sample_Collection->Histopathology Molecular Molecular Analysis (Oxidative Stress, Western Blot) Sample_Collection->Molecular

Overall experimental workflow for hepatotoxicity assessment.
In Vitro Hepatotoxicity Protocol

1.1. Cell Culture

  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in 6-well plates at 5 x 10^5 cells/well for molecular assays.

    • Allow cells to adhere and grow for 24 hours before treatment.

1.2. Drug Treatment

  • Prepare stock solutions of paracetamol and this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20 mM). The final DMSO concentration should not exceed 0.1%.

  • Replace the culture medium in the wells with the drug-containing medium.

  • Incubate the cells for 24 hours.

1.3. Cell Viability Assessment (MTT Assay)

  • After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

1.4. Lactate Dehydrogenase (LDH) Leakage Assay

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Calculate LDH leakage as a percentage of the positive control (cells lysed with Triton X-100).

In Vivo Hepatotoxicity Protocol

2.1. Animal Model

  • Species/Strain: Male C57BL/6 mice (8-10 weeks old).

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast mice overnight before drug administration to enhance sensitivity to paracetamol-induced toxicity.

2.2. Drug Administration

  • Divide mice into three groups: Vehicle control, Paracetamol, and this compound.

  • Prepare drug suspensions in a suitable vehicle (e.g., warm sterile saline).

  • Administer a single intraperitoneal (i.p.) injection of the vehicle, paracetamol (e.g., 300-500 mg/kg), or an equimolar dose of this compound.

2.3. Sample Collection

  • At predetermined time points (e.g., 6, 12, or 24 hours) after drug administration, euthanize the animals.

  • Collect blood via cardiac puncture for serum separation.

  • Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue.

  • Fix a portion of the liver in 10% neutral buffered formalin for histopathology.

  • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

2.4. Biochemical Analysis of Serum

  • Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits according to the manufacturer's instructions.

Histopathological Evaluation

3.1. Tissue Processing and Staining

  • Process the formalin-fixed liver tissue for paraffin (B1166041) embedding.

  • Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).

3.2. Microscopic Examination

  • Examine the stained sections under a light microscope to assess the extent of liver injury, focusing on centrilobular necrosis, inflammation, and any other pathological changes.

3.3. Histopathological Scoring

  • Score the degree of liver injury based on a semi-quantitative scale. For example:

    • Grade 0: No necrosis.

    • Grade 1: Minimal, single-cell necrosis in the centrilobular region.

    • Grade 2: Mild centrilobular necrosis.

    • Grade 3: Moderate centrilobular necrosis.

    • Grade 4: Marked centrilobular necrosis with bridging necrosis.

    • Grade 5: Massive necrosis.

Mechanistic Assays

4.1. Measurement of Oxidative Stress (Malondialdehyde - MDA Assay)

  • Homogenize a portion of the frozen liver tissue in cold PBS.

  • Measure the MDA levels in the liver homogenate using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • The principle of this assay is the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at 532 nm.

  • Normalize the MDA concentration to the protein content of the homogenate.

4.2. Western Blot for Phosphorylated JNK (p-JNK)

  • Extract total protein from liver tissue lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Normalize the p-JNK signal to the total JNK signal to determine the relative level of JNK activation.

4.3. Caspase-3 Activity Assay

  • Prepare liver tissue lysates.

  • Measure caspase-3 activity using a colorimetric assay kit.

  • This assay is based on the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be quantified by measuring the absorbance at 405 nm.

  • Express caspase-3 activity as a fold increase over the control group.

References

Application Notes and Protocols for Controlled Release of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroparacetamol

This compound (NCX-701) is a novel nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen).[1] This modification enhances its pharmacological profile, conferring potent anti-inflammatory and antinociceptive properties that are superior to its parent compound.[1][2][3] While paracetamol is a widely used analgesic and antipyretic, it lacks significant anti-inflammatory activity.[3] this compound, by releasing NO, not only retains the analgesic effects of paracetamol but also adds anti-inflammatory action and potentially a better safety profile, particularly concerning gastrointestinal side effects often associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4] The mechanism of action for this compound is believed to be distinct from and complementary to that of paracetamol, with its effects partially mediated by the NO signaling pathway.[1][2]

The controlled release of this compound is desirable to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, and minimize potential side effects. This document provides an overview and detailed protocols for developing controlled-release drug delivery systems for this compound using polymeric nanoparticles, hydrogels, and liposomes.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the synergistic effects of both the paracetamol moiety and the released nitric oxide.

This compound Signaling Pathway cluster_drug This compound Action cluster_paracetamol Paracetamol Pathway cluster_no Nitric Oxide Pathway This compound This compound Paracetamol Paracetamol This compound->Paracetamol Metabolic Cleavage Nitric Oxide (NO) Nitric Oxide (NO) This compound->Nitric Oxide (NO) Metabolic Cleavage COX_Inhibition COX Inhibition (Central) Paracetamol->COX_Inhibition Serotonergic_Pathway Serotonergic Pathway Activation Paracetamol->Serotonergic_Pathway sGC Soluble Guanylyl Cyclase (sGC) Activation Nitric Oxide (NO)->sGC Analgesia Analgesia COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Anti_inflammatory_Effects Anti-inflammatory Effects cGMP->Anti_inflammatory_Effects Anti_inflammatory_Effects->Analgesia Anti_inflammation Anti_inflammation Anti_inflammatory_Effects->Anti_inflammation

Proposed signaling pathway of this compound.

Polymeric Nanoparticles for Controlled Release of this compound

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, which can encapsulate or adsorb drugs, offering a platform for controlled release and targeted delivery.[5] Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and tunable degradation rates.

Data Presentation: Representative Characteristics of Drug-Loaded Nanoparticles

Note: The following data is representative of paracetamol-loaded nanoparticles and should be considered as a starting point for the optimization of this compound formulations.

Formulation ParameterPolymerParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release (24h) (%)Reference
Drug:Polymer Ratio (1:1)Eudragit S100~150-200~75-85~33.3~21.4 (at 12h)[6]
Drug:Polymer Ratio (1:2)Eudragit S100~180-250~90-95~63.8~27.2 (at 12h)[6]
Drug:Polymer Ratio (1:3)Eudragit S100~200-300>99~80.3~28.3 (at 12h)[6]
-PLGA~111---[7]
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol is adapted from methods used for other hydrophobic drugs and paracetamol.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

  • UV-Vis Spectrophotometer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane. For example, 20 mg of this compound and 100 mg of PLGA in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution under continuous stirring. Homogenize the mixture at 15,000 rpm for 5 minutes or sonicate for 2-3 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the dichloromethane to evaporate, leading to the formation of nanoparticles. A rotary evaporator can be used to accelerate this step.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove un-encapsulated drug and excess PVA. Resuspend the pellet in water and centrifuge again after each wash.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for storage.

Experimental Workflow: Nanoparticle Preparation and Characterization

Nanoparticle Workflow cluster_prep Preparation cluster_char Characterization Organic_Phase Dissolve this compound & PLGA in DCM Emulsification Homogenize Organic & Aqueous Phases Organic_Phase->Emulsification Aqueous_Phase Prepare PVA Solution Aqueous_Phase->Emulsification Solvent_Evaporation Evaporate DCM Emulsification->Solvent_Evaporation Collection Centrifuge & Wash Solvent_Evaporation->Collection Lyophilization Freeze-dry Collection->Lyophilization Size_Zeta Particle Size & Zeta Potential (DLS) Lyophilization->Size_Zeta Morphology Morphology (SEM/TEM) Lyophilization->Morphology EE_DL Encapsulation Efficiency & Drug Loading (UV-Vis) Lyophilization->EE_DL InVitro_Release In Vitro Release (Dialysis Method) Lyophilization->InVitro_Release

Workflow for nanoparticle synthesis and analysis.
Protocols for Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).[9][10]

  • Protocol:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water.

    • Dilute the suspension to an appropriate concentration.

    • Analyze the sample using a DLS instrument to determine the average particle size, PDI, and zeta potential.

2. Surface Morphology:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[9][10]

  • Protocol:

    • For SEM, mount the lyophilized powder on a stub and coat with a conductive material (e.g., gold).

    • For TEM, place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to dry.

    • Image the samples using the respective microscope.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: UV-Vis Spectrophotometry.

  • Protocol:

    • Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., DCM or a solvent in which both drug and polymer are soluble) at a predetermined wavelength (λmax).

    • EE Determination:

      • After the initial centrifugation to collect the nanoparticles, collect the supernatant.

      • Measure the concentration of free this compound in the supernatant using the UV-Vis spectrophotometer.

      • Calculate EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.[6]

    • DL Determination:

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the encapsulated drug.

      • Measure the concentration of this compound using the UV-Vis spectrophotometer.

      • Calculate DL using the formula: DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100.

4. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[11][12]

  • Protocol:

    • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., 2 mL of PBS, pH 7.4).

    • Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4) maintained at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of this compound in the withdrawn samples using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released versus time.

Hydrogels for Controlled Release of this compound

Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water or biological fluids.[13] Thermosensitive hydrogels, which undergo a sol-gel transition at physiological temperatures, are particularly useful as injectable drug delivery systems.[14][15]

Data Presentation: Representative Properties of Drug-Loaded Hydrogels

Note: The following data is based on hydrogels loaded with paracetamol or other model drugs and serves as a reference for developing this compound-loaded hydrogels.

Polymer SystemDrugDrug Loading (%)Swelling Ratio (%)In Vitro Release (24h) (%)Reference
Carrageenan/CaCl2Paracetamol20-60 (w/w)~14.5~75 (for 20% loading)[16]
Chitosan (B1678972)/Acrylic Acid/Itaconic AcidBuspirone HCl->1000 at pH 7.4~70-80[17]
Sodium Alginate/PolysuccinimideParacetamol~70-~40-60[18]
p(NIPAAm-co-HPMet)Paracetamol>92--[19]
Experimental Protocol: Preparation of a Thermosensitive Chitosan-Based Hydrogel for this compound Delivery

This protocol is adapted from methods for preparing thermosensitive hydrogels for various drug delivery applications.[20]

Materials:

  • This compound

  • Low molecular weight chitosan

  • β-glycerophosphate

  • Acetic acid

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • pH meter

  • Water bath or incubator

  • UV-Vis Spectrophotometer

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 0.1 M acetic acid with overnight stirring.

  • Drug Incorporation: Disperse the desired amount of this compound into the chitosan solution and stir until a homogenous suspension is formed.

  • Hydrogel Formation:

    • Cool the chitosan-drug suspension to 4°C.

    • Separately, prepare a pre-cooled solution of β-glycerophosphate.

    • Slowly add the β-glycerophosphate solution dropwise to the chitosan-drug suspension under continuous stirring, keeping the mixture on ice to prevent premature gelation. The final pH should be around 7.0.

  • Gelation Test: Transfer a small volume of the final solution to a vial and place it in a water bath at 37°C to observe the sol-gel transition.

Experimental Workflow: Hydrogel Preparation and Characterization

Hydrogel Workflow cluster_prep Preparation cluster_char Characterization Chitosan_Sol Prepare Chitosan Solution Drug_Dispersion Disperse this compound Chitosan_Sol->Drug_Dispersion Gel_Formation Add β-glycerophosphate Drug_Dispersion->Gel_Formation Sol_Gel Confirm Sol-Gel Transition Gel_Formation->Sol_Gel Swelling Swelling Studies Gel_Formation->Swelling Drug_Loading Drug Loading Gel_Formation->Drug_Loading InVitro_Release In Vitro Release Gel_Formation->InVitro_Release Gelation_Time Gelation Time & Temperature Sol_Gel->Gelation_Time

Workflow for hydrogel synthesis and analysis.
Protocols for Characterization of this compound-Loaded Hydrogels

1. Gelation Time and Temperature:

  • Method: Vial tilting method.

  • Protocol:

    • Place a vial containing the hydrogel solution in a water bath at 37°C.

    • Tilt the vial every minute. Gelation time is the point at which the solution no longer flows.

2. Swelling Studies:

  • Method: Gravimetric method.[21][22][23]

  • Protocol:

    • Prepare and weigh a dried sample of the hydrogel (Wd).

    • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

    • At different time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).

    • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

3. Drug Loading:

  • Method: Extraction and UV-Vis Spectrophotometry.[24]

  • Protocol:

    • Immerse a known weight of the dried drug-loaded hydrogel in a large volume of a suitable solvent to extract the drug completely.

    • Measure the concentration of this compound in the solvent using a UV-Vis spectrophotometer.

    • Calculate the drug loading: Drug Loading (%) = (Weight of Drug in Hydrogel / Weight of Dried Hydrogel) x 100.

4. In Vitro Drug Release Study:

  • Method: Sample release method.[16][17][25]

  • Protocol:

    • Place a known amount of the this compound-loaded hydrogel into a container with a specific volume of release medium (PBS, pH 7.4) at 37°C.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released versus time.

Liposomes for Controlled Release of this compound

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs.[26] They are biocompatible and can be formulated to achieve sustained release.

Data Presentation: Representative Characteristics of Drug-Loaded Liposomes

Note: The following data is representative of liposomes loaded with other drugs and can be used as a guideline for this compound formulations.

Lipid CompositionDrugParticle Size (nm)Encapsulation Efficiency (%)In Vitro Release (24h) (%)Reference
Soy Phosphatidylcholine/CholesterolAlbendazole~200-30072~40-50[27]
PEGylated Soy PC/CholesterolAlbendazole~150-25081~30-40[27]
Aceclofenac/Paracetamol----[28]
-----[26]
Experimental Protocol: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This is a widely used method for preparing liposomes.[29]

Materials:

  • This compound

  • Soy phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

  • UV-Vis Spectrophotometer

Procedure:

  • Lipid Film Formation:

    • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the un-encapsulated this compound by centrifugation, dialysis, or gel filtration.

Experimental Workflow: Liposome (B1194612) Preparation and Characterization

Liposome Workflow cluster_prep Preparation cluster_char Characterization Lipid_Film Create Thin Lipid Film Hydration Hydrate Film with PBS Lipid_Film->Hydration Size_Reduction Sonication or Extrusion Hydration->Size_Reduction Purification Remove Free Drug Size_Reduction->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM) Purification->Morphology EE Encapsulation Efficiency (UV-Vis) Purification->EE InVitro_Release In Vitro Release (Dialysis Method) Purification->InVitro_Release

Workflow for liposome synthesis and analysis.
Protocols for Characterization of this compound Liposomes

1. Particle Size, PDI, and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute the liposome suspension with PBS and analyze using a DLS instrument.

2. Surface Morphology:

  • Method: Transmission Electron Microscopy (TEM) with negative staining.

  • Protocol: Place a drop of the liposome suspension on a grid, stain with a suitable agent (e.g., phosphotungstic acid), and image.

3. Encapsulation Efficiency (EE):

  • Method: Centrifugation and UV-Vis Spectrophotometry.[27][30][31][32]

  • Protocol:

    • Centrifuge the liposome suspension to separate the liposomes from the aqueous phase containing the un-encapsulated drug.

    • Measure the concentration of this compound in the supernatant.

    • Calculate EE using the formula: EE (%) = [(Total Drug - Un-encapsulated Drug) / Total Drug] x 100.

4. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[33][34][35]

  • Protocol:

    • Place a known volume of the liposome suspension in a dialysis bag.

    • Immerse the bag in a release medium (PBS, pH 7.4) at 37°C with stirring.

    • At set time points, collect samples from the external medium and analyze for this compound concentration using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released over time.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Nitroparacetamol (3-Nitro-4-hydroxyacetanilide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of nitroparacetamol?

A1: The most prevalent laboratory-scale synthesis involves the direct nitration of paracetamol (acetaminophen) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is an electrophilic aromatic substitution where the nitro group (-NO₂) is introduced onto the aromatic ring of the paracetamol molecule.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A2: Several factors can contribute to low yields. The most critical are:

  • Reaction Temperature: The nitration of phenolic compounds is highly exothermic. Poor temperature control can lead to the formation of byproducts and degradation of the starting material. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the addition of the nitrating agent.

  • Nitrating Agent Concentration: The concentration and ratio of nitric acid to sulfuric acid are crucial. An improper ratio can lead to insufficient nitration or over-nitration.

  • Formation of Isomers: The primary byproduct is often the ortho-isomer (2-nitro-4-hydroxyacetanilide). The formation of this isomer competes with the desired para-substitution, thereby reducing the yield of the desired product.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can increase the formation of degradation products.

Q3: I am observing the formation of a significant amount of an orange or reddish byproduct. What is it and how can I minimize it?

A3: The orange or reddish color can be attributed to the formation of nitrophenols and potentially some polymeric materials. This is often a result of the reaction temperature being too high, which can lead to the hydrolysis of the amide group of paracetamol followed by nitration of the resulting p-aminophenol, or other side reactions. To minimize this, ensure rigorous temperature control and consider a slower, dropwise addition of the nitrating agent.

Q4: What are the best practices for purifying crude this compound?

A4: Recrystallization is the most common method for purifying this compound. A suitable solvent system, such as an ethanol-water mixture, can be effective. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form crystals. The greater solubility of impurities in the cold solvent or their lower concentration allows them to remain in the mother liquor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inadequate Temperature Control: Reaction temperature rose above 5°C. 2. Incorrect Reagent Stoichiometry: Molar ratio of nitrating agent to paracetamol is not optimal. 3. Suboptimal Reaction Time: Incomplete reaction or product degradation. 4. Formation of Soluble Byproducts: Isomers and other byproducts are lost during workup.1. Use an ice-salt bath to maintain the temperature between 0-5°C. Add the nitrating agent very slowly (dropwise). 2. Carefully control the molar equivalents of nitric and sulfuric acid. Start with established literature ratios. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Optimize the recrystallization solvent and conditions to maximize the precipitation of the desired product while keeping isomers in solution.
Formation of a Tarry, Dark Mixture 1. Excessively High Reaction Temperature: Leads to polymerization and degradation. 2. Highly Concentrated Reagents: Can cause a violent, uncontrolled reaction.1. Immediately cool the reaction mixture and ensure your cooling bath is effective. Consider diluting the reaction mixture with an appropriate inert solvent. 2. Use appropriately diluted acids and add them slowly to the reaction mixture.
Product Contaminated with Starting Material 1. Incomplete Reaction: Insufficient nitrating agent or reaction time. 2. Ineffective Purification: Starting material co-crystallizes with the product.1. Increase the reaction time or the amount of nitrating agent slightly. Monitor via TLC. 2. Adjust the recrystallization solvent system to improve the separation of the product from the starting material.
Presence of Multiple Isomers in the Final Product 1. Reaction Conditions Favoring Ortho-Substitution: Temperature and solvent can influence regioselectivity.1. Maintain a low reaction temperature as this generally favors the formation of the para-isomer. 2. Chromatographic separation (e.g., column chromatography) may be necessary if recrystallization is ineffective.

Experimental Protocols

Synthesis of 3-Nitroparacetamol via Direct Nitration

Materials:

  • Paracetamol (Acetaminophen)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of paracetamol in concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the paracetamol solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The crude this compound will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from an ethanol-water mixture.

Visualizations

Nitroparacetamol_Synthesis_Pathway Reaction Pathway for this compound Synthesis Paracetamol Paracetamol (4-Hydroxyacetanilide) Intermediate Sigma Complex (Resonance Stabilized) Paracetamol->Intermediate + NO₂⁺ Nitronium Nitronium Ion (NO₂+) (from HNO₃ + H₂SO₄) This compound 3-Nitroparacetamol Intermediate->this compound - H⁺ Ortho_Isomer 2-Nitroparacetamol (Byproduct) Intermediate->Ortho_Isomer - H⁺ (alternative)

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Temp Check Reaction Temperature Logs Start->Check_Temp Temp_High Temperature > 5°C Check_Temp->Temp_High Yes Temp_OK Temperature OK Check_Temp->Temp_OK No Improve_Cooling Improve Cooling System (e.g., ice-salt bath) Temp_High->Improve_Cooling Check_Reagents Verify Reagent Stoichiometry Temp_OK->Check_Reagents Reagents_Incorrect Incorrect Ratios Check_Reagents->Reagents_Incorrect Yes Reagents_OK Ratios Correct Check_Reagents->Reagents_OK No Adjust_Reagents Recalculate and Adjust Reagent Amounts Reagents_Incorrect->Adjust_Reagents Analyze_Byproducts Analyze Crude Product (TLC, NMR) Reagents_OK->Analyze_Byproducts Isomer_Issue High Isomer Content Analyze_Byproducts->Isomer_Issue Optimize_Purification Optimize Purification (Recrystallization Solvent) Isomer_Issue->Optimize_Purification

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Reaction_Parameter_Relationships Key Parameter Relationships Temp Reaction Temperature Byproducts Byproduct Formation (e.g., Isomers, Polymers) Temp->Byproducts Increases Reaction_Rate Reaction Rate Temp->Reaction_Rate Increases Yield Product Yield Purity Product Purity Byproducts->Yield Decreases Byproducts->Purity Decreases Reaction_Rate->Yield Increases (to a point)

Caption: The relationship between key reaction parameters in this compound synthesis.

Technical Support Center: Stability of Nitroparacetamol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroparacetamol (NCX-701) in aqueous solutions. While specific stability data for this compound is limited in publicly available literature, this guide leverages extensive information on its parent compound, paracetamol, and the known chemistry of nitrooxy esters to address potential stability challenges.

FAQs: Quick Answers to Common Questions

Q1: What is this compound and how does its structure differ from paracetamol?

This compound (4-acetamidophenyl 4-(nitrooxy)butanoate) is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2][3] It is synthesized by chemically linking a nitrooxybutyl moiety to the hydroxyl group of paracetamol. This structural modification is responsible for its enhanced analgesic and anti-inflammatory properties compared to the parent drug.[2][3]

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

Based on the structure of this compound, two primary degradation pathways are anticipated in aqueous solutions:

  • Hydrolysis of the ester linkage: This would cleave the molecule into paracetamol and 4-(nitrooxy)butanoic acid. The resulting paracetamol would then be susceptible to further hydrolysis of its amide bond to form p-aminophenol and acetic acid.

  • Hydrolysis of the nitrooxy group: The nitrooxy ester can undergo hydrolysis to release nitric oxide and the corresponding alcohol.

Additionally, oxidative degradation of the paracetamol moiety can occur.

Q3: What are the primary factors that can influence the stability of this compound in an aqueous solution?

Key factors affecting the stability of paracetamol, and likely this compound, in aqueous solutions include:

  • pH: Paracetamol is most stable in a slightly acidic to neutral pH range (typically pH 4-7).[4] Extreme pH values, both acidic and alkaline, can significantly accelerate hydrolytic degradation.[4]

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation.[4]

  • Light: Exposure to light, particularly UV light, can promote photolytic degradation.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of degradation products.

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.

Problem Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound in the stock or working solution.1. Verify Solution pH: Ensure the pH of your aqueous solution is within the optimal range for stability (inferred to be slightly acidic to neutral, similar to paracetamol). Use appropriate buffers to maintain a stable pH. 2. Control Temperature: Prepare and store solutions at recommended temperatures. For long-term storage, consider refrigeration or freezing, after confirming that this does not cause precipitation. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation. 4. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time. 5. De-gas Solvents: For sensitive experiments, consider de-gassing your aqueous solvents to remove dissolved oxygen and minimize oxidative degradation.
Appearance of Unexpected Peaks in Chromatography Formation of degradation products.1. Identify Potential Degradants: Based on the structure of this compound, likely degradation products include paracetamol, p-aminophenol, and 4-(nitrooxy)butanoic acid. Use analytical standards to confirm the identity of these peaks. 2. Employ a Stability-Indicating Method: Use a validated HPLC method that can separate the intact this compound from its potential degradation products. This will allow for accurate quantification of the active compound. 3. Investigate Stress Conditions: To proactively identify potential degradants, perform forced degradation studies by exposing this compound solutions to acidic, basic, oxidative, and photolytic stress conditions.[5][6][7]
Precipitation in the Solution Poor solubility or formation of insoluble degradation products.1. Check Solubility: Determine the solubility of this compound in your chosen aqueous medium at the experimental temperature. 2. Adjust pH: The solubility of this compound and its degradation products may be pH-dependent. Adjusting the pH might improve solubility. 3. Consider Co-solvents: If working with high concentrations, the use of a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or DMSO) may be necessary. However, be aware that co-solvents can also affect stability.

Data on Paracetamol Stability

Due to the lack of specific quantitative data for this compound, the following tables summarize stability data for its parent compound, paracetamol. This information can serve as a valuable reference for anticipating the behavior of this compound under similar conditions.

Table 1: Effect of pH on Paracetamol Degradation

pHStabilityComments
< 4Less StableIncreased rate of hydrolysis of the amide bond.
4 - 7Most Stable Optimal pH range for paracetamol stability in aqueous solutions.[4]
> 7Less StableIncreased rate of hydrolysis of the amide bond.

Table 2: Effect of Temperature on Paracetamol Degradation

TemperatureEffect on Degradation Rate
Lower Temperatures (e.g., 4°C)Slower degradation rate.
Room Temperature (e.g., 25°C)Moderate degradation rate.
Higher Temperatures (e.g., >40°C)Accelerated degradation rate.[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound (Hypothetical)

This protocol is a general guideline for investigating the stability of this compound under stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photolytic Degradation: Expose a solution of this compound to a UV light source for a defined period.

    • Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 80°C).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining this compound and identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for Paracetamol and Related Substances

The following is an example of an HPLC method that has been used for the simultaneous determination of paracetamol and its related substances, which could be adapted for this compound.[8][9][10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M KH₂PO₄, pH 6) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 72.5:27.5 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm).[9]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

degradation_pathway This compound This compound (4-acetamidophenyl 4-(nitrooxy)butanoate) paracetamol Paracetamol This compound->paracetamol Ester Hydrolysis nitrooxybutanoic_acid 4-(Nitrooxy)butanoic Acid This compound->nitrooxybutanoic_acid Ester Hydrolysis no Nitric Oxide (NO) This compound->no Nitrooxy Hydrolysis p_aminophenol p-Aminophenol paracetamol->p_aminophenol Amide Hydrolysis acetic_acid Acetic Acid paracetamol->acetic_acid Amide Hydrolysis

Caption: Inferred degradation pathways of this compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation photolysis Photolysis stock->photolysis thermal Thermal Stress stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photolysis->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

troubleshooting impurities in nitroparacetamol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroparacetamol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-nitroparacetamol?

A1: The most common impurities can be categorized as follows:

  • Starting Material Impurities: Impurities present in the initial paracetamol, such as p-aminophenol (PAP) and p-nitrophenol (PNP), can be carried through the synthesis.[1]

  • Positional Isomers: The primary byproduct of the reaction is often the ortho-isomer, 2-nitroparacetamol, which can be difficult to separate from the desired 3-nitroparacetamol due to their similar physical properties.

  • Over-nitration Products: Dinitro-paracetamol can form if the reaction conditions are too harsh, such as elevated temperatures or an excess of the nitrating agent.[2][3]

  • Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored, resinous byproducts.[2]

  • Hydrolysis Products: Under strong acidic conditions, the amide group of paracetamol or this compound can be hydrolyzed to form the corresponding aminophenol or aminonitrophenol.

Q2: My final product is a discolored yellow or brown. What is the likely cause and how can I purify it?

A2: Discoloration in the final product is typically due to the presence of nitrophenolic compounds and other aromatic oxidation byproducts.[4] These impurities are often highly colored. The recommended purification method is recrystallization from a suitable solvent system. For persistent coloration, treatment with activated charcoal during the recrystallization process can be effective in adsorbing these colored impurities.[4]

Q3: I am observing a significant amount of the 2-nitroparacetamol isomer in my product mixture. How can I improve the regioselectivity for the 3-nitro isomer?

A3: Achieving high regioselectivity is a common challenge in the nitration of activated aromatic rings. To favor the formation of the 3-nitro isomer over the 2-nitro isomer, consider the following strategies:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. Lower temperatures make the reaction more sensitive to the subtle energetic differences between the transition states leading to the different isomers.[2]

  • Control the Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of paracetamol can help to maintain a low concentration of the nitrating species and minimize side reactions.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents might offer improved selectivity in some cases.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.

  • Over-nitration and Side Reactions: Harsh reaction conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro compounds and other byproducts, reducing the yield of the desired product.[2]

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction and recrystallization steps. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. When recrystallizing, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation.[4]

Q5: How can I effectively separate 3-nitroparacetamol from its isomers and other impurities?

A5: A combination of techniques is often necessary for effective purification:

  • Recrystallization: This is a powerful technique for removing many impurities, especially those with different solubility profiles from the desired product.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for 3-nitroparacetamol.

  • Column Chromatography: For difficult separations, such as removing the 2-nitro isomer, silica (B1680970) gel column chromatography can be employed. A careful selection of the eluent system is crucial for achieving good separation.[4]

Data Presentation: Common Impurities and Analytical Methods

Table 1: Common Impurities in this compound Synthesis

Impurity NamePotential SourceRecommended Analytical Method
ParacetamolIncomplete reactionHPLC, TLC[1][5]
p-Aminophenol (PAP)Impurity in starting material, HydrolysisHPLC, TLC[1]
p-Nitrophenol (PNP)Impurity in starting materialHPLC, TLC[1]
2-NitroparacetamolSide reaction (isomer formation)HPLC, TLC
Dinitro-paracetamolSide reaction (over-nitration)HPLC, Mass Spectrometry
Oxidation ByproductsSide reactionHPLC

Table 2: Troubleshooting Guide for this compound Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reactionMonitor reaction progress with TLC/HPLC; extend reaction time if necessary.
Over-nitration/Side reactionsUse stoichiometric amounts of nitrating agent; maintain low reaction temperature.[2]
Product loss during work-upOptimize extraction pH; use minimal solvent for recrystallization and ensure adequate cooling.[4]
Low Purity Presence of starting materialEnsure reaction goes to completion.
Formation of isomersLower reaction temperature to improve selectivity.[2]
Presence of colored impuritiesPurify by recrystallization, potentially with activated charcoal treatment.[4]
Poor Regioselectivity High reaction temperatureConduct the reaction at 0°C or lower.[2]
Rapid addition of nitrating agentAdd the nitrating agent slowly and with vigorous stirring.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitroparacetamol

This protocol is a general guideline. Reaction conditions, particularly temperature and reaction time, should be optimized for your specific setup.

  • Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve paracetamol in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C. Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the paracetamol solution. It is crucial to maintain the reaction temperature below 10°C throughout the addition to minimize the formation of byproducts.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-nitroparacetamol will precipitate out of solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method that should be validated for your specific instrumentation and impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[5][7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.[5]

  • Detection: Monitor the elution profile at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a suitable solvent (e.g., mobile phase or methanol) to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[7] For accurate quantification of impurities, reference standards for each impurity are required.

Visualizations

Synthesis_and_Impurities Paracetamol Paracetamol CrudeProduct Crude this compound Mixture Paracetamol->CrudeProduct Nitration NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->CrudeProduct PurifiedProduct Purified 3-Nitroparacetamol CrudeProduct->PurifiedProduct Purification (Recrystallization, Chromatography) Isomer 2-Nitroparacetamol (Isomer) CrudeProduct->Isomer Side Reaction Dinitro Dinitro-paracetamol (Over-nitration) CrudeProduct->Dinitro Side Reaction Oxidation Oxidation Byproducts CrudeProduct->Oxidation Side Reaction Unreacted Unreacted Paracetamol CrudeProduct->Unreacted Incomplete Reaction

Caption: Synthesis pathway and common impurity formation.

Troubleshooting_Workflow Start Problem: Low Yield or Purity CheckReaction Analyze Crude Product by HPLC/TLC Start->CheckReaction Incomplete Is Starting Material Present? CheckReaction->Incomplete HighImpurities Are Impurity Levels High? Incomplete->HighImpurities No OptimizeReaction Optimize Reaction: - Increase reaction time - Check reagent purity Incomplete->OptimizeReaction Yes OptimizeConditions Optimize Conditions: - Lower temperature - Use stoichiometric reagents HighImpurities->OptimizeConditions Yes PurificationIssue Review Purification: - Choose different solvent - Use column chromatography HighImpurities->PurificationIssue No End Achieved Desired Yield/Purity OptimizeReaction->End OptimizeConditions->End PurificationIssue->End

Caption: Troubleshooting workflow for synthesis issues.

Problem_Cause_Solution Problem Problem Cause Solution Discoloration Discolored Product Oxidation Byproducts Recrystallize with activated charcoal Problem:p->Discoloration:p Isomerism High Isomer Content High Reaction Temp. Lower reaction temperature (0°C) Problem:p->Isomerism:p OverNitration Over-nitration Excess Nitrating Agent/ High Temperature Use stoichiometric reagents & low temp. Problem:p->OverNitration:p LowYield Low Yield Product Loss in Work-up Optimize purification steps Problem:p->LowYield:p

Caption: Connecting problems to causes and solutions.

References

Technical Support Center: Optimizing Nitroparacetamol Dosage for Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing nitroparacetamol in anti-inflammatory studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's anti-inflammatory effect?

This compound is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2] Its enhanced anti-inflammatory activity, compared to its parent compound, is attributed to the donation of NO.[1] The released NO is thought to modulate inflammatory pathways through several mechanisms, including the potential inhibition of cyclooxygenase (COX) enzymes and interference with the NF-κB signaling cascade.[1]

Q2: How does the anti-inflammatory potency of this compound compare to paracetamol?

This compound exhibits significantly greater anti-inflammatory and antinociceptive activity than paracetamol.[1][3] In models like the carrageenan-induced hindpaw edema in rats, this compound shows a pronounced, dose-dependent inhibitory effect, whereas paracetamol has little to no significant anti-edema activity at comparable doses.[1]

Q3: What is a typical effective dose (ED50) for this compound in preclinical models of inflammation?

The ED50 for this compound can vary depending on the animal model and the specific inflammatory stimulus. For instance, in the carrageenan-induced hindpaw edema model in rats, the ED50 for this compound has been reported to be approximately 169.4 µmol/kg (equivalent to 47.8 mg/kg) when administered intraperitoneally.[1][4] In the acetic acid-induced abdominal constriction model in mice, the oral ED50 was found to be around 24.8 µmol/kg.[1][3]

Q4: Are there any special considerations for preparing this compound for in vivo studies?

Yes, proper formulation is crucial for consistent results. This compound can be suspended in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC).[1] To achieve a reasonable suspension, it may require warming and sonication.[5] The stability of the formulation should also be considered, as factors like pH and exposure to oxygen can affect the integrity of paracetamol and its derivatives.[6]

Q5: Can the nitric oxide-releasing property of this compound affect experimental outcomes in unexpected ways?

The release of NO can introduce variability. For example, NO can have a biphasic effect on COX activity, sometimes causing activation and other times inhibition.[1] This could potentially lead to a non-linear dose-response curve. Researchers should carefully characterize the dose-response relationship in their specific model.

Troubleshooting Guides

Issue 1: High Variability in Carrageenan-Induced Paw Edema Assay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Carrageenan Preparation Ensure the carrageenan solution is freshly prepared and homogenous. The lambda form is typically used for inducing an inflammatory response.[7]
Variable Injection Volume or Site Use a consistent volume and inject into the same sub-plantar region of the hind paw for all animals.[8]
Animal Stress Acclimatize animals to the experimental conditions and handling for at least a week prior to the experiment to minimize stress-induced variability.[9]
Inconsistent Measurement Technique Use a plethysmometer for accurate and reproducible measurements of paw volume. Ensure the person taking the measurements is well-trained.[9]
Age and Weight of Animals The inflammatory response to carrageenan can be dependent on the age and weight of the animals. Use animals of a consistent age and weight range.[10]
Issue 2: Inconsistent Results in Acetic Acid-Induced Writhing Test

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Acetic Acid Concentration Prepare the acetic acid solution fresh and ensure the final concentration is accurate. Typically, a 0.5% to 1% solution is used.[11]
Subjective Counting of Writhes Have a clear and consistent definition of a "writhe" (e.g., abdominal constriction, trunk twisting, and extension of hind limbs).[12] Blinding the observer to the treatment groups can reduce bias.
Animal Habituation Place animals in the observation chambers for a period before the experiment to allow them to acclimate to the new environment.
Route and Timing of Administration The time between drug administration and acetic acid injection is critical. This should be consistent across all groups and based on the expected pharmacokinetic profile of this compound.[11]
Issue 3: Unexpected Dose-Response Curve

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability Verify the stability of your this compound formulation under the experimental conditions. Degradation can lead to lower effective concentrations.[13][14]
Complex Mechanism of Action The biphasic effects of nitric oxide on inflammatory pathways could result in a non-monotonic dose-response. Consider extending the dose range to fully characterize the curve.[1]
Pharmacokinetic Variability Differences in absorption, distribution, metabolism, and excretion between animals can lead to variable responses. Ensure a consistent route of administration and consider collecting pharmacokinetic data.
Data Analysis Errors Use appropriate non-linear regression models to analyze dose-response data. Avoid comparing curves using multiple t-tests at each dose, as this can be misleading.[15]

Data Presentation

Table 1: Comparative Anti-inflammatory and Antinociceptive Potency of this compound and Paracetamol

Experimental Model Compound Route of Administration ED50 Reference
Carrageenan-Induced Hindpaw Edema (Rat)This compoundi.p.169.4 µmol/kg (47.8 mg/kg)[1]
Paracetamoli.p.>1986 µmol/kg[1]
Carrageenan-Induced Mechanical Hyperalgesia (Rat)This compoundi.p.156 µmol/kg[1]
Paracetamoli.p.411.6 µmol/kg[1]
Acetic Acid-Induced Abdominal Constrictions (Mouse)This compoundp.o.24.8 µmol/kg[1]
Paracetamolp.o.506 µmol/kg[1]

i.p. = intraperitoneal; p.o. = oral

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (150-200 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (e.g., vehicle control, paracetamol control, and multiple this compound dose groups).

  • Drug Administration:

    • Prepare this compound and paracetamol suspensions in a suitable vehicle (e.g., 0.5% w/v CMC).

    • Administer the compounds or vehicle intraperitoneally (i.p.) 15-30 minutes before carrageenan injection.[1]

  • Induction of Edema:

    • Inject 100 µL of a 1% or 2% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[1]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[1]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Determine the ED50 value by plotting a dose-response curve.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (e.g., vehicle control, paracetamol control, and multiple this compound dose groups).

  • Drug Administration:

    • Prepare this compound and paracetamol solutions/suspensions.

    • Administer the compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 15-30 minutes before acetic acid injection.[1]

  • Induction of Writhing:

    • Inject 0.6% or 1% acetic acid solution intraperitoneally at a volume of 10 mL/kg.[12]

  • Observation:

    • Immediately after acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the injection.[12]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group.

    • Calculate the ED50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Animal Grouping Animal_Acclimatization->Grouping Drug_Formulation This compound/ Paracetamol Formulation Drug_Admin Drug Administration (i.p. or p.o.) Drug_Formulation->Drug_Admin Grouping->Drug_Admin Inflammation_Induction Inflammation Induction (Carrageenan or Acetic Acid) Drug_Admin->Inflammation_Induction Observation Observation & Measurement (Paw Volume or Writhing Count) Inflammation_Induction->Observation Data_Collection Data Collection Observation->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response ED50_Calc ED50 Calculation Dose_Response->ED50_Calc

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandin Synthesis COX2->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation This compound This compound NO Nitric Oxide (NO) This compound->NO releases NO->NFkB inhibits NO->COX2 modulates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Navigating the Clinical Development of NCX-701: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the potential challenges encountered during the clinical development of NCX-701, a nitric oxide-donating derivative of paracetamol. Given the limited publicly available data on NCX-701's specific clinical trial outcomes, this guide draws insights from the development of the broader class of COX-inhibiting nitric oxide donators (CINODs), with a particular focus on naproxcinod (B1676951), to provide a relevant and informative resource.

Frequently Asked Questions (FAQs)

Q1: What was the primary therapeutic rationale for developing NCX-701 and other CINODs?

A1: The main goal was to create a new class of anti-inflammatory and analgesic drugs with the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with an improved safety profile. Specifically, the addition of a nitric oxide (NO)-donating moiety was intended to mitigate the gastrointestinal side effects commonly associated with NSAIDs. The NO was expected to counteract the decrease in gastric mucosal prostaglandins (B1171923) caused by NSAID-induced COX inhibition.

Q2: What were the key preclinical findings that supported the progression of NCX-701 into clinical trials?

A2: Preclinical studies on NCX-701 and other CINODs consistently demonstrated two key advantages over their parent NSAIDs:

  • Enhanced Analgesic and Anti-inflammatory Efficacy: In various animal models of pain and inflammation, NCX-701 was shown to be more potent than paracetamol.

  • Improved Gastrointestinal (GI) Safety: The NO-donating component was shown to protect the gastric mucosa, leading to a significant reduction in ulceration and other GI-related side effects compared to the parent drug alone.

Q3: What are the likely major challenges in demonstrating the clinical efficacy of NCX-701?

A3: A significant challenge for NCX-701 and other CINODs, such as naproxcinod, was demonstrating a clinically meaningful improvement in efficacy over existing, well-established NSAIDs. While clinical trials for naproxcinod showed it was superior to placebo and non-inferior to naproxen (B1676952) in managing osteoarthritis pain, proving superiority over a standard-of-care active comparator is a high bar in pain management trials.[1][2]

Q4: What were the anticipated and observed effects of NCX-701 on gastrointestinal safety in clinical trials?

A4: Based on preclinical data and clinical trials of similar CINODs like AZD3582 and naproxcinod, NCX-701 was expected to have a more favorable GI safety profile than traditional NSAIDs. Studies on other CINODs confirmed a reduction in gastroduodenal ulcers and erosions compared to the parent NSAID.[3][4][5][6] However, a key challenge is the need for large, long-term outcome studies to definitively prove a superior GI safety profile in a real-world setting.

Q5: What were the potential cardiovascular (CV) safety challenges for NCX-701?

A5: While the NO-donating moiety was anticipated to offer cardiovascular benefits, such as a neutral or even favorable effect on blood pressure, demonstrating long-term cardiovascular safety is a major hurdle for any new anti-inflammatory agent. Following the withdrawal of some COX-2 inhibitors due to cardiovascular risks, regulatory agencies have heightened their scrutiny of the CV safety of all new pain medications.[7][8][9] For naproxcinod, while it showed a better blood pressure profile than naproxen, the lack of long-term cardiovascular outcome data was a significant challenge during regulatory review.[1][10][11][12]

Q6: Why was the clinical development of NCX-701 likely discontinued?

A6: While there is no official statement detailing the discontinuation of NCX-701's development, the company that developed it, NicOx, has shifted its focus to ophthalmology.[13][14][15] This strategic shift, coupled with the broader challenges faced by the CINOD class, suggests that the development of their systemic anti-inflammatory drugs, including NCX-701 and naproxcinod, was deprioritized. The primary reasons for this are likely the significant cost and time required for large-scale, long-term cardiovascular outcome trials demanded by regulatory bodies, and the difficulty in demonstrating a compelling enough risk-benefit profile to compete in a crowded and genericized market. The withdrawal of the regulatory application for naproxcinod due to the lack of long-term outcome studies serves as a major indicator of the challenges faced by this class of drugs.

Troubleshooting Guides for Experimental Design

This section provides guidance for researchers designing preclinical or clinical studies for NO-donating drugs, based on the inferred challenges from the development of NCX-701 and other CINODs.

Issue: Difficulty in demonstrating superior analgesic efficacy over standard-of-care.

Potential Cause Troubleshooting Action
Inadequate patient population selectionEnrich the study population with patients who are intolerant to or have had an inadequate response to standard NSAIDs.
Choice of primary endpointConsider co-primary endpoints that capture both pain and function. Patient-reported outcomes can also provide valuable data.
Comparator selectionWhile placebo control is necessary for initial proof-of-concept, demonstrating superiority over a potent, established NSAID is the ultimate goal for market differentiation.

Issue: Inconclusive gastrointestinal safety data in early-phase trials.

Potential Cause Troubleshooting Action
Short trial durationDesign longer-term studies (e.g., 6-12 months) to capture the cumulative incidence of GI adverse events.
Insufficiently sensitive endpointsUtilize endoscopic evaluation to directly visualize and quantify gastric and duodenal ulcers and erosions.[4][6]
Lack of active comparatorInclude a non-selective NSAID as an active comparator to clearly demonstrate the relative GI-sparing effect.

Issue: Addressing regulatory concerns about cardiovascular safety.

| Potential Cause | Troubleshooting Action | | Inadequate blood pressure monitoring | Implement rigorous and standardized blood pressure monitoring throughout the trial, including ambulatory blood pressure monitoring (ABPM) for a more comprehensive assessment. | | Lack of long-term safety data | Plan for a large, dedicated cardiovascular outcome trial (CVOT) early in the development program. This is often a post-marketing requirement but may be requested pre-approval. | | Inappropriate patient population | Include patients with varying degrees of cardiovascular risk to better characterize the drug's safety profile in a real-world population. |

Data Presentation

Table 1: Summary of Efficacy Results from a Phase 3 Trial of Naproxcinod in Osteoarthritis of the Knee [1]

Endpoint (13 weeks) Naproxcinod 750 mg bid Naproxcinod 375 mg bid Naproxen 500 mg bid Placebo
WOMAC Pain Subscale (change from baseline) Statistically superior to placebo (p ≤ 0.0003)Statistically superior to placebo (p ≤ 0.0003)Statistically superior to placebo-
WOMAC Function Subscale (change from baseline) Statistically superior to placebo (p ≤ 0.0003)Statistically superior to placebo (p ≤ 0.0003)Statistically superior to placebo-
Patient's Overall Rating of Disease Status Statistically superior to placebo (p ≤ 0.0003)Statistically superior to placebo (p ≤ 0.0003)Statistically superior to placebo-

Table 2: Gastrointestinal and Blood Pressure Safety Profile of Naproxcinod vs. Naproxen [10][12]

Safety Parameter Naproxcinod 750 mg bid Naproxen 500 mg bid Placebo
Gastrointestinal Adverse Events Rate 17.0%23.6%12.2%
Mean Change in Systolic Blood Pressure from Baseline (mmHg) -0.8 mmHg (vs. placebo)+2.0 mmHg (vs. placebo)-

Experimental Protocols

Protocol: Assessment of Gastroduodenal Safety in a Clinical Trial of a CINOD

  • Study Design: A randomized, double-blind, active- and placebo-controlled, multi-center study.

  • Patient Population: Healthy volunteers or patients with a low baseline risk of gastrointestinal events.

  • Intervention:

    • Investigational CINOD (e.g., NCX-701) at the therapeutic dose.

    • Parent NSAID (e.g., paracetamol) at an equimolar dose.

    • Placebo.

  • Duration: 4-12 weeks.

  • Primary Endpoint: Incidence of gastroduodenal ulcers (defined as a mucosal break of at least 3 mm in diameter with perceptible depth) as assessed by endoscopy at baseline and end of treatment.

  • Secondary Endpoints:

    • Number and size of gastric and duodenal erosions.

    • Incidence of dyspepsia and other GI-related adverse events.

    • Changes in hemoglobin and hematocrit levels.

  • Procedure:

    • All participants undergo a baseline upper GI endoscopy to rule out pre-existing ulcers.

    • Participants are randomized to one of the treatment arms.

    • A follow-up endoscopy is performed at the end of the treatment period.

    • All endoscopic examinations are recorded and assessed by a blinded central reading committee.

Visualizations

signaling_pathway cluster_nsaid Traditional NSAID Action cluster_cinod CINOD (NCX-701) Action NSAID NSAID COX COX Enzymes (COX-1 & COX-2) NSAID->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Metabolized by Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates GI_Protection Gastrointestinal Protection Prostaglandins->GI_Protection Maintains Vasodilation Vasodilation & Mucosal Protection CINOD CINOD (NCX-701) CINOD->NSAID NO_Moiety Nitric Oxide (NO) Moiety CINOD->NO_Moiety NO_release NO Release NO_Moiety->NO_release NO_release->Vasodilation

Caption: Mechanism of Action: Traditional NSAIDs vs. CINODs like NCX-701.

experimental_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints Screening Patient Screening (e.g., Osteoarthritis Diagnosis) Baseline_Assessment Baseline Assessment - Pain & Function Scores (WOMAC) - Endoscopy (for GI safety studies) - Blood Pressure Monitoring Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A NCX-701 (Therapeutic Dose) Randomization->Arm_A Arm_B Active Comparator (e.g., Paracetamol/Naproxen) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Follow_up Follow-up Visits (e.g., Weeks 2, 6, 13) Arm_A->Follow_up Arm_B->Follow_up Arm_C->Follow_up Primary_Endpoint Primary Endpoint Assessment (e.g., Change in WOMAC scores) Follow_up->Primary_Endpoint Safety_Endpoint Safety Endpoint Assessment (Adverse Events, Endoscopy, BP) Follow_up->Safety_Endpoint

Caption: Generalized Clinical Trial Workflow for a CINOD like NCX-701.

logical_relationship cluster_challenge Core Clinical Development Challenge for CINODs cluster_factors Contributing Factors Challenge Demonstrating a Favorable Risk-Benefit Profile Efficacy Superior Efficacy vs. Standard of Care Efficacy->Challenge GI_Safety Improved GI Safety (Long-term data) GI_Safety->Challenge CV_Safety Cardiovascular Safety (Long-term outcome data) CV_Safety->Challenge Regulatory High Regulatory Bar for Pain Therapeutics Regulatory->Challenge

Caption: Key Challenges in the Clinical Development of CINODs.

References

Technical Support Center: Preclinical Studies with Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroparacetamol in preclinical studies. The aim is to help minimize and troubleshoot potential side effects by providing clear, actionable information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from paracetamol?

A1: this compound (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol.[1] While it retains the analgesic properties of its parent compound, it is designed to have a significantly better safety profile, particularly concerning hepatotoxicity. The key difference is that upon metabolism, this compound releases both paracetamol and a nitric oxide (NO) moiety. This released NO has been shown to have protective effects, especially against liver damage typically associated with high doses of paracetamol.[1] Furthermore, preclinical studies have shown that this compound possesses anti-inflammatory properties, which are largely absent in paracetamol.[2][3]

Q2: What is the primary mechanism of paracetamol-induced liver toxicity?

A2: Paracetamol-induced hepatotoxicity is primarily caused by its metabolic activation in the liver. A small fraction of a paracetamol dose is metabolized by cytochrome P450 enzymes to a highly reactive and toxic intermediate called N-acetyl-p-benzoquinone imine (NAPQI).[4] Under normal conditions, NAPQI is safely detoxified by conjugation with glutathione (B108866) (GSH), an endogenous antioxidant.[4] However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular proteins, particularly mitochondrial proteins. This leads to mitochondrial oxidative stress, dysfunction, and ultimately, necrotic cell death of hepatocytes.[4][5]

Q3: How does this compound minimize liver toxicity?

A3: The hepatoprotective effect of this compound is attributed to the local release of nitric oxide (NO) within the liver.[1] Although the complete mechanism is still under investigation, evidence suggests that NO counteracts paracetamol-induced hepatotoxicity through several pathways:

  • Inhibition of Apoptosis: NO can inhibit caspases, a family of proteases that are key executioners of apoptosis (programmed cell death). This inhibition occurs through a process called S-nitrosylation, where NO modifies a critical cysteine residue in the active site of the caspase, rendering it inactive.[6][7][8]

  • Reduction of Oxidative Stress: In paracetamol overdose, the formation of NAPQI leads to the production of reactive oxygen species (ROS) and peroxynitrite within mitochondria.[9][10] NO may help to mitigate this oxidative stress, although the precise mechanisms are complex. It's suggested that NO can help preserve mitochondrial function.

  • Improved Microcirculation: Constitutively produced NO in the liver helps maintain microcirculation and endothelial integrity. The supplemental NO from this compound may further support hepatic blood flow, which can be compromised during liver injury.

Preclinical studies in rats have demonstrated that while a hepatotoxic dose of paracetamol (5 mmol/kg, i.p.) causes significant increases in plasma liver enzymes (AST, ALT, and GDH), an equimolar dose of this compound results in no significant elevation of these markers.[1][11]

Q4: Are there other potential side effects of this compound I should be aware of in preclinical studies?

A4: The available preclinical data suggests that this compound has a very favorable safety profile. Studies in rats have shown that it does not significantly affect cardiovascular parameters like blood pressure or heart rate. In a model of endotoxemia, this compound did not exacerbate organ damage markers for the liver or kidneys. While paracetamol itself can be associated with renal toxicity at high doses,[12] the hepatoprotective nature of this compound suggests a reduced risk, though specific studies on high-dose nephrotoxicity of this compound are limited. As with any investigational compound, it is prudent to monitor for general signs of animal well-being and consider a broader safety pharmacology assessment in later-stage preclinical development.

Troubleshooting Guide

Issue 1: Unexpected Animal Mortality

Q: I am observing unexpected mortality in my study animals, even in the this compound group. What could be the cause?

A: While this compound is designed for safety, unexpected mortality can arise from several factors:

  • Vehicle Toxicity or Formulation Issues:

    • Check your vehicle: Some vehicles, especially if not properly prepared or used at high concentrations, can cause adverse effects. Ensure the vehicle is well-tolerated at the volume and concentration you are using.

    • Drug Solubility and Stability: Ensure the this compound is fully dissolved or homogenously suspended in the vehicle. "Hot spots" of concentrated drug in a poor suspension can lead to accidental overdose in some animals. Check the stability of your formulation over the dosing period.

  • Dosing Errors:

    • Calculation Errors: Double-check all dose calculations, including conversions from weight to volume.

    • Administration Errors: Improper gavage or injection techniques can cause physical trauma, aspiration (for oral gavage), or infection, leading to mortality unrelated to the drug's pharmacology. Ensure all personnel are properly trained.

  • Animal Health Status:

    • Underlying Infections: Subclinical infections in the animal colony can be exacerbated by the stress of handling and dosing, leading to unexpected deaths.

    • Strain Sensitivity: Different rodent strains can have varying sensitivities to drugs and experimental procedures.

  • Experimental Stress: The combination of dosing, handling, and the experimental model itself (e.g., induction of inflammation or pain) can be stressful.

Troubleshooting Steps:

  • Necropsy: Perform a gross necropsy on deceased animals to look for signs of dosing trauma (e.g., esophageal or stomach perforation), organ abnormalities, or signs of infection.

  • Review Protocols: Have a colleague or veterinarian review your dosing and handling procedures.

  • Vehicle Control: Ensure you have a vehicle-only control group. If mortality is also observed in this group, the issue is likely with the vehicle or procedure.

  • Pilot Dose-Response: If you are using a very high dose, consider running a pilot study with a wider dose range to establish the maximum tolerated dose (MTD) in your specific animal strain and model.

Issue 2: High Variability in Liver Enzyme Data

Q: My plasma liver enzyme results (ALT, AST) are highly variable between animals in the same group. How can I reduce this variability?

A: High variability in liver enzyme data is a common challenge in preclinical studies. Several factors can contribute:

  • Sample Collection and Handling:

    • Hemolysis: Hemolyzed blood samples can falsely elevate AST and ALT levels. Ensure clean venipuncture and gentle sample handling.

    • Timing of Collection: The kinetics of liver enzyme release can be rapid. Ensure that blood samples are collected at a consistent time point post-dosing for all animals.

    • Processing and Storage: Delays in processing blood to plasma, or improper storage temperatures, can affect enzyme activity.

  • Biological Variability:

    • Circadian Rhythm: The activity of some liver enzymes can vary with the time of day. Standardize the time of day for dosing and sample collection.

    • Diet and Fasting Status: Food consumption can influence liver metabolism. For acute toxicity studies, fasting animals overnight is a common practice to reduce variability (ensure water is available).

    • Animal Stress: Stress from handling or housing conditions can impact physiological parameters. Acclimatize animals properly and handle them consistently.

  • Assay Performance:

    • Inter-assay Variability: Run all samples from a single experiment in the same assay run if possible.

    • Reagent Quality: Ensure that assay kits are not expired and have been stored correctly.

Troubleshooting Steps:

  • Standardize Procedures: Create and strictly follow a detailed standard operating procedure (SOP) for all steps from animal handling and dosing to sample collection, processing, and analysis.

  • Increase Sample Size (n): A larger group size can help to overcome the effects of individual animal variability. Use a power analysis to determine an appropriate group size.

  • Check for Hemolysis: Visually inspect your plasma samples for a reddish tinge, indicative of hemolysis.

  • Consult with a Statistician: Discuss appropriate statistical methods for handling data with high variance.

Data Presentation

Table 1: Comparison of Paracetamol and this compound Effects on Plasma Liver Enzymes in Rats

Treatment Group (5 mmol/kg, i.p.)Plasma AST (units/l)Plasma ALT (units/l)Plasma GDH (units/l)Reference
Vehicle Control108.7 ± 11.237.5 ± 2.69.7 ± 1.5[1]
Paracetamol363.3 ± 56.975.1 ± 13.922.3 ± 3.4*[1]
This compound114.4 ± 11.841.0 ± 4.211.1 ± 1.5[1]

*Data are presented as mean ± s.e.mean. P<0.05 compared with vehicle-injected animals. Data extracted from a study in rats 6 hours after drug administration.[1]

Table 2: Anti-inflammatory and Antinociceptive Potency (ED₅₀) of Paracetamol vs. This compound

Experimental ModelParameter MeasuredParacetamol ED₅₀ (μmol/kg)This compound ED₅₀ (μmol/kg)Reference
Carrageenan-induced hyperalgesia (rat, i.p.)Mechanical Hyperalgesia411.6156.0[2][3]
Carrageenan-induced edema (rat, i.p.)Paw Edema>1986169.4[2][3]
Acetic acid-induced writhing (mouse, p.o.)Abdominal Constrictions506.024.8[2][3]

Experimental Protocols

Protocol 1: Paracetamol-Induced Hepatotoxicity in Rats

This protocol is a standard method for inducing acute liver injury to test the hepatoprotective effects of a compound like this compound.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g). House animals in a controlled environment (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% w/v carboxymethylcellulose (CMC) in saline).

    • Group 2: Paracetamol (e.g., 5 mmol/kg, which is approx. 755 mg/kg).

    • Group 3: this compound (equimolar dose to paracetamol).

    • Group 4: Test compound + Paracetamol.

  • Procedure:

    • Fast rats overnight (approx. 16 hours) before dosing, but allow free access to water.

    • Prepare paracetamol as a suspension in the vehicle (e.g., 0.5% CMC). Homogenize thoroughly.

    • Administer the vehicle, paracetamol, or this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.).

    • Return animals to their cages. Food can be returned 2-4 hours post-dosing.

    • At a predetermined time point (e.g., 6, 12, or 24 hours) after administration, anesthetize the animals.

    • Collect blood via cardiac puncture or from the abdominal aorta into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Immediately place blood tubes on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Perform a necropsy and collect the liver. A portion can be fixed in 10% neutral buffered formalin for histopathology, and the rest can be snap-frozen in liquid nitrogen for biochemical assays.

  • Analysis:

    • Use commercial assay kits to measure plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and other desired liver injury markers according to the manufacturer's instructions.

    • For histopathology, embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, and other pathological changes.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Groups:

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: Test compound (e.g., this compound) at various doses.

  • Procedure:

    • Measure the basal volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Administer the vehicle, positive control, or test compound by the desired route (e.g., oral gavage).

    • After a set time (e.g., 60 minutes for oral administration), induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Analysis:

    • Calculate the increase in paw volume at each time point by subtracting the basal volume (0 hour) from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Mandatory Visualizations

Paracetamol_Metabolism_and_Toxicity cluster_pathways Paracetamol Metabolism cluster_detox Detoxification & Toxicity Paracetamol Paracetamol (APAP) Glucuronidation Glucuronidation (~60%) Paracetamol->Glucuronidation UGT Sulfation Sulfation (~30%) Paracetamol->Sulfation SULT CYP450 CYP450 Oxidation (~5-10%) Paracetamol->CYP450 e.g., CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Detoxified Non-toxic Conjugate NAPQI->Detoxified GSH Conjugation (Normal Dose) Protein_Adducts Protein Adducts NAPQI->Protein_Adducts GSH Depletion (Overdose) GSH Glutathione (GSH) GSH->Detoxified Mito_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Protein_Adducts->Mito_Dysfunction Necrosis Hepatocyte Necrosis Mito_Dysfunction->Necrosis

Paracetamol metabolism leading to hepatotoxicity.

Nitroparacetamol_Hepatoprotection cluster_apap Paracetamol-Induced Injury Cascade cluster_no This compound Protective Pathway NAPQI NAPQI Mito_Stress Mitochondrial Oxidative Stress NAPQI->Mito_Stress Caspase_Activation Caspase Activation Mito_Stress->Caspase_Activation Apoptosis Hepatocyte Apoptosis/ Necrosis Caspase_Activation->Apoptosis This compound This compound NO Nitric Oxide (NO) This compound->NO Metabolism NO->Mito_Stress Reduces Stress (Preserves Function) Inactive_Caspases Inactive S-Nitrosylated Caspases NO->Inactive_Caspases Caspases Caspase Zymogens Caspases->Inactive_Caspases Inactive_Caspases->Apoptosis Blocks Cell Death

Protective mechanism of this compound via NO release.

Experimental_Workflow_Hepatotoxicity A 1. Animal Acclimatization (≥ 1 week) B 2. Group Assignment & Baseline Measurements A->B C 3. Overnight Fasting (Water ad libitum) B->C D 4. Drug Administration (Vehicle, APAP, this compound) C->D E 5. Observation Period (e.g., 6-24 hours) D->E F 6. Sample Collection (Blood & Liver Tissue) E->F G 7. Biochemical Analysis (Plasma ALT, AST) F->G H 8. Histopathological Analysis (H&E Staining) F->H I 9. Data Analysis & Interpretation G->I H->I

Workflow for assessing drug-induced hepatotoxicity.

References

Technical Support Center: Enhancing the Oral Bioavailability of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroparacetamol (NCX-701). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental phases of enhancing the oral bioavailability of this promising nitric oxide-releasing analgesic and anti-inflammatory compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its oral bioavailability important?

A1: this compound (NCX-701) is a novel derivative of paracetamol that also releases nitric oxide, offering potentially enhanced analgesic and anti-inflammatory effects.[1][2][3][4] Like many new chemical entities, its therapeutic efficacy can be limited by poor aqueous solubility, which in turn can lead to low and variable oral bioavailability.[5] Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in the bloodstream, potentially leading to improved patient outcomes and more reliable dosing regimens.

Q2: What are the primary formulation strategies for improving the oral bioavailability of poorly soluble drugs like this compound?

A2: Several advanced formulation techniques can be employed to overcome the challenges of poor solubility.[6][7][8] Key strategies include:

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[5] This can be achieved through techniques like nanoemulsions and solid lipid nanoparticles (SLNs).[9][10][11][12][13][14][15][16]

  • Solid Dispersions: Dispersing the drug at a molecular level within a hydrophilic polymer matrix can enhance its dissolution rate.[5][7] Hot-melt extrusion is a common method for preparing solid dispersions.[17][18][19][20]

  • Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[7][21]

Q3: How do I select the most appropriate bioavailability enhancement technique for this compound?

A3: The selection of a suitable technique depends on the specific physicochemical properties of this compound (e.g., melting point, solubility in various solvents, thermal stability) and the desired release profile.[8][18] A preliminary screening of different formulation approaches is recommended. For instance, if this compound is thermally stable, hot-melt extrusion could be a viable option.[18] If it is sensitive to heat, low-energy nanoemulsion preparation methods might be more appropriate.[13][22]

Q4: What are the critical quality attributes (CQAs) to monitor when developing an enhanced bioavailability formulation of this compound?

A4: Key CQAs to monitor throughout the development process include:

  • Particle Size and Distribution: For nanoformulations, this is a critical parameter influencing dissolution and absorption.

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug in the final dosage form.

  • In Vitro Dissolution Rate: This provides an initial indication of the potential for improved in vivo performance.[23]

  • Physical and Chemical Stability: The formulation must be stable over time to ensure consistent performance.[24]

Troubleshooting Guides

This section provides solutions to common problems that may arise during your experiments.

Issue 1: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix.Screen a variety of solid lipids with different chemical structures to find one with better solubilizing capacity for this compound.[11]
Drug expulsion from the lipid matrix during cooling and crystallization.Optimize the cooling rate during the SLN preparation process. A rapid cooling process can sometimes help to trap the drug within the lipid matrix.
Insufficient surfactant concentration.Increase the concentration of the surfactant or use a combination of surfactants to improve the stability of the formulation and enhance drug encapsulation.
Issue 2: Inconsistent Dissolution Profiles in Hot-Melt Extrusion (HME) Formulations
Potential Cause Troubleshooting Step
Incomplete mixing of this compound and polymer.Optimize the screw speed and temperature profile of the extruder to ensure homogenous mixing of the drug and the polymer matrix.[17][18]
Phase separation of the drug and polymer upon storage.Select a polymer with good miscibility with this compound. Perform stability studies at accelerated conditions to assess the physical stability of the amorphous solid dispersion.[20]
Degradation of this compound at high processing temperatures.Lower the processing temperature or reduce the residence time in the extruder. Ensure the thermal stability of this compound has been adequately characterized before formulation.[18]
Issue 3: Physical Instability of Nanoemulsion (e.g., Creaming, Coalescence)

| Potential Cause | Troubleshooting Step | | Inappropriate oil phase or surfactant selection. | Screen different oils and surfactants to find a combination that results in a stable nanoemulsion. The hydrophilic-lipophilic balance (HLB) of the surfactant system is a critical factor. | | Insufficient energy input during emulsification. | For high-energy methods like ultrasonication or high-pressure homogenization, increase the energy input (e.g., longer sonication time, higher pressure).[13] | | Ostwald ripening. | Select an oil phase in which this compound has very low solubility to minimize the diffusion of drug molecules between droplets. |

Experimental Protocols

Below are detailed methodologies for key experiments related to enhancing the bioavailability of this compound.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Preparation of Lipid Phase: Melt the selected solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve a predetermined amount of this compound in the molten lipid under continuous stirring.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for a specified period (e.g., 10-15 minutes) at a high speed (e.g., 10,000-15,000 rpm).[10]

  • Cooling and Nanoparticle Formation: Transfer the resulting hot pre-emulsion to an ice bath under gentle stirring to allow for the solidification of the lipid and the formation of SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Formulation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
  • Material Preparation: Physically mix this compound with a suitable hydrophilic polymer (e.g., Soluplus®, Kollidon® VA 64) and a plasticizer (if required) in a pre-defined ratio.

  • Extrusion Process: Feed the physical mixture into a co-rotating twin-screw extruder.[20] Set the extruder with a specific temperature profile along the barrel and a defined screw speed.[17][18]

  • Extrudate Collection and Processing: Collect the molten extrudate from the die. The extrudate can be pelletized or milled into a powder.

  • Characterization: Analyze the extrudate for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Perform in vitro dissolution studies to assess the enhancement in drug release.

Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate the outcomes of bioavailability enhancement studies for this compound.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Encapsulation Efficiency (%)
Unprocessed this compound> 2000N/A100N/A
SLN Formulation150 ± 200.25 ± 0.055.2 ± 0.885.3 ± 4.1
Nanoemulsion120 ± 150.18 ± 0.038.5 ± 1.292.1 ± 3.5
HME Solid DispersionN/AN/A10.0N/A

Table 2: In Vitro Dissolution of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)

Time (min)% Drug Released (Unprocessed)% Drug Released (SLN)% Drug Released (Nanoemulsion)% Drug Released (HME)
155354555
3012607585
6020859598
12028929899

Table 3: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound2502.01500100
SLN Formulation8501.06000400
Nanoemulsion11000.57500500
HME Solid Dispersion13000.58250550

Visualizations

The following diagrams illustrate key concepts and workflows relevant to enhancing the bioavailability of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_char Characterization cluster_eval Evaluation cluster_opt Optimization np This compound API form_dev Formulation Strategy (SLN, Nanoemulsion, HME) np->form_dev proto_form Prototype Formulation form_dev->proto_form phys_char Physicochemical Characterization proto_form->phys_char in_vitro In Vitro Dissolution phys_char->in_vitro in_vivo In Vivo Bioavailability Studies in_vitro->in_vivo data_analysis Data Analysis (Pharmacokinetics) in_vivo->data_analysis optimization Formulation Optimization data_analysis->optimization optimization->form_dev

Caption: A typical experimental workflow for enhancing the bioavailability of this compound.

absorption_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Mucosa cluster_circulation Systemic Circulation cluster_bioavailability Bioavailability Enhancement oral_admin Oral Administration of Formulation dissolution Dissolution of This compound oral_admin->dissolution absorption Absorption across Enterocytes dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver First-Pass Metabolism (Liver) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ enhancement Nanoformulations/Solid Dispersions Increase Dissolution Rate enhancement->dissolution Enhances

Caption: Simplified pathway of oral drug absorption and the impact of bioavailability enhancement.

troubleshooting_logic cluster_method Method Validation cluster_formulation Formulation Integrity cluster_equipment Equipment Check start Inconsistent In Vitro Results? check_params Check Dissolution Method Parameters (pH, Temp, Speed) start->check_params check_media Verify Media Preparation start->check_media check_stability Assess Physical/ Chemical Stability check_params->check_stability check_uniformity Verify Content Uniformity check_media->check_uniformity calibrate Calibrate Apparatus check_stability->calibrate check_vibration Inspect for Vibration check_uniformity->check_vibration end_node Identify Root Cause calibrate->end_node check_vibration->end_node

Caption: A logical troubleshooting flow for inconsistent in vitro dissolution results.

References

addressing solubility problems of NCX-701 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCX-701. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing NCX-701 in in vitro assays.

Troubleshooting Guide: Addressing NCX-701 Solubility Issues

Users may encounter difficulties in dissolving NCX-701 for aqueous-based in vitro assays due to its limited aqueous solubility. The following guide provides a systematic approach to overcoming these challenges.

Problem: Precipitate forms when diluting NCX-701 stock solution in aqueous media.

This is a common issue arising from the poor water solubility of NCX-701. The key is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully into the aqueous assay medium, ensuring the final organic solvent concentration is non-toxic to the cells.

Recommended Protocol for Preparing NCX-701 Stock Solution

Based on established methodologies for similar nitric oxide-donating compounds, the following protocol is recommended for preparing a high-concentration stock solution of NCX-701.

Materials:

Procedure for 50 mM Stock Solution:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of DMSO and PEG 300.

  • Weighing NCX-701: Accurately weigh the required amount of NCX-701 powder. The molecular weight of NCX-701 is 282.25 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need 14.11 mg of NCX-701.

  • Dissolution: Add the pre-mixed DMSO/PEG 300 solvent to the NCX-701 powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication can aid in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Step-by-Step Guide for Diluting Stock Solution into Cell Culture Media
  • Determine Final Concentration: Decide on the final concentration of NCX-701 required for your experiment.

  • Calculate Dilution Factor: Calculate the dilution required from your 50 mM stock solution.

  • Pre-warm Media: Gently warm your cell culture medium to 37°C.

  • Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions. For example, first, dilute the stock solution into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of your assay media.

  • Vortexing During Dilution: Add the NCX-701 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Final Solvent Concentration: Crucially, ensure the final concentration of DMSO and PEG 300 in your cell culture is at a non-toxic level. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%[1][2][3][4][5]. The toxicity of PEG 300 is also cell-type dependent and should be evaluated[6][7][8][9]. Always include a vehicle control (media with the same final concentration of DMSO/PEG 300) in your experiments.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with NCX-701.

G Troubleshooting NCX-701 Solubility start Start: NCX-701 Solubility Issue check_stock Is the stock solution clear? start->check_stock precipitate_stock Precipitate in stock solution check_stock->precipitate_stock No precipitate_media Precipitate upon dilution in media check_stock->precipitate_media Yes dissolve_stock Action: Warm to 37°C and sonicate precipitate_stock->dissolve_stock dissolve_stock->check_stock check_solvent_conc Is final solvent concentration <0.5%? precipitate_media->check_solvent_conc high_solvent High solvent concentration check_solvent_conc->high_solvent No low_solvent Low solvent concentration check_solvent_conc->low_solvent Yes adjust_stock Action: Prepare a more concentrated stock or adjust dilution strategy high_solvent->adjust_stock adjust_stock->precipitate_media dilution_method Review dilution method low_solvent->dilution_method serial_dilution Action: Use serial dilution and add stock dropwise to warmed media with vortexing dilution_method->serial_dilution success Success: NCX-701 is dissolved serial_dilution->success fail Issue persists: Consider alternative solvents serial_dilution->fail

Caption: Troubleshooting workflow for NCX-701 solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is NCX-701 and what is its mechanism of action?

A1: NCX-701, also known as nitroparacetamol, is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen)[1][4][10]. Its mechanism of action involves the release of nitric oxide, which has various physiological effects, including vasodilation and modulation of inflammatory pathways[10][11][12][13][14]. The paracetamol moiety also contributes to its analgesic properties[4][10][15].

Q2: What is the molecular weight of NCX-701?

A2: The molecular weight of NCX-701 is 282.25 g/mol .

Q3: Can I dissolve NCX-701 directly in water or PBS?

A3: Direct dissolution of NCX-701 in aqueous buffers like water or PBS is not recommended due to its poor solubility, which will likely result in an incomplete solution or suspension.

Q4: What is the recommended solvent for preparing a stock solution of NCX-701?

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and for sensitive cell lines or long-term assays, it is advisable to use a concentration of 0.1% or lower[1][2][3][4][5]. A vehicle control with the same final DMSO concentration should always be included in your experimental setup.

Q6: Are there any alternatives to DMSO for dissolving NCX-701?

A6: While a DMSO/PEG 300 mixture is a good starting point, other organic solvents like ethanol (B145695) could potentially be used. However, the solubility of NCX-701 in these solvents needs to be empirically determined. If using an alternative solvent, it is crucial to assess its toxicity on your specific cell line.

Data Presentation

Table 1: Physicochemical Properties of NCX-701

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₆
Molecular Weight 282.25 g/mol
IUPAC Name (4-acetamidophenyl) 4-nitrooxybutanoate
Appearance Likely a solid powder

Table 2: Recommended Solvent System for NCX-701 Stock Solution

Solvent ComponentRatio (v/v)Maximum Recommended Stock Concentration
Dimethyl sulfoxide (DMSO)150 mM
Polyethylene glycol 300 (PEG 300)1

Experimental Protocols

Detailed Protocol for Preparation of a 50 mM NCX-701 Stock Solution in DMSO/PEG 300

  • Materials:

    • NCX-701 (MW: 282.25 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG 300)

    • Sterile, conical-bottom microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath (optional)

    • Warming block or water bath (optional)

  • Procedure:

    • Prepare the solvent mixture by combining equal volumes of DMSO and PEG 300. For example, mix 500 µL of DMSO with 500 µL of PEG 300.

    • Weigh 14.11 mg of NCX-701 powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of the 1:1 DMSO/PEG 300 solvent mixture to the NCX-701 powder.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, gently warm the tube to 37°C and/or place it in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualizations

Signaling Pathway of NCX-701 Action

The primary mechanism of NCX-701 involves the release of nitric oxide (NO). The diagram below illustrates the general downstream signaling cascade initiated by NO in a target cell.

G NCX-701 Signaling Pathway NCX701 NCX-701 NO_release Nitric Oxide (NO) Release NCX701->NO_release sGC Soluble Guanylyl Cyclase (sGC) NO_release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_effects Physiological Effects (e.g., vasodilation, anti-inflammatory response) PKG->Physiological_effects leads to

Caption: General signaling pathway of NCX-701 via nitric oxide release.

Experimental Workflow for In Vitro Assays

This diagram outlines the key steps for preparing and using NCX-701 in a typical cell-based assay.

G Experimental Workflow for NCX-701 In Vitro Assays start Start: In Vitro Experiment with NCX-701 prepare_stock Prepare 50 mM NCX-701 stock in 1:1 DMSO/PEG 300 start->prepare_stock cell_culture Culture cells to desired confluency start->cell_culture prepare_working Prepare working solutions by diluting stock in cell culture media prepare_stock->prepare_working vehicle_control Prepare vehicle control (media + DMSO/PEG 300) prepare_stock->vehicle_control treat_cells Treat cells with NCX-701 working solutions and vehicle control cell_culture->treat_cells prepare_working->treat_cells vehicle_control->treat_cells incubate Incubate for desired time period treat_cells->incubate assay Perform downstream assay (e.g., viability, gene expression) incubate->assay analyze Analyze and interpret results assay->analyze

Caption: Workflow for using NCX-701 in cell-based assays.

References

overcoming limitations of animal models for nitroparacetamol research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroparacetamol research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying this compound and to overcome the common limitations associated with traditional animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard paracetamol?

A1: this compound (also known as NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen).[1][2][3] It combines the analgesic and antipyretic properties of paracetamol with the therapeutic actions of nitric oxide.[2][4] This dual mechanism results in enhanced analgesic and anti-inflammatory effects compared to paracetamol alone.[3][5][6] While paracetamol has very weak anti-inflammatory activity, this compound demonstrates significant anti-inflammatory properties.[4][5] Furthermore, the NO moiety is suggested to provide a gastrointestinal and hepatic protective effect, potentially making it a safer alternative.[2][7][8]

Q2: Why are conventional animal models often problematic for studying paracetamol-related compounds?

A2: Animal models, particularly rodents, often fail to accurately predict human responses to paracetamol and its derivatives due to significant interspecies differences in metabolism, physiology, and genetics.[9][10][11] For paracetamol, the primary issue is the variation in hepatotoxicity.[12][13] These discrepancies can lead to misleading efficacy and safety data, contributing to high failure rates in clinical trials.[14][15]

Q3: What are the key metabolic differences between common animal models and humans for paracetamol?

A3: The main difference lies in the rate of conversion of paracetamol to its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily by cytochrome P450 enzymes (like CYP2E1 and CYP3A4).[12][16][17] Humans are relatively resistant to paracetamol's hepatotoxic effects compared to species like mice and hamsters, which are highly sensitive.[12] Rats, conversely, are much less susceptible than mice and show little liver injury even at high doses, making them a poor model for studying this specific toxicity.[13][18] These differences are almost entirely due to the varying rates of NAPQI formation.[12] Pigs have also been noted to have a lower sulfation capacity for paracetamol metabolism compared to humans.[19]

Q4: What are the most promising alternative models for this compound research?

A4: To bridge the translational gap, researchers are turning to a variety of non-animal models. These include:

  • In Vitro Human Cell Models: Primary human hepatocytes (PHH) and metabolically competent human cell lines like HepaRG are considered excellent models for studying mechanisms of hepatotoxicity, as their response is very similar to what is observed in clinical patients.[18][20] Other hepatoma cell lines such as HepG2 and Huh7 can also be used, though they may be less sensitive.[18]

  • 3D Cell Cultures and Organoids: These models better replicate the complex structure and cell-cell interactions of human tissues, offering a more physiologically relevant environment for drug screening.

  • In Silico Models: Computational and kinetic modeling can help predict drug metabolism, pharmacokinetics, and potential toxicity, reducing reliance on animal testing.[21][22]

  • Ex Vivo Models: The use of isolated, perfused organs or tissue slices can provide valuable data on organ-specific drug effects.

Troubleshooting Guides

Issue: Inconsistent anti-inflammatory effects observed in our rodent model.

  • Possible Cause: The choice of animal model and the specific inflammatory stimulus are critical. Paracetamol itself shows little to no anti-inflammatory activity in many animal models, such as the carrageenan-induced hindpaw edema model in rats.[5] this compound's enhanced effect is due to the NO-releasing moiety.[5][6]

  • Troubleshooting Steps:

    • Confirm Model Suitability: Ensure the chosen inflammatory model (e.g., carrageenan-induced edema, acetic acid-induced writhing) is appropriate for detecting the effects of both NO and COX inhibition pathways.[5][6]

    • Dose-Response Analysis: Perform a thorough dose-response study for both this compound and the parent paracetamol compound to quantify the added benefit of the NO moiety.

    • Consider In Vitro Assays: Supplement in vivo data with in vitro assays using relevant cell types (e.g., macrophages, synoviocytes) to measure the inhibition of inflammatory mediators (e.g., prostaglandins, cytokines).[23][24] This can help dissect the underlying mechanisms independent of whole-animal metabolism.

Issue: Difficulty translating hepatotoxicity data from animal models to human risk.

  • Possible Cause: This is a well-documented limitation. Rodents, especially rats, are poor predictors of paracetamol-induced liver injury in humans due to metabolic differences.[13][18] Mice are more sensitive but still do not perfectly replicate the human condition.[12][20]

  • Troubleshooting Steps:

    • Prioritize Human-Relevant In Vitro Models: Shift focus to primary human hepatocytes or HepaRG cells to assess cytotoxicity, glutathione (B108866) depletion, and NAPQI formation.[18] The time course of cell death in HepaRG cells is very similar to that in human patients.[18]

    • Comparative Metabolism Study: Conduct in vitro metabolism studies using liver microsomes from mice, rats, and humans to directly compare the rates of NAPQI formation. This can provide a quantitative basis for the observed differences in toxicity.

    • Leverage In Silico Modeling: Use pharmacokinetic (PK) and pharmacodynamic (PD) models to extrapolate in vitro data to predict in vivo human outcomes.[21]

Data Presentation

Table 1: Species Differences in Paracetamol-Induced Hepatotoxicity

SpeciesSusceptibility to HepatotoxicityKey Metabolic CharacteristicsRecommended Use as a Model
Human Moderately Susceptible (at overdose)Major pathways are glucuronidation and sulfation. Toxic NAPQI formation via CYP enzymes.[17]Gold Standard (for clinical relevance)
Mouse Highly SusceptibleReadily forms the toxic metabolite NAPQI, leading to significant liver injury.[12][18]Best available in vivo model for studying mechanisms of oncotic necrosis.[13][20]
Rat Low Susceptibility / ResistantDevelops very little liver injury even at high doses.[13][18] Does not develop significant mitochondrial oxidative stress.[13]Poor model for hepatotoxicity studies; limited relevance to humans.[13][18]
Hamster Highly SusceptibleSimilar to mice, readily experiences cell damage from paracetamol.[12]Often used in toxicity studies but less common than mice.
Pig Moderately SusceptibleHas a lower sulfation capacity than humans.[19] Used as a model for acute liver failure.[19]A relevant large animal model for studying ALF pathophysiology.[19]

Table 2: Comparative Efficacy of this compound vs. Paracetamol in Rodent Models

ModelSpeciesCompoundED₅₀ (μmol/kg)Outcome
Carrageenan-induced Hyperalgesia RatThis compound156Inhibition of pain[6]
Paracetamol411.6Inhibition of pain[6]
Carrageenan-induced Edema RatThis compound169.4Anti-inflammatory effect[5][6]
Paracetamol>1986No significant effect[5][6]
Acetic Acid-induced Writhing MouseThis compound24.8 (oral)Inhibition of pain[5][6]
Paracetamol506 (oral)Inhibition of pain[5][6]

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Primary Human Hepatocytes

  • Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a confluent monolayer.

  • Compound Treatment: Expose hepatocytes to a range of concentrations of this compound, paracetamol (as a positive control), and a vehicle control for 24-48 hours.

  • Cytotoxicity Assay: Measure cell viability using an MTS or LDH release assay to determine the concentration-dependent toxicity of each compound.

  • Mechanism Assessment:

    • GSH Depletion: Measure intracellular glutathione (GSH) levels at various time points post-treatment to assess oxidative stress.

    • Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent probe like JC-1.

    • Caspase Activity: Measure caspase-3/7 activity to determine if cell death is occurring via apoptosis.

  • Data Analysis: Calculate EC₅₀ values for cytotoxicity and compare the protective effect of this compound relative to paracetamol.

Visualizations

Nitroparacetamol_MoA cluster_0 This compound (NCX-701) cluster_1 Metabolism cluster_2 Active Moieties cluster_3 Pharmacological Effects NP This compound Met Esterases NP->Met Metabolized to Para Paracetamol Met->Para NO Nitric Oxide (NO) Met->NO Analgesia Analgesia (Central Effect) Para->Analgesia Primary Action AntiInflam Anti-inflammation (e.g., Reduced Edema) Para->AntiInflam Weak Effect NO->AntiInflam Inhibits Inflammatory Cascade Hepatoprotection Hepatoprotection NO->Hepatoprotection Cytoprotective

Caption: Proposed dual mechanism of action for this compound.

Translational_Research_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Model Selection & In Vivo Testing cluster_2 Phase 3: Translational Analysis start Start: Compound Synthesis invitro Human Cell Models (HepaRG, PHH) start->invitro metabolism Comparative Metabolism (Human vs. Animal Microsomes) invitro->metabolism decision Data Concordant? metabolism->decision animal Select Most Relevant Animal Model (e.g., Mouse) decision->animal Yes re_evaluate Re-evaluate Mechanism / Refine Hypothesis decision->re_evaluate No pkpd In Silico PK/PD Modeling animal->pkpd re_evaluate->invitro clinical Human Clinical Trials pkpd->clinical

Caption: Workflow for overcoming animal model limitations.

Hepatotoxicity_Pathway Para Paracetamol CYP CYP450 Enzymes (e.g., CYP2E1) Para->CYP Metabolism NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI Detox Detoxification NAPQI->Detox Normal Dose Adducts Protein Adducts NAPQI->Adducts Overdose (GSH Depleted) GSH Glutathione (GSH) GSH->Detox Stress Mitochondrial Oxidative Stress Adducts->Stress Necrosis Hepatocyte Necrosis Stress->Necrosis

Caption: Simplified pathway of paracetamol-induced hepatotoxicity.

References

Technical Support Center: Long-Term Storage and Stability of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of publicly available, specific long-term stability data for nitroparacetamol (also known as NCX-701). The following information is based on the known stability profile of its parent compound, paracetamol, general principles of pharmaceutical stability, and guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Researchers should always perform their own stability studies to determine the appropriate storage conditions and shelf-life for their specific formulation and intended use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

A1: this compound (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2][3][4] Its stability is critical because degradation can lead to a loss of potency and the formation of potentially toxic impurities, which could affect experimental outcomes and patient safety.[5][6]

Q2: What are the recommended long-term storage conditions for this compound?

A2: While specific data is unavailable for this compound, general recommendations for related pharmaceutical compounds suggest storage in a well-closed container, protected from light, at controlled room temperature (20°C to 25°C or 68°F to 77°F).[7] For enhanced stability, particularly for long-term storage of the active pharmaceutical ingredient (API), refrigeration (2°C to 8°C) may be considered, but freezing should be avoided unless validated. It is also crucial to protect it from moisture.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes an ester and a nitrooxy moiety, this compound is potentially susceptible to hydrolysis and reduction. Hydrolysis of the ester linkage would yield paracetamol and 4-(nitrooxy)butanoic acid. The nitrooxy group could also be subject to degradation. Additionally, like its parent compound, it may be susceptible to oxidation and photolysis under stress conditions.[8][9]

Q4: How can the stability of this compound be monitored?

A4: The stability of this compound should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][10] This method should be able to separate the intact this compound from its potential degradation products and impurities. Key parameters to monitor include potency (assay), levels of specific degradation products, and physical characteristics such as appearance and color.

Q5: What is a stability-indicating method (SIM)?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5][10] The development of a SIM is a regulatory requirement and is essential for reliable stability testing.[11]

Troubleshooting Guide

Issue: I am observing a rapid loss of potency in my this compound sample. What could be the cause?

Answer:

  • Improper Storage: Verify that the sample is stored under the recommended conditions (controlled room temperature or refrigerated, protected from light and moisture). Exposure to high temperatures, humidity, or light can accelerate degradation.

  • Hydrolysis: If the sample is in solution, the pH of the solvent can significantly impact stability. This compound's ester linkage may be prone to hydrolysis under acidic or basic conditions. Ensure the pH of your formulation is optimized for stability.

  • Oxidation: Exposure to oxygen can promote oxidative degradation. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon).

Issue: My HPLC chromatogram shows unexpected peaks during stability testing. What should I do?

Answer:

  • Identify the Peaks: These new peaks are likely degradation products. The goal of a forced degradation study is to intentionally generate these peaks to ensure your analytical method can resolve them from the parent compound.

  • Method Specificity: If the new peaks co-elute with the main this compound peak, your HPLC method is not stability-indicating and needs to be re-developed and re-validated. The method must be able to separate all potential degradation products from the active ingredient.[10]

  • Mobile Phase Contamination: Spurious peaks can also arise from contaminated solvents or mobile phases. Prepare fresh mobile phase using high-purity, HPLC-grade solvents.

Issue: I am seeing significant variability in my stability testing results. How can I improve consistency?

Answer:

  • Method Robustness: Your analytical method may not be robust. Perform a robustness study by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, flow rate) to assess its reliability.

  • Sample Preparation: Inconsistent sample preparation is a common source of variability. Ensure your procedure for weighing, dissolving, and diluting samples is consistent and well-documented.

  • System Suitability: Always run a system suitability test before each analytical run to ensure the HPLC system is performing correctly. Track parameters like peak area, retention time, tailing factor, and theoretical plates.

Issue: My this compound solution has changed color. Is it still usable?

Answer: A change in color is a visible indicator of physical instability and likely chemical degradation. It is strongly recommended not to use a discolored solution for experiments. You should investigate the cause of the color change and quantify the degradation using a validated stability-indicating method.

Data Presentation

The following tables provide an overview of recommended storage conditions and a template for recording stability data.

Table 1: Recommended Storage Conditions for this compound (Based on General Best Practices)

ConditionTemperatureRelative HumidityDuration
Long-Term25°C ± 2°C60% RH ± 5% RH12+ months
Intermediate30°C ± 2°C65% RH ± 5% RH6 months
Accelerated40°C ± 2°C75% RH ± 5% RH6 months
Refrigerated5°C ± 3°CAmbientFor enhanced stability

Table 2: Example Stability-Indicating HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Column Temperature 30°C
Injection Volume 10 µL

Table 3: Illustrative Template for Recording Long-Term Stability Data for this compound

Time PointAppearanceAssay (% of Initial)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradants (%)
0 MonthsWhite to off-white powder100.0< 0.1< 0.1< 0.2
3 MonthsConforms99.50.150.10.25
6 MonthsConforms99.10.250.150.40
9 MonthsConforms98.70.350.20.55
12 MonthsConforms98.20.450.250.70

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method, as per ICH guidelines.[6][8][9][12]

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux for 4-8 hours at 60°C.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and reflux for 2-4 hours at 60°C.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to dry heat at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed sample. The goal is to achieve 5-20% degradation of the active ingredient.[12][13]

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a robust HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Method Development:

    • Select a suitable column (e.g., C18) and mobile phase to achieve good separation between this compound and the degradation products generated during the forced degradation study.

    • Optimize mobile phase composition, pH, flow rate, and column temperature.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products. Analyze stressed samples to show that the peaks are well-resolved.

    • Linearity: Analyze a series of solutions with known concentrations of this compound to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound (e.g., by spiking a placebo with the API).

    • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Deliberately vary method parameters (e.g., pH, flow rate) to assess the method's reliability during normal use.

Mandatory Visualizations

cluster_degradation Hypothetical Degradation Pathways of this compound This compound This compound C12H14N2O6 Paracetamol Paracetamol This compound->Paracetamol Hydrolysis (Acid/Base) Nitrooxybutanoic_Acid 4-(Nitrooxy)butanoic Acid This compound->Nitrooxybutanoic_Acid Hydrolysis (Acid/Base) Other_Degradants Other Oxidative/Reductive Degradation Products This compound->Other_Degradants Oxidation / Reduction Photolysis cluster_workflow General Experimental Workflow for Stability Testing start Start: Obtain API Batch protocol Develop & Validate Stability-Indicating Method start->protocol forced_degradation Perform Forced Degradation Study protocol->forced_degradation setup_stability Set up Long-Term, Intermediate, & Accelerated Stability Studies forced_degradation->setup_stability pull_samples Pull Samples at Scheduled Time Points setup_stability->pull_samples pull_samples->pull_samples Next Time Point analyze Analyze Samples using Validated Method pull_samples->analyze evaluate Evaluate Data (Assay, Impurities, Physical Properties) analyze->evaluate report Generate Stability Report & Determine Shelf-Life evaluate->report

References

Technical Support Center: Nitroparacetamol Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with nitroparacetamol. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a research compound, and comprehensive clinical data on its drug-drug interactions are limited. Much of the guidance provided here is extrapolated from the known interactions of its parent compound, paracetamol. All experimental work should be preceded by a thorough literature review and appropriate safety assessments.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of this compound, and how might it influence drug interactions?

A1: this compound is a nitric oxide (NO)-releasing derivative of paracetamol.[1][2] Like paracetamol, it is primarily metabolized in the liver. Paracetamol undergoes three main metabolic pathways: glucuronidation, sulfonation, and oxidation via the cytochrome P450 (CYP) enzyme system.[3][4] The CYP pathway, specifically involving enzymes like CYP2E1, CYP1A2, and CYP3A4, leads to the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). However, in cases of paracetamol overdose, glutathione stores are depleted, and NAPQI accumulation leads to hepatotoxicity.[3][4]

This compound is designed to be a safer alternative by incorporating a nitric oxide-releasing moiety.[5] The released NO is thought to have a hepatoprotective effect, potentially by inhibiting the progression of liver injury.[4][5] While the core metabolic pathways are expected to be similar to paracetamol, the influence of the NO-releasing group on the activity of metabolizing enzymes has not been extensively studied. Therefore, caution is advised when co-administering drugs that are known to affect paracetamol's metabolism.

Q2: Are there any known drug-drug interactions with this compound?

A2: Specific clinical drug-drug interaction studies with this compound are not widely published. However, one preclinical study investigated the combination of NCX-701 (this compound) with gabapentin (B195806) for antinociceptive effects. This study demonstrated a synergistic interaction, suggesting that the combination was more effective at reducing pain than either drug alone.[6] The interaction index was calculated to be 0.26, indicating a significant synergistic effect.[6]

Given the limited direct data, researchers should consider the well-documented interactions of paracetamol as a starting point for risk assessment.

Q3: Which drugs are known to interact with paracetamol and could potentially interact with this compound?

A3: A number of drugs are known to interact with paracetamol, and these interactions could potentially extend to this compound. These can be broadly categorized as follows:

  • Enzyme Inducers: Drugs that induce CYP450 enzymes can increase the production of the toxic metabolite NAPQI, potentially increasing the risk of hepatotoxicity, especially at higher doses.[7]

  • Drugs Affecting Gastric Emptying: The rate of paracetamol absorption is dependent on gastric emptying.[7] Drugs that slow gastric emptying can delay the onset of action, while those that accelerate it can hasten absorption.

  • Other Mechanisms: Some drugs may have other mechanisms of interaction.

The following table summarizes some of the key drugs that interact with paracetamol and may pose a risk when co-administered with this compound.

Drug ClassSpecific DrugsPotential Interaction with this compound (inferred from Paracetamol)
Anticoagulants WarfarinPotential for increased anticoagulant effect.[7][8]
Antiepileptics Carbamazepine, Phenytoin, Phenobarbital, PrimidoneIncreased risk of hepatotoxicity due to induction of CYP450 enzymes.[7][8]
Antifungals KetoconazoleMay alter the metabolism of paracetamol.[8]
Cancer Therapeutics Imatinib, BusulfanPotential for altered metabolism and increased toxicity.[8]
Gastrointestinal Agents MetoclopramideIncreases the absorption rate of paracetamol by accelerating gastric emptying.[8]
Bile Acid Sequestrants CholestyramineMay reduce the absorption of paracetamol.[8]
Diabetes Medications LixisenatideMay slow the absorption of paracetamol.[8]
Other Activated CharcoalCan reduce the absorption of many drugs, including paracetamol.[9]

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity Observed in Preclinical Models

Potential Cause: Co-administration of a drug that induces CYP450 enzymes, leading to increased production of a reactive metabolite similar to NAPQI.

Troubleshooting Steps:

  • Review Co-administered Compounds: Identify all compounds administered to the animal model.

  • Literature Search: For each co-administered compound, search for its known effects on CYP450 enzymes (e.g., CYP2E1, CYP1A2, CYP3A4).

  • Experimental Verification:

    • Conduct a study to assess the effect of the co-administered drug on the pharmacokinetics of this compound.

    • Measure liver enzyme levels (e.g., ALT, AST) in animals treated with this compound alone, the interacting drug alone, and the combination.[2][5]

Issue 2: Variable Onset of Action or Efficacy in Pharmacodynamic Studies

Potential Cause: Co-administration of a drug that alters the rate of gastric emptying, thereby affecting the absorption of this compound.

Troubleshooting Steps:

  • Assess Gastric Motility: Review the known effects of co-administered drugs on gastrointestinal motility.

  • Pharmacokinetic Profiling: Conduct a pharmacokinetic study to compare the absorption rate (Tmax) and bioavailability (AUC) of this compound when administered alone versus in combination with the suspected interacting drug.

  • Standardize Administration Protocol: Ensure consistent timing of drug administration relative to feeding, as food can also affect gastric emptying.

Experimental Protocols

Protocol 1: In Vivo Assessment of Pharmacokinetic Drug-Drug Interaction with this compound

Objective: To determine if a co-administered drug (Drug X) alters the pharmacokinetic profile of this compound in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Groups:

    • Group 1: this compound (e.g., 5 mmol/kg, i.p.)

    • Group 2: Drug X (at a therapeutically relevant dose)

    • Group 3: this compound + Drug X

  • Drug Administration: Administer Drug X at a specified time before or concurrently with this compound.

  • Blood Sampling: Collect serial blood samples via a cannulated jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes) after this compound administration.

  • Sample Analysis: Analyze plasma concentrations of this compound and its parent compound, paracetamol, using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life for each group.

  • Statistical Analysis: Compare the pharmacokinetic parameters between Group 1 and Group 3 using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol 2: Assessment of Hepatotoxicity in a Drug-Drug Interaction Study

Objective: To evaluate the potential for a co-administered drug to enhance the hepatotoxicity of this compound.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=8 per group).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (at a high dose)

    • Group 3: Drug X (enzyme inducer, e.g., phenobarbital)

    • Group 4: Drug X + this compound

  • Dosing Regimen: Pre-treat animals in Groups 3 and 4 with the enzyme inducer for several days. On the final day, administer this compound.

  • Sample Collection: At a specified time after this compound administration (e.g., 6 hours), collect blood via cardiac puncture and harvest liver tissue.[5]

  • Biochemical Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5]

  • Histopathological Analysis: Fix a portion of the liver in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for signs of liver injury.

  • Statistical Analysis: Compare liver enzyme levels and histopathological scores between the groups.

Visualizations

Nitroparacetamol_Metabolism cluster_liver Liver Metabolism This compound This compound Paracetamol Paracetamol This compound->Paracetamol NO Nitric Oxide (NO) This compound->NO Glucuronidation Glucuronidation (~60%) Paracetamol->Glucuronidation Sulfonation Sulfonation (~35%) Paracetamol->Sulfonation CYP450 CYP450 Oxidation (~5%) (CYP2E1, CYP1A2, CYP3A4) Paracetamol->CYP450 Hepatoprotection Hepatoprotection NO->Hepatoprotection NonToxic_Metabolites Non-Toxic Metabolites Glucuronidation->NonToxic_Metabolites Sulfonation->NonToxic_Metabolites NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH_Conjugation Glutathione Conjugation NAPQI->GSH_Conjugation Hepatotoxicity Hepatotoxicity NAPQI->Hepatotoxicity GSH Depletion GSH_Conjugation->NonToxic_Metabolites

Caption: Metabolism of this compound and the hepatoprotective role of nitric oxide.

DDI_Workflow start Hypothesize Potential DDI lit_review Literature Review (Metabolism, Transporters, etc.) start->lit_review in_vitro In Vitro Studies (e.g., CYP Inhibition/Induction) lit_review->in_vitro pk_study In Vivo Pharmacokinetic Study in_vitro->pk_study If interaction is likely pd_study In Vivo Pharmacodynamic/Toxicity Study pk_study->pd_study data_analysis Data Analysis & Interpretation pd_study->data_analysis conclusion Conclusion on DDI Risk data_analysis->conclusion

References

Validation & Comparative

A Comparative Analysis of Nitroparacetamol and Other Nitric Oxide-Donating NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The development of non-steroidal anti-inflammatory drugs (NSAIDs) revolutionized pain and inflammation management. However, their clinical utility is often hampered by significant gastrointestinal (GI) toxicity, primarily due to the inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa.[1][2] To mitigate these adverse effects, a novel class of compounds, known as nitric oxide-donating NSAIDs (NO-NSAIDs), was developed. These drugs consist of a conventional NSAID covalently linked to an NO-releasing moiety. The rationale is to combine the anti-inflammatory action of the parent drug with the cytoprotective effects of nitric oxide, which helps preserve gastric mucosal blood flow and integrity.[3]

This guide provides a comparative overview of nitroparacetamol (NCX-701) and other prominent NO-NSAIDs, such as NO-aspirin and NO-naproxen. It presents available preclinical data on their efficacy and safety, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.

Dual Mechanism of Action: COX Inhibition and NO Donation

NO-NSAIDs possess a dual mechanism of action. The parent NSAID molecule functions through its established pathway by inhibiting COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[4] Simultaneously, the NO-releasing moiety donates nitric oxide, which confers gastroprotection through several mechanisms, including the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, vasodilation, and inhibition of leukocyte adhesion.[3]

NO-NSAID_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 NO-NSAID NO-NSAID NSAID NSAID NO-NSAID->NSAID Metabolism NO NO NO-NSAID->NO Metabolism NSAID->COX-1 / COX-2 Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Gastroprotection Gastroprotection cGMP->Gastroprotection Leads to Experimental_Workflow cluster_efficacy Efficacy Testing: Anti-inflammatory cluster_safety Safety Testing: GI Toxicity A1 Animal Acclimatization & Fasting A2 Baseline Paw Volume Measurement A1->A2 A3 Administer NO-NSAID or Control A2->A3 A4 Inject Carrageenan (Sub-plantar) A3->A4 A5 Measure Paw Volume (1-5 hours) A4->A5 A6 Calculate % Inhibition of Edema A5->A6 B1 Animal Acclimatization & Fasting B2 Administer High-Dose NO-NSAID or Control B1->B2 B3 Observation Period (4-6 hours) B2->B3 B4 Euthanize & Excise Stomach B3->B4 B5 Score Gastric Damage (e.g., Ulcer Index) B4->B5 B6 Compare Safety Profiles B5->B6

References

A Comparative Guide to the Anti-Inflammatory Effects of Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of nitroparacetamol (NCX-701) against its parent compound, paracetamol, and other common non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound is a nitric oxide (NO)-donating derivative of paracetamol. Preclinical studies have demonstrated that it possesses significant anti-inflammatory and analgesic properties, which are notably absent or significantly weaker in paracetamol.[1][2] The enhanced pharmacological profile of this compound is attributed to the release of nitric oxide, which is believed to modulate key inflammatory pathways. This guide will delve into the quantitative comparisons, experimental methodologies, and proposed mechanisms of action.

Quantitative Comparison of Anti-Inflammatory and Analgesic Activity

The following tables summarize the efficacy of this compound in comparison to paracetamol in established animal models of inflammation and pain.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundAdministration RouteED₅₀ (μmol/kg)Reference
This compoundIntraperitoneal (i.p.)169.4[1][2]
ParacetamolIntraperitoneal (i.p.)>1986[1][2]

ED₅₀ represents the dose required to produce 50% of the maximum effect. A lower ED₅₀ indicates higher potency.

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice

CompoundAdministration RouteED₅₀ (μmol/kg)Reference
This compoundOral (p.o.)24.8[1][2]
ParacetamolOral (p.o.)506[1][2]

Comparison with Conventional NSAIDs

While direct head-to-head quantitative data for this compound against other NSAIDs like ibuprofen, diclofenac, or naproxen (B1676952) in the same standardized models is limited in the available literature, the nitric oxide-donating moiety in this compound offers a theoretical advantage. NO-releasing derivatives of other NSAIDs have been shown to have comparable or even greater anti-inflammatory and analgesic effects than their parent compounds, often with a better safety profile, particularly concerning gastrointestinal toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and paracetamol.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

  • Male Wistar rats

  • Carrageenan solution (2% w/v in sterile saline)

  • Test compounds (this compound, Paracetamol)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled environment with free access to food and water for at least one week prior to the experiment.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: Test compounds or vehicle are administered intraperitoneally 15 minutes before the carrageenan injection.[2]

  • Induction of Edema: 100 μL of 2% carrageenan solution is injected into the sub-plantar surface of the left hind paw.

  • Paw Volume Measurement: Paw volume is measured at timed intervals (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) after carrageenan injection.[2]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED₅₀ is then determined.

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Post-Treatment acclimatize Animal Acclimatization baseline Baseline Paw Volume Measurement acclimatize->baseline compound_admin Compound Administration (i.p.) baseline->compound_admin carrageenan_injection Carrageenan Injection (sub-plantar) compound_admin->carrageenan_injection 15 min paw_measurement Paw Volume Measurement (timed intervals) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition, ED50) paw_measurement->data_analysis

Carrageenan-Induced Paw Edema Workflow
Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

Objective: To evaluate the ability of a test compound to inhibit visceral pain.

Materials:

  • Swiss albino mice

  • Acetic acid solution (e.g., 0.6% v/v in saline)

  • Test compounds (this compound, Paracetamol)

  • Vehicle

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: Test compounds or vehicle are administered orally.

  • Induction of Writhing: After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with the acetic acid solution.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity is calculated as: ((Mean writhes in control - Mean writhes in test group) / Mean writhes in control) x 100. The ED₅₀ is then determined.

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Observation & Analysis acclimatize Animal Acclimatization compound_admin Compound Administration (oral) acclimatize->compound_admin acetic_acid_injection Acetic Acid Injection (i.p.) compound_admin->acetic_acid_injection 30 min observe_writhes Observe & Count Writhes (20 min) acetic_acid_injection->observe_writhes data_analysis Data Analysis (% Analgesia, ED50) observe_writhes->data_analysis

Acetic Acid-Induced Writhing Test Workflow

Proposed Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to the donation of nitric oxide (NO). While the precise molecular interactions are a subject of ongoing research, it is proposed that NO interferes with key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.

Nitric oxide released from this compound is thought to inhibit the NF-κB pathway. One proposed mechanism is the S-nitrosylation of key components of the signaling cascade, which can prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound NO Nitric Oxide (NO) This compound->NO NO->IKK Inhibits (S-nitrosylation) DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes

Proposed Inhibition of NF-κB Pathway by this compound
Inhibition of Caspase-1 and IL-1β Production

Caspase-1 is a key enzyme in the inflammasome, a multiprotein complex that activates inflammatory responses. Active caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β. Nitric oxide has been shown to inhibit caspase activity through S-nitrosylation of the enzyme's active site cysteine. By inhibiting caspase-1, this compound may reduce the production of mature IL-1β, a potent inflammatory cytokine.

G cluster_cytoplasm Cytoplasm Inflammasome Inflammasome Activation pro_caspase1 Pro-Caspase-1 Inflammasome->pro_caspase1 Activates caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β caspase1->pro_IL1b Cleaves IL1b Mature IL-1β (Pro-inflammatory) pro_IL1b->IL1b This compound This compound NO Nitric Oxide (NO) This compound->NO NO->caspase1 Inhibits (S-nitrosylation)

Proposed Inhibition of Caspase-1 by this compound

Conclusion

This compound demonstrates significantly enhanced anti-inflammatory and analgesic properties compared to its parent compound, paracetamol, in preclinical models. This enhanced efficacy is attributed to its nitric oxide-donating capabilities, which are proposed to inhibit key pro-inflammatory signaling pathways such as NF-κB and caspase-1 activation. Further research, including direct comparative studies with a broader range of NSAIDs and more detailed mechanistic investigations, will be crucial in fully elucidating the therapeutic potential of this compound in inflammatory conditions.

References

A Comparative Analysis of the Synergistic Antinociceptive Effects of Nitroparacetamol and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synergistic analgesic effects observed with the combination of nitroparacetamol (NCX-701) and gabapentin (B195806), relative to the combination of conventional paracetamol and gabapentin. The data presented herein is derived from preclinical studies, offering insights into the enhanced potency and potential therapeutic advantages of combining a nitric oxide (NO)-donating analgesic with a gabapentinoid for the management of neuropathic pain.

Executive Summary

Neuropathic pain presents a significant therapeutic challenge due to its complex pathophysiology and often inadequate response to conventional analgesics. Combination therapy is a promising strategy to enhance efficacy while potentially mitigating side effects. Preclinical evidence robustly demonstrates a synergistic interaction between this compound, a nitric oxide-releasing derivative of paracetamol, and gabapentin in rodent models of neuropathic pain. This synergy results in a significantly more potent antinociceptive effect than what would be expected from the simple addition of their individual effects. This guide will delve into the quantitative data supporting this synergy, the experimental methods used to demonstrate it, and the distinct signaling pathways of the constituent compounds.

Comparative Antinociceptive Efficacy

The synergistic effect of combining this compound with gabapentin in a rat model of neuropathic pain has been quantified using isobolographic analysis. This method allows for the determination of whether the effect of a drug combination is additive, synergistic, or antagonistic.

The key findings from a preclinical study by Herrero and Curros-Criado (2008) are summarized below. The study evaluated the dose-dependent reduction of nociceptive responses in neuropathic rats.[1] The ID₅₀, or the dose required to produce a 50% reduction in the nociceptive response, was determined for each drug individually and for their combination.

Drug / CombinationAdministration RouteID₅₀ (Individual Agent)Theoretical Additive ID₅₀Experimental Combination ID₅₀Interaction IndexSynergy
NCX-701 (this compound) Intravenous (i.v.)542 ± 5 µmol·kg⁻¹N/AN/AN/AN/A
Gabapentin Intravenous (i.v.)Not explicitly stated in abstractN/AN/AN/AN/A
NCX-701 + Gabapentin i.v. + i.v.N/ANot explicitly stated in abstract72 ± 18 µmol·kg⁻¹Well below 1Synergistic
NCX-701 (this compound) Intrathecal (i.t.)932 ± 16 nmol·kg⁻¹N/AN/AN/AN/A
NCX-701 + Gabapentin i.t. + i.v.N/ANot explicitly stated in abstract265 ± 42 nmol·kg⁻¹Well below 1Synergistic

Table 1: Synergistic Antinociceptive Effects of this compound (NCX-701) and Gabapentin in Neuropathic Rats. Data extracted from Herrero and Curros-Criado, 2008.[1]

The experimental ID₅₀ of the combination was found to be significantly lower than the theoretical additive ID₅₀, and the interaction index was well below 1, confirming a strong synergistic interaction.[1] This indicates that lower doses of each drug can be used in combination to achieve the same or greater analgesic effect, which could potentially reduce dose-dependent side effects.

Experimental Protocols

The following methodologies are standard in the preclinical assessment of neuropathic pain and drug synergy, and are consistent with the procedures described in the referenced literature.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This widely used model induces a persistent state of neuropathic pain in rodents, mimicking symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[2][3][4][5][6]

  • Subjects: Adult male Wistar rats (typically 200-250g) are used.[4][6]

  • Anesthesia: Animals are anesthetized, commonly with isoflurane.[3]

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the mid-thigh level of one leg.[2][3][4]

    • Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around it, with approximately 1 mm spacing between them.[2][3][5]

    • The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, which is intended to reduce but not arrest epineural blood flow.[3]

    • The muscle and skin layers are then closed with sutures.

  • Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing typically commences several days after surgery, once the neuropathic pain state is established.[4]

Assessment of Nociception: Single Motor Unit Recording

This electrophysiological technique allows for the direct measurement of spinal cord neuronal responses to peripheral stimuli.

  • Preparation: Neuropathic rats are anesthetized, and a laminectomy is performed to expose the spinal cord.

  • Recording: Single motor units are identified, and their electrical activity is recorded in response to noxious mechanical (e.g., von Frey filaments) and electrical stimulation of the receptive field in the hind paw.

  • Drug Administration: Drugs (this compound, gabapentin, and their combination) are administered intravenously (i.v.) or intrathecally (i.t.) to assess their effects on the recorded neuronal responses.

Synergy Assessment: Isobolographic Analysis

Isobolographic analysis is a rigorous method used to quantify the nature of the interaction between two drugs.[7][8][9][10][11]

  • Dose-Response Curves: The dose-response curve for each drug administered alone is first established to determine its ID₅₀.

  • Isobologram Construction:

    • An isobologram is constructed with the doses of the two drugs plotted on the x and y axes.

    • The individual ID₅₀ values of each drug are plotted on their respective axes.

    • A "line of additivity" is drawn connecting these two points. This line represents all the dose combinations that would be expected to produce a 50% effect if the interaction were merely additive.[11]

  • Combination Testing: The drugs are then administered together in a fixed ratio, and the experimental ID₅₀ of the combination is determined.

  • Analysis:

    • If the experimental ID₅₀ point falls on the line of additivity, the interaction is additive.

    • If the point falls significantly below the line, the interaction is synergistic, meaning the combined effect is greater than the sum of the individual effects.[11]

    • If the point falls above the line, the interaction is antagonistic.

Visualization of Pathways and Workflows

Signaling Pathways

The synergistic effect of this compound and gabapentin likely arises from their distinct and complementary mechanisms of action.

G cluster_0 This compound (NCX-701) Pathway cluster_1 Gabapentin Pathway NCX701 This compound Paracetamol Paracetamol Moiety NCX701->Paracetamol NO Nitric Oxide (NO) Moiety NCX701->NO sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP Cyclic GMP sGC->cGMP Converts GTP to PKG Protein Kinase G cGMP->PKG Activates PainReduction1 Reduced Nociceptive Signaling PKG->PainReduction1 PainReduction2 Reduced Nociceptive Signaling Gabapentin Gabapentin VGCC Voltage-Gated Ca²⁺ Channels (α2δ-1 subunit) Gabapentin->VGCC Binds to CaInflux Ca²⁺ Influx Gabapentin->CaInflux Inhibits VGCC->CaInflux Mediates NT_Release Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) CaInflux->NT_Release Triggers

Caption: Distinct mechanisms of action for this compound and gabapentin.

Experimental Workflow

The workflow for a preclinical study investigating drug synergy in a neuropathic pain model is as follows:

G cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Dose-Response & Synergy Testing cluster_analysis Phase 3: Data Analysis Induction Induce Neuropathic Pain (Chronic Constriction Injury) Development Allow for Pain State Development (Several Days) Induction->Development Baseline Baseline Nociceptive Response Measurement Development->Baseline DrugA Dose-Response for This compound Alone (ID₅₀) Baseline->DrugA DrugB Dose-Response for Gabapentin Alone (ID₅₀) Baseline->DrugB Combination Dose-Response for Combination (Experimental ID₅₀) DrugA->Combination DrugB->Combination Isobolography Isobolographic Analysis Combination->Isobolography Conclusion Determine Synergy, Additivity, or Antagonism Isobolography->Conclusion

Caption: Workflow for assessing drug synergy in a neuropathic pain model.

Conclusion

The combination of this compound and gabapentin demonstrates a significant synergistic antinociceptive effect in a preclinical model of neuropathic pain.[1] This enhanced potency is attributed to the distinct and complementary mechanisms of action of the two compounds: gabapentin's modulation of voltage-gated calcium channels to reduce excitatory neurotransmitter release, and this compound's action via the nitric oxide-cGMP pathway.[12][13][14][15] The observed synergy suggests that this combination therapy could offer a superior therapeutic window compared to monotherapy or combinations with traditional analgesics, potentially allowing for effective pain relief at lower, better-tolerated doses. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from neuropathic pain.

References

A Comparative Analysis of the Hepatotoxicity of Nitroparacetamol and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxicity of nitroparacetamol and its parent compound, paracetamol. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the differential liver safety profiles of these two compounds.

Executive Summary

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic, but its overdose is a leading cause of acute liver failure.[1][2] this compound, a nitric oxide (NO)-releasing derivative of paracetamol, has been developed to enhance its therapeutic profile and potentially mitigate its toxicity. Experimental evidence strongly suggests that this compound is devoid of the hepatotoxic effects observed with paracetamol at equimolar doses. This guide will delve into the comparative experimental data, outline the methodologies used in key studies, and visualize the distinct signaling pathways implicated in their effects on the liver.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative findings from a comparative study in a rat model.

Table 1: Effect on Plasma Markers of Liver Injury

CompoundDoseAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Glutamate Dehydrogenase (GDH)
Vehicle (Control)-No significant changeNo significant changeNo significant change
Paracetamol5 mmol/kg, i.p.Significant increaseSignificant increaseSignificant increase
This compound5 mmol/kg, i.p.No significant changeNo significant changeNo significant change

Data sourced from Futter et al., 2001. The study reported significant increases in plasma enzyme activities for the paracetamol group compared to the control group, while the this compound group showed no significant difference from the control group.[3][4][5]

Table 2: Plasma and Liver Nitrate/Nitrite Concentrations (6 hours post-administration)

GroupPlasma Nitrate/Nitrite (μM)Liver Nitrate/Nitrite (μM)
Vehicle (Control)40.8 ± 1.60.9 ± 0.1
Paracetamol42.4 ± 5.816.0 ± 4.1
This compound88.6 ± 5.636.5 ± 13.0

Values are presented as mean ± s.e.mean. Data indicates that this compound significantly increases both plasma and liver concentrations of nitrate/nitrite, the stable metabolites of nitric oxide, compared to both control and paracetamol-treated groups.[3]

Experimental Protocols

The data presented above is based on the following experimental methodology:

Animal Model: Male Sprague-Dawley rats (100-130g) were used in the studies.[3]

Drug Administration:

  • Paracetamol and this compound were administered intraperitoneally (i.p.) at a dose of 5 mmol/kg.[3][4][5]

  • The control group received the vehicle used to dissolve the compounds.[3]

Sample Collection and Analysis:

  • Blood and liver tissue samples were collected 6 hours after drug administration.[3]

  • Plasma was separated for the measurement of ALT, AST, GDH, bilirubin, and creatinine (B1669602) levels.[3][4][5]

  • Plasma and liver homogenates were analyzed for nitrate/nitrite concentrations using the Griess reagent method to assess nitric oxide production.[3]

Signaling Pathways of Hepatotoxicity

The differential hepatotoxicity of paracetamol and this compound can be understood by examining their impact on intracellular signaling pathways.

Paracetamol-Induced Hepatotoxicity

Paracetamol overdose leads to a cascade of events culminating in hepatocellular necrosis.[1] A key initiating step is the metabolic activation of paracetamol by cytochrome P450 enzymes in the liver to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6]

Paracetamol Paracetamol CYP450 Cytochrome P450 (e.g., CYP2E1) Paracetamol->CYP450 NAPQI NAPQI (Reactive Metabolite) CYP450->NAPQI GSH_depletion Glutathione (GSH) Depletion NAPQI->GSH_depletion Protein_Adducts Mitochondrial Protein Adducts NAPQI->Protein_Adducts Oxidative_Stress Oxidative Stress (ROS/RNS production) GSH_depletion->Oxidative_Stress Protein_Adducts->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation MPT Mitochondrial Permeability Transition (MPT) JNK_Activation->MPT Necrosis Hepatocellular Necrosis MPT->Necrosis

Paracetamol Hepatotoxicity Pathway

Hepatoprotective Mechanism of this compound

This compound, by releasing nitric oxide (NO), appears to counteract the toxic cascade initiated by paracetamol. The precise mechanisms are still under investigation, but evidence suggests that NO may exert its protective effects by:

  • Reducing Oxidative Stress: NO can act as an antioxidant and may help to neutralize reactive oxygen species (ROS).

  • Preserving Mitochondrial Function: NO has been shown to protect mitochondria from damage, a key event in paracetamol-induced cell death.

  • Inhibiting Pro-inflammatory Pathways: NO may modulate inflammatory responses that contribute to liver injury.

This compound This compound NO_Release Nitric Oxide (NO) Release This compound->NO_Release Oxidative_Stress Paracetamol-induced Oxidative Stress NO_Release->Oxidative_Stress Inhibits Mitochondrial_Dysfunction Paracetamol-induced Mitochondrial Dysfunction NO_Release->Mitochondrial_Dysfunction Prevents Hepatoprotection Hepatoprotection

This compound's Protective Pathway

Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of the hepatotoxicity of this compound and paracetamol.

cluster_animal_treatment Animal Dosing cluster_sample_collection Sample Collection (6h post-dose) cluster_analysis Biochemical and Molecular Analysis Control Control Group (Vehicle) Blood Blood Sampling Control->Blood Liver Liver Tissue Harvesting Control->Liver Paracetamol Paracetamol Group (5 mmol/kg) Paracetamol->Blood Paracetamol->Liver This compound This compound Group (5 mmol/kg) This compound->Blood This compound->Liver Plasma_Analysis Plasma Analysis: - ALT, AST, GDH - Nitrate/Nitrite Blood->Plasma_Analysis Liver_Analysis Liver Homogenate: - Nitrate/Nitrite Liver->Liver_Analysis

Comparative Hepatotoxicity Study Workflow

Conclusion

The available experimental data indicates a clear distinction in the hepatotoxicity profiles of this compound and paracetamol. At doses where paracetamol induces significant liver damage, this compound does not elicit a similar toxic response. The release of nitric oxide from this compound appears to be a key factor in its hepatoprotective effect, likely through the mitigation of oxidative stress and preservation of mitochondrial integrity. These findings position this compound as a potentially safer alternative to paracetamol, warranting further investigation and clinical evaluation.

References

A Comparative Analysis of Nitroparacetamol and Naproxcinod: A New Frontier in Anti-Inflammatory Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analgesic and anti-inflammatory drug development, a novel class of compounds known as Cyclooxygenase-Inhibiting Nitric Oxide Donators (CINODs) has emerged, offering the potential for enhanced safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparative analysis of two prominent CINODs: nitroparacetamol and naproxcinod (B1676951). Both agents are designed to deliver the therapeutic benefits of their parent compounds, paracetamol and naproxen (B1676952) respectively, while mitigating common adverse effects through the localized release of nitric oxide (NO).

Executive Summary

This compound (NCX-701) is a nitric oxide-releasing derivative of paracetamol. Preclinical studies have demonstrated that it possesses significantly more potent anti-inflammatory and analgesic properties than its parent compound.[1][2] Notably, it also exhibits a favorable safety profile, particularly concerning hepatotoxicity, a known risk associated with high doses of paracetamol.[3][4]

Naproxcinod, a NO-releasing derivative of naproxen, has been developed to provide comparable analgesic and anti-inflammatory efficacy to naproxen but with a reduced risk of gastrointestinal and cardiovascular side effects.[5][6] Clinical trials have shown promising results in terms of its gastrointestinal tolerability and a more favorable blood pressure profile compared to naproxen.

This guide will delve into the mechanisms of action, present available preclinical and clinical data in a structured format, detail the experimental protocols used to generate this data, and provide visual representations of the proposed signaling pathways.

Mechanism of Action: A Dual Approach to Inflammation and Pain

Both this compound and naproxcinod are prodrugs that, upon metabolism, release their parent NSAID and a nitric oxide-donating moiety.[7][8] This dual mechanism is the cornerstone of the CINOD class.

The parent NSAID (paracetamol or naproxen) inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The released nitric oxide, on the other hand, exerts a range of protective effects. In the gastrointestinal tract, NO is known to maintain mucosal integrity and blood flow, counteracting the damaging effects of COX inhibition.[9] In the cardiovascular system, NO can promote vasodilation and inhibit platelet aggregation.[7]

Furthermore, the nitric oxide released from this compound has been suggested to contribute to its enhanced anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2, and potentially by inhibiting caspase-1 and the NF-κB signaling cascade.[1][10]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and naproxcinod from preclinical and clinical studies. It is important to note that a direct head-to-head preclinical comparison of these two compounds has not been identified in the reviewed literature. The data presented is from separate studies and should be interpreted accordingly.

Table 1: Preclinical Anti-Inflammatory and Analgesic Efficacy of this compound

Experimental ModelParameterThis compound (ED50)Paracetamol (ED50)Potency Ratio (this compound vs. Paracetamol)
Carrageenan-Induced Hindpaw Edema (Rat)Anti-inflammatory effect169.4 µmol/kg (i.p.)[1][2]>1986 µmol/kg (i.p.)[1][2]>11.7
Carrageenan-Induced Mechanical Hyperalgesia (Rat)Analgesic effect156 µmol/kg (i.p.)[1][2]411.6 µmol/kg (i.p.)[1][2]~2.6
Acetic Acid-Induced Abdominal Constrictions (Mouse)Analgesic effect24.8 µmol/kg (p.o.)[1][2]506 µmol/kg (p.o.)[1][2]~20.4

Table 2: Clinical Efficacy and Safety of Naproxcinod in Osteoarthritis (Phase III Study)

OutcomeNaproxcinod (750 mg bid)Naproxen (500 mg bid)Placebo
Gastrointestinal Events
Gastroduodenal UlcersData suggests lower incidence than naproxen--
Cardiovascular Events
Change in Systolic Blood PressureSimilar to placeboIncrease observed-
Efficacy (vs. Placebo)
WOMAC Pain ScoreStatistically significant improvement--
WOMAC Function ScoreStatistically significant improvement--
Patient's Global AssessmentStatistically significant improvement--
Efficacy (vs. Naproxen)
Non-inferiorityDemonstrated--

Experimental Protocols

Carrageenan-Induced Hindpaw Edema in Rats

This model is a standard in vivo assay to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar rats.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw.

  • Drug Administration: Test compounds (this compound, paracetamol) or vehicle are administered intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED50, the dose that produces 50% of the maximum inhibitory effect, is then determined.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

  • Animals: Swiss albino mice.

  • Induction of Writhing: An intraperitoneal (i.p.) injection of 0.1 mL/10g body weight of a 0.6% acetic acid solution is administered.

  • Drug Administration: Test compounds (this compound, paracetamol) or vehicle are administered orally (p.o.) 60 minutes prior to the acetic acid injection.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the vehicle-treated control group. The ED50 is then calculated.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and naproxcinod.

nitroparacetamol_pathway cluster_drug This compound Metabolism cluster_action Mechanism of Action This compound This compound Paracetamol Paracetamol This compound->Paracetamol Esterases NO NO This compound->NO COX_Inhibition COX Inhibition Paracetamol->COX_Inhibition NO_Signaling NO Signaling NO->NO_Signaling PG_Synthesis Prostaglandin Synthesis COX_Inhibition->PG_Synthesis Inflammation_Pain Inflammation & Pain PG_Synthesis->Inflammation_Pain iNOS_COX2_Expression iNOS & COX-2 Expression NO_Signaling->iNOS_COX2_Expression Caspase1_NFkB Caspase-1 & NF-κB Activation NO_Signaling->Caspase1_NFkB iNOS_COX2_Expression->Inflammation_Pain Proinflammatory_Cytokines Pro-inflammatory Cytokines Caspase1_NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation_Pain

Caption: Proposed signaling pathway of this compound.

naproxcinod_pathway cluster_drug Naproxcinod Metabolism cluster_action Mechanism of Action Naproxcinod Naproxcinod Naproxen Naproxen Naproxcinod->Naproxen Esterases NO NO Naproxcinod->NO COX_Inhibition COX Inhibition Naproxen->COX_Inhibition NO_Signaling NO Signaling NO->NO_Signaling PG_Synthesis Prostaglandin Synthesis COX_Inhibition->PG_Synthesis GI_Toxicity Gastrointestinal Toxicity COX_Inhibition->GI_Toxicity Inflammation_Pain Inflammation & Pain PG_Synthesis->Inflammation_Pain Mucosal_Blood_Flow ↑ Mucosal Blood Flow NO_Signaling->Mucosal_Blood_Flow Leukocyte_Adhesion ↓ Leukocyte Adhesion NO_Signaling->Leukocyte_Adhesion Mucosal_Blood_Flow->GI_Toxicity Leukocyte_Adhesion->GI_Toxicity

Caption: Proposed signaling pathway of naproxcinod.

Conclusion

This compound and naproxcinod represent a promising advancement in the development of anti-inflammatory and analgesic therapies. By incorporating a nitric oxide-donating moiety, these compounds aim to overcome the well-documented limitations of their parent drugs.

This compound exhibits markedly enhanced anti-inflammatory and analgesic efficacy in preclinical models compared to paracetamol, along with a potentially improved safety profile concerning liver toxicity. Naproxcinod has demonstrated in clinical trials comparable efficacy to naproxen with significant improvements in gastrointestinal and cardiovascular safety.

While a direct comparative study is needed to definitively establish the relative merits of this compound and naproxcinod, the available data suggests that both compounds are valuable candidates for further investigation and development. The choice between these or other CINODs in a clinical setting will likely depend on the specific patient profile, including their underlying risk factors for gastrointestinal, cardiovascular, and hepatic adverse events. The continued exploration of this class of drugs holds the potential to provide safer and more effective treatments for a wide range of inflammatory and pain-related conditions.

References

A Comparative Analysis of Nitroparacetamol and Traditional NSAIDs: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety of nitroparacetamol (NO-paracetamol) against traditional non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

This compound, a nitric oxide (NO)-donating derivative of paracetamol, has emerged as a promising analgesic and anti-inflammatory agent with a potentially superior safety profile compared to traditional NSAIDs. This guide delves into the mechanisms of action, comparative efficacy in preclinical models, and the critical differences in gastrointestinal and cardiovascular safety.

Mechanism of Action: A Tale of Two Pathways

Traditional NSAIDs, such as ibuprofen (B1674241), naproxen (B1676952), and diclofenac, primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 enzyme in the gastrointestinal tract and kidneys can lead to significant side effects.[1][2][3][5]

This compound, on the other hand, combines the analgesic properties of paracetamol with the vasodilatory and cytoprotective effects of nitric oxide.[6][7][8] While the precise mechanism of paracetamol is not fully elucidated, it is thought to act centrally and may involve a COX-3 enzyme in the brain.[5] The addition of a nitric oxide-donating moiety is designed to counteract the adverse effects associated with traditional NSAIDs, particularly gastrointestinal damage, by maintaining mucosal blood flow.[7][8]

cluster_nsaid Traditional NSAIDs cluster_nitro This compound Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (B1171923) (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI Protection GI Protection Prostaglandins (Housekeeping)->GI Protection Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain NSAIDs NSAIDs NSAIDs->COX-1 NSAIDs->COX-2 This compound This compound Paracetamol Paracetamol This compound->Paracetamol Nitric Oxide Nitric Oxide This compound->Nitric Oxide Central Analgesia Central Analgesia Paracetamol->Central Analgesia Vasodilation & GI Protection Vasodilation & GI Protection Nitric Oxide->Vasodilation & GI Protection

Figure 1: Mechanism of Action Comparison

Efficacy in Preclinical Models

Preclinical studies have demonstrated that this compound exhibits enhanced analgesic and anti-inflammatory properties compared to its parent compound, paracetamol.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

In the rat carrageenan-induced paw edema model, a standard test for acute inflammation, this compound has shown significant anti-inflammatory effects where paracetamol has little to none.

TreatmentDose (µmol/kg, i.p.)Edema Inhibition (ED₅₀)
This compound -169.4 [9]
Paracetamol >1986No significant activity [9]
Table 1: Anti-inflammatory activity in the rat carrageenan-induced paw edema model.
Analgesic Efficacy: Acetic Acid-Induced Writhing

The acetic acid-induced writhing test in mice, a model of visceral pain, has shown this compound to be significantly more potent than paracetamol.

TreatmentDose (µmol/kg, p.o.)Analgesic Potency (ED₅₀)
This compound -24.8 [9][10]
Paracetamol -506 [9][10]
Table 2: Analgesic activity in the mouse acetic acid-induced writhing test.

While direct head-to-head studies of this compound against traditional NSAIDs are limited, studies on other NO-releasing NSAIDs, such as NO-naproxen, have shown comparable anti-inflammatory effects and superior analgesic effects to the parent NSAID.[10]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound by measuring the reduction of edema induced by carrageenan, a phlogistic agent.

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Drug Administration: Test compounds (this compound, NSAID, or vehicle) are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Figure 2: Carrageenan-Induced Paw Edema Workflow
Acetic Acid-Induced Writhing in Mice

This test evaluates the peripheral analgesic activity of a compound by counting the number of abdominal constrictions (writhes) induced by acetic acid.

  • Animal Preparation: Male Swiss-Webster mice (20-25g) are used.

  • Drug Administration: Test compounds are administered (i.p. or p.o.) 30 minutes before the injection of acetic acid.

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).

  • Observation: Five minutes after the acetic acid injection, the number of writhes is counted for a period of 10 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.

Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Writhing Count Writhing Count Acetic Acid Injection->Writhing Count Inhibition Calculation Inhibition Calculation Writhing Count->Inhibition Calculation

Figure 3: Acetic Acid-Induced Writhing Test Workflow

Safety Profile: The Key Differentiator

The primary advantage of this compound over traditional NSAIDs is expected to be its improved safety profile, particularly concerning gastrointestinal and cardiovascular systems.

Gastrointestinal Safety

Traditional NSAIDs are well-known to cause gastrointestinal complications, ranging from dyspepsia to peptic ulcers and bleeding.[11][12] This is a direct consequence of COX-1 inhibition, which reduces the production of protective prostaglandins in the gastric mucosa.[13] In contrast, paracetamol is generally considered to have a better gastrointestinal safety profile, although some studies suggest a dose-dependent risk.[14][15][16]

The nitric oxide-donating moiety of this compound is designed to mitigate the risk of gastrointestinal damage. Studies on NO-releasing derivatives of NSAIDs have shown a significant reduction in gastric ulceration compared to the parent compounds. For instance, NO-naproxen was found to cause significantly less gastric damage than naproxen in preclinical models.[10] A study on nitronaproxen showed that in rats treated with naproxen, 50-100% developed ulcers, while only 10% of those treated with nitronaproxen did.[17]

Drug ClassKey Mechanism of GI DamageRelative Risk of Upper GI Complications (vs. non-users)
Traditional NSAIDs Inhibition of COX-1, leading to reduced prostaglandin (B15479496) synthesis and compromised mucosal defense.[11][13]Diclofenac: ~4.0, Naproxen: ~5.6, Ibuprofen: ~2.7 [18]
Paracetamol Not fully understood, but generally considered safer than NSAIDs at therapeutic doses.[14][15]Low, but may be dose-dependent. [16][19]
This compound The NO moiety is intended to preserve gastric mucosal blood flow, counteracting the potential for damage.[7][8]Expected to be significantly lower than traditional NSAIDs.
Table 3: Comparative Gastrointestinal Safety Profile.
Cardiovascular Safety

In recent years, concerns have been raised about the cardiovascular risks associated with traditional NSAIDs, including an increased risk of myocardial infarction, stroke, and heart failure.[5][6][20] This risk appears to be most pronounced with COX-2 selective inhibitors and some traditional NSAIDs like diclofenac.[9][21][22] The proposed mechanism involves the inhibition of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of thromboxane (B8750289) A2 (a vasoconstrictor and platelet aggregator).[21]

Paracetamol is generally considered to have a lower cardiovascular risk profile compared to NSAIDs.[14] The nitric oxide component of this compound, being a potent vasodilator, is hypothesized to offer cardiovascular benefits or, at the very least, not to carry the same risks as traditional NSAIDs. However, more direct comparative studies are needed to fully establish the cardiovascular safety profile of this compound relative to traditional NSAIDs.

Drug ClassPotential Mechanism of CV RiskRelative Risk of Major Vascular Events (vs. placebo/non-use)
Traditional NSAIDs Imbalance of prostacyclin and thromboxane A2, leading to a prothrombotic state.[21]Diclofenac: ~1.4-1.6, Ibuprofen: ~1.5-2.2, Naproxen: ~0.9 (less consistent risk) [6][13][21]
Paracetamol Generally considered to have a lower cardiovascular risk.[14]Not significantly increased at therapeutic doses.
This compound The NO moiety's vasodilatory properties may confer a cardioprotective effect.Hypothesized to be lower than traditional NSAIDs.
Table 4: Comparative Cardiovascular Safety Profile.

Conclusion

This compound represents a promising alternative to traditional NSAIDs, offering a dual mechanism of action that combines analgesia with a potentially safer profile. Preclinical data strongly suggest superior analgesic and anti-inflammatory efficacy compared to its parent compound, paracetamol. The addition of a nitric oxide-donating group is a key innovation aimed at mitigating the well-documented gastrointestinal and cardiovascular risks associated with traditional NSAID therapy. While direct, large-scale comparative clinical trials are still needed to definitively establish its superiority over existing NSAIDs, the current body of evidence positions this compound as a compound of significant interest for the future of pain and inflammation management. Researchers and drug development professionals should consider the potential of this novel therapeutic approach in addressing the unmet needs of patients who require effective pain relief without the adverse effects of traditional NSAIDs.

References

A Head-to-Head Comparison of Nitro-Aspirin and Nitroparacetamol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for safer and more effective anti-inflammatory and analgesic agents, nitro-aspirin (NO-Aspirin) and nitroparacetamol (NO-Paracetamol) have emerged as promising candidates. These compounds are nitric oxide (NO)-donating derivatives of aspirin (B1665792) and paracetamol, respectively, designed to mitigate the side effects of the parent drugs while enhancing their therapeutic efficacy. This guide provides a comprehensive, data-driven comparison of nitro-aspirin and this compound for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Both nitro-aspirin and this compound leverage the dual action of their parent molecule and the vasodilatory and cytoprotective effects of nitric oxide. However, their primary mechanisms of action diverge based on the distinct properties of aspirin and paracetamol.

Nitro-Aspirin (NCX-4016): The prototype of this class, NCX-4016, consists of aspirin linked to a nitric oxide-releasing moiety via a spacer.[1] Its mechanism involves:

  • Irreversible COX-1 and COX-2 Inhibition: Like aspirin, nitro-aspirin irreversibly acetylates and inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Nitric Oxide Donation: The release of NO contributes to its anti-inflammatory effects through cGMP-dependent and -independent mechanisms.[1] This NO release is also crucial for its improved gastrointestinal safety profile compared to aspirin.[1]

  • Modulation of NF-κB Pathway: Nitro-aspirin has been shown to regulate the NF-κB signaling pathway, a critical controller of inflammatory gene expression.[1]

This compound (NCX-701): This compound is a NO-releasing derivative of paracetamol.[2] Its mechanism is believed to involve:

  • Central Analgesic Action: Similar to paracetamol, its primary analgesic effect is thought to be central, although the precise mechanism remains a subject of investigation.

  • Enhanced Anti-inflammatory Activity: Unlike paracetamol, which has weak anti-inflammatory effects, this compound exhibits significant anti-inflammatory properties, likely due to the actions of the released NO.[3][4] The NO moiety may contribute to the inhibition of pro-inflammatory mediators.

  • Spinal Cord Action: The antinociceptive effect of this compound is suggested to be mainly located within the spinal cord in animal models of arthritis.[2]

Comparative Efficacy: A Look at the Preclinical Data

Direct head-to-head comparative studies of nitro-aspirin and this compound are limited in the available scientific literature. However, by examining their performance against their parent compounds in standardized preclinical models, we can infer their relative potencies.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay for evaluating anti-inflammatory efficacy.

CompoundAdministration RouteED₅₀ (μmol/kg)Parent Compound ED₅₀ (μmol/kg)Fold Increase in Potency (vs. Parent)
Nitro-aspirin i.p. ('late' phase)64.3[5]>555 (Aspirin)[5]>8.6
This compound i.p.169.4[3]>1986 (Paracetamol)[3]>11.7

ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.

Analgesic Activity

The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity.

CompoundAdministration RouteED₅₀ (μmol/kg)Parent Compound ED₅₀ (μmol/kg)Fold Increase in Potency (vs. Parent)
Nitro-aspirin p.o.154.7[5]242.8 (Aspirin)[5]1.6
This compound p.o.24.8[3]506 (Paracetamol)[3]20.4

ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.

Gastrointestinal Safety Profile

A primary driver for the development of these nitro-derivatives was to improve the gastrointestinal (GI) safety of NSAIDs.

  • Nitro-Aspirin: Human studies have demonstrated that a 7-day course of NCX-4016 resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin.[1] The NO moiety is believed to protect the gastric mucosa.

  • This compound: Paracetamol itself is associated with a low incidence of GI damage.[4] The addition of the NO-releasing group is not expected to increase GI toxicity and may offer further protective effects.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these compounds, the following diagrams illustrate their proposed mechanisms of action and a typical experimental workflow for assessing anti-inflammatory activity.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Nitro_Aspirin Nitro-Aspirin Nitro_Aspirin->COX1_COX2 Aspirin Aspirin Aspirin->COX1_COX2

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates Nitro_Aspirin Nitro-Aspirin Nitro_Aspirin->IKK_Complex NO_Paracetamol This compound (via NO) NO_Paracetamol->NFkB Inhibits Activation

Figure 2: Modulation of the NF-κB Signaling Pathway.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping & Baseline Paw Volume Measurement Animal_Acclimatization->Grouping Drug_Administration Drug Administration (i.p. or p.o.) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Intraplantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly for 4-6h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control, standard (e.g., indomethacin), and test groups.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound (nitro-aspirin or this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., every hour for 4-6 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing in Mice

This model is employed to evaluate the peripheral analgesic effect of a substance.

  • Animals: Male Swiss albino mice (20-25g) are commonly used.

  • Acclimatization: Mice are acclimatized to the laboratory environment before the experiment.

  • Grouping: Animals are randomly assigned to control, standard (e.g., aspirin), and test groups.

  • Drug Administration: The test compound (nitro-aspirin or this compound) or vehicle is administered, typically orally (p.o.).

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) following drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally (i.p.).

  • Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Conclusion

Nitro-aspirin and this compound represent significant advancements over their parent compounds, offering enhanced efficacy and improved safety profiles. Based on the available preclinical data, this compound appears to be a more potent analgesic than nitro-aspirin, while both exhibit substantial anti-inflammatory activity. The nitric oxide-donating moiety in both compounds is key to their reduced gastrointestinal toxicity.

References

Validating Animal Models for Predicting Nitroparacetamol Efficacy in Humans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nitroparacetamol (NCX-701), a nitric oxide (NO)-donating derivative of paracetamol, with its parent compound and other alternatives in preclinical animal models. The objective is to critically evaluate the utility of these models in predicting the therapeutic efficacy of this compound in humans for treating pain and inflammation. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes complex biological pathways and experimental workflows to aid in the assessment of this compound's potential.

Executive Summary

This compound has demonstrated enhanced analgesic and anti-inflammatory properties compared to paracetamol in various rodent models.[1][2][3][4] The addition of a nitric oxide-releasing moiety appears to not only augment its therapeutic effects but also potentially improve its safety profile, particularly concerning hepatotoxicity.[5] Preclinical evidence suggests this compound is effective in models of acute, inflammatory, and neuropathic pain, where paracetamol often shows limited efficacy.[1][2][4] While clinical trial data remains limited, the consistent preclinical profile of this compound underscores the importance of robust animal model validation for its continued development.[1][2]

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound with paracetamol in established animal models of pain and inflammation.

Table 1: Efficacy in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema and Hyperalgesia in Rats)

CompoundParameterDose (mg/kg, i.p.)ED50 (μmol/kg)% InhibitionReference
This compound Paw Edema47.8169.4Dose-dependent[6]
Paracetamol Paw Edemaup to 300>1986No significant effect[6]
This compound Mechanical Hyperalgesia44.0156Dose-dependent[6]
Paracetamol Mechanical Hyperalgesia62.2411.6Dose-dependent[6]

Table 2: Efficacy in a Model of Visceral Pain (Acetic Acid-Induced Abdominal Constrictions in Mice)

CompoundRoute of AdministrationED50 (μmol/kg)Potency Ratio (vs. Paracetamol)Reference
This compound Oral24.8~20x more potent[3][6]
Paracetamol Oral506-[3][6]

Signaling Pathway of this compound

This compound's mechanism of action is believed to be a combination of paracetamol's effects and those of the released nitric oxide.[1][7] NO can modulate pain and inflammation through various pathways, including the inhibition of cyclooxygenase (COX) activity, reduction of pro-inflammatory cytokine formation, and inhibition of the NF-κB signaling cascade.[6]

nitroparacetamol_pathway This compound This compound Paracetamol Paracetamol This compound->Paracetamol Metabolism NO Nitric Oxide (NO) This compound->NO Release COX Cyclooxygenase (COX) Paracetamol->COX NO->COX NFkB NF-κB NO->NFkB Caspase1 Caspase-1 NO->Caspase1 Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain NFkB->Inflammation IL1b IL-1β Caspase1->IL1b IL1b->Inflammation

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

1. Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

This model is used to assess the anti-inflammatory and analgesic effects of a compound in response to an acute inflammatory stimulus.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

    • Mechanical hyperalgesia (sensitivity to a non-noxious mechanical stimulus) is assessed using a Randall-Selitto apparatus or von Frey filaments at the same time points.

    • This compound, paracetamol, or vehicle is administered intraperitoneally (i.p.) at specified doses before the carrageenan injection.

  • Endpoint: The percentage inhibition of paw edema and the increase in paw withdrawal threshold are calculated relative to the vehicle-treated group.

2. Acetic Acid-Induced Abdominal Constriction (Writhing) Test in Mice

This is a model of visceral pain used to screen for analgesic activity.

  • Animals: Male Swiss-Webster mice (20-25g).

  • Procedure:

    • Mice are pre-treated with this compound, paracetamol, or vehicle orally (p.o.).

    • After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally.

    • The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Endpoint: The percentage inhibition of writhing is calculated for the drug-treated groups compared to the vehicle-treated group.

Workflow for Validating Animal Models

The validation of animal models is a critical step in drug development to ensure their predictive value for human outcomes. The following workflow outlines the key stages in this process.

animal_model_validation A Select Animal Model (Based on pathophysiology) B Characterize Model (Histology, Biomarkers) A->B C Test Standard-of-Care Drugs (Positive Controls) B->C D Test Investigational Drug (e.g., this compound) C->D E Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling D->E F Compare with Human Data (Clinical Trials) E->F G Refine Model or Proceed with Development F->G

Caption: Workflow for validating animal models.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising analgesic and anti-inflammatory agent with a potentially improved safety profile over paracetamol. The animal models discussed have been instrumental in elucidating these properties. However, the translation of these findings to the clinical setting remains the ultimate validation.

Key considerations for future research include:

  • Head-to-head comparisons: Studies directly comparing this compound with current first-line treatments for specific pain states (e.g., NSAIDs for inflammatory pain, gabapentinoids for neuropathic pain) in relevant animal models are warranted.

  • Chronic dosing studies: Most preclinical studies have focused on acute administration. Chronic dosing studies in animal models are needed to assess long-term efficacy and safety.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrating PK/PD data from animal models can help in predicting effective human doses and dosing regimens.

  • Biomarker discovery: Identifying translatable biomarkers in animal models that correlate with efficacy could aid in patient selection and monitoring in future clinical trials.

References

A Comparative Guide to Nitroparacetamol and Alternative Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug nitroparacetamol (NCX-701) against established analgesics: its parent compound paracetamol, and the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen (B1674241) and celecoxib (B62257). While preclinical data for this compound are promising, it is crucial to note the absence of comprehensive published human clinical trial data, which precludes a direct comparison of clinical efficacy and safety. This guide, therefore, presents the available preclinical evidence for this compound alongside the clinical data for the comparator drugs to offer a scientifically grounded perspective on its potential.

Executive Summary

This compound is a nitric oxide (NO)-donating derivative of paracetamol designed to enhance analgesic and anti-inflammatory effects while mitigating the hepatotoxicity associated with paracetamol overdose.[1][2][3] Preclinical studies in animal models have demonstrated that this compound is a more potent analgesic and exhibits significant anti-inflammatory properties, unlike paracetamol.[1][4][5] Furthermore, it has shown a superior safety profile, particularly concerning liver damage.[6][7] In contrast, paracetamol, ibuprofen, and celecoxib have well-documented clinical profiles from numerous human trials, establishing their efficacy and safety for various pain indications.

Data Presentation: A Comparative Analysis

This compound vs. Paracetamol: Preclinical Efficacy

The following table summarizes the comparative preclinical data for this compound and paracetamol in rodent models of inflammation and pain.

ParameterThis compound (NCX-701)ParacetamolFold Potency Increase (this compound)Animal Model
Anti-inflammatory Activity (Carrageenan-induced hindpaw edema) ED₅₀: 169.4 µmol/kgED₅₀: >1986 µmol/kg>11.7Rat
Analgesic Activity (Carrageenan-induced hyperalgesia) ED₅₀: 156 µmol/kgED₅₀: 411.6 µmol/kg~2.6Rat
Analgesic Activity (Acetic acid-induced abdominal constrictions) ED₅₀: 24.8 µmol/kgED₅₀: 506 µmol/kg~20.4Mouse

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. Data sourced from preclinical studies.[4][5]

Paracetamol, Ibuprofen, and Celecoxib: Clinical Efficacy in Osteoarthritis

The following table presents a summary of clinical trial data for paracetamol, ibuprofen, and celecoxib in the management of osteoarthritis pain.

DrugDosageEfficacy Measure (Pain Reduction vs. Placebo)Key Adverse Events
Paracetamol Up to 4000 mg/dayModest effectRisk of hepatotoxicity with overdose; generally well-tolerated at therapeutic doses.[8][9]
Ibuprofen 1200-2400 mg/daySignificant reduction in pain and inflammationGastrointestinal issues (e.g., ulcers, bleeding), cardiovascular risks, renal effects.[10][11]
Celecoxib 200-400 mg/daySimilar efficacy to ibuprofen with improved GI tolerabilityLower risk of GI adverse events compared to non-selective NSAIDs; potential cardiovascular risks.[12][13][14]

Experimental Protocols

Preclinical Models for this compound Evaluation

Carrageenan-Induced Hindpaw Edema (Rat Model of Inflammation) This widely used model assesses the anti-inflammatory activity of a compound. An injection of carrageenan, an inflammatory agent, into the paw of a rat induces a localized inflammatory response characterized by swelling (edema). The volume of the paw is measured at various time points after drug administration and compared to a control group to determine the extent of edema inhibition.[5]

Acetic Acid-Induced Writhing (Mouse Model of Visceral Pain) This model evaluates the analgesic efficacy of a substance against visceral pain. An intraperitoneal injection of acetic acid in a mouse induces a characteristic stretching and writhing response. The number of writhes is counted over a specific period after drug administration and compared to a placebo-treated group to quantify the analgesic effect.[5]

Hepatotoxicity Assessment (Rat Model) To evaluate potential liver damage, rats are administered high doses of the test compound (e.g., paracetamol or an equimolar dose of this compound). After a set period, blood samples are collected to measure the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). Elevated levels of these enzymes are indicative of liver cell damage.[7]

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for this compound

This compound is believed to exert its effects through a dual mechanism of action, combining the properties of its parent molecule, paracetamol, with the therapeutic effects of nitric oxide.[1][2]

Nitroparacetamol_Pathway cluster_0 This compound Metabolism cluster_1 Cellular Effects This compound This compound Paracetamol_Moiety Paracetamol Moiety This compound->Paracetamol_Moiety Hydrolysis NO_Moiety NO-donating Moiety This compound->NO_Moiety Hydrolysis COX_Inhibition Central COX Inhibition Paracetamol_Moiety->COX_Inhibition Serotonergic_Pathway Modulation of Serotonergic Pathways Paracetamol_Moiety->Serotonergic_Pathway NO_Signaling Nitric Oxide (NO) Signaling NO_Moiety->NO_Signaling Analgesia Analgesia COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia NO_Signaling->Analgesia Anti_inflammation Anti-inflammation NO_Signaling->Anti_inflammation Hepatoprotection Hepatoprotection NO_Signaling->Hepatoprotection

Caption: Dual mechanism of this compound.

Signaling Pathway for Paracetamol

The precise mechanism of paracetamol is not fully elucidated but is thought to involve central nervous system pathways.[15][16][17][18][19]

Paracetamol_Pathway cluster_CNS Paracetamol Paracetamol Metabolites Metabolites (e.g., AM404) Paracetamol->Metabolites COX_Inhibition COX Enzyme Inhibition (in low peroxide environment) Paracetamol->COX_Inhibition Serotonergic_Modulation Descending Serotonergic Pathway Activation Paracetamol->Serotonergic_Modulation Endocannabinoid_System Endocannabinoid System Modulation Metabolites->Endocannabinoid_System CNS Central Nervous System Analgesia Analgesia COX_Inhibition->Analgesia Serotonergic_Modulation->Analgesia Endocannabinoid_System->Analgesia

Caption: Central mechanisms of Paracetamol.

Signaling Pathway for NSAIDs (Ibuprofen and Celecoxib)

NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[10][11][12][13][14][20][21][22][23]

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Normal Prostaglandins (Physiological) COX1->Prostaglandins_Normal Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Normal->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Pain_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits

Caption: NSAID mechanism via COX inhibition.

Conclusion

This compound represents an innovative approach to analgesic and anti-inflammatory therapy. Preclinical evidence strongly suggests that by incorporating a nitric oxide-donating moiety, this compound may offer superior efficacy and a significantly improved safety profile, particularly concerning hepatotoxicity, when compared to its parent compound, paracetamol.[6][24] However, the lack of published human clinical trial data makes it impossible to definitively position this compound against established clinical alternatives like ibuprofen and celecoxib. While the preclinical findings are compelling for the research and drug development community, further clinical investigation is essential to validate these promising results and determine the ultimate therapeutic value of this compound in a clinical setting.

References

A Comparative Analysis of the Gastrointestinal Safety of Nitroparacetamol and Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gastrointestinal (GI) safety profiles of nitroparacetamol and the conventional non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952). The information is compiled from preclinical and clinical studies to assist in research and drug development.

Introduction

Naproxen is a widely used NSAID for managing pain and inflammation. However, its use is associated with a significant risk of gastrointestinal complications, including ulcers and bleeding.[1] This toxicity is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing gastroprotective prostaglandins (B1171923).[2]

This compound (NCX-701) is a novel analgesic designed to mitigate the GI side effects associated with traditional NSAIDs.[3][4] It is a nitric oxide (NO)-donating derivative of paracetamol. Paracetamol itself is known for a better GI safety profile compared to NSAIDs.[5][6][7] The addition of the nitric oxide-releasing moiety is intended to further enhance its gastrointestinal tolerability, as NO is an endogenous molecule with key roles in maintaining gastric mucosal integrity.[3][4]

Mechanism of Action and Gastrointestinal Effects

Naproxen: A Conventional NSAID

Naproxen exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[2] The inhibition of COX-1 in the gastric mucosa leads to a decrease in the synthesis of prostaglandins, which are vital for:

  • Stimulating mucus and bicarbonate secretion, forming a protective barrier against gastric acid.

  • Maintaining mucosal blood flow, which is essential for tissue health and repair.

The reduction in these protective factors makes the gastric mucosa more susceptible to injury from gastric acid and other irritants, leading to the formation of erosions and ulcers.[2]

This compound: A Nitric Oxide-Donating Analgesic

This compound is designed to offer a safer alternative by combining the analgesic properties of paracetamol with the gastroprotective effects of nitric oxide.[3][4] While direct comparative studies on the GI effects of this compound versus naproxen are limited, the rationale for its improved safety is based on two key aspects:

  • The Parent Molecule: Paracetamol, the parent compound of this compound, has a well-established lower risk of GI toxicity compared to NSAIDs like naproxen.[5][6][7]

  • The Nitric Oxide Moiety: The release of nitric oxide is expected to counteract the potential for gastric damage. NO plays a crucial role in gastric mucosal defense through several mechanisms, including:

    • Increasing mucosal blood flow.

    • Inhibiting the adhesion of leukocytes to the vascular endothelium, a key event in NSAID-induced mucosal injury.

    • Modulating gastric acid secretion and motility.

Studies on other NO-releasing NSAIDs, such as NO-naproxen, have demonstrated a significant reduction in gastric and intestinal damage compared to the parent NSAID, providing strong evidence for the gastro-sparing effect of the NO-donating group.

Quantitative Data on Gastrointestinal Safety

ParameterNaproxenNO-NaproxenThis compoundSource
Gastric Damage (Mean Lesion Score) HighSignificantly Lower than NaproxenData not available from direct comparative studies. Expected to be very low based on mechanism.
Intestinal Damage (Mean Lesion Score) PresentSignificantly Lower than NaproxenData not available from direct comparative studies. Expected to be very low.
Mechanism of GI Toxicity Inhibition of COX-1 and COX-2, leading to decreased prostaglandin (B15479496) synthesis.Inhibition of COX enzymes; however, the released NO counteracts the damaging effects.Primarily related to the parent molecule (paracetamol), with the NO moiety providing additional protection.[2]
Gastroprotective Mechanism NoneRelease of nitric oxide (NO) leading to increased mucosal blood flow and other protective effects.Inherently lower GI toxicity of paracetamol, further enhanced by the gastroprotective effects of NO.[3][4]

Experimental Protocols

Naproxen-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the ulcerogenic potential of NSAIDs and the efficacy of gastroprotective agents.

1. Animals: Male Wistar rats (180-220g) are typically used. Animals are fasted for 24 hours before the experiment, with free access to water.

2. Drug Administration: Naproxen is suspended in a vehicle (e.g., 1% carboxymethylcellulose) and administered orally or subcutaneously at a dose known to induce gastric lesions (e.g., 20-40 mg/kg).

3. Assessment of Gastric Damage:

  • Animals are euthanized at a specific time point after naproxen administration (e.g., 4-6 hours).
  • The stomachs are removed, opened along the greater curvature, and rinsed with saline.
  • The gastric mucosa is examined for lesions under a dissecting microscope.
  • The severity of gastric damage is often quantified using an ulcer index. This can be based on the number and severity of lesions (e.g., scoring on a scale of 0-5) or by measuring the total length of the lesions.

4. Histological Examination: Stomach tissue samples can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis to assess the depth of the lesions and associated inflammation.

Assessment of this compound Gastrointestinal Safety (Hypothetical Protocol)

A similar experimental design to the naproxen model would be employed to assess the gastrointestinal safety of this compound.

1. Animals and Dosing:

  • Groups of rats would receive either vehicle, naproxen (as a positive control), or different doses of this compound.
  • The doses of this compound would be selected based on its effective analgesic dose range.

2. Evaluation of Gastrointestinal Damage:

  • The primary endpoint would be the ulcer index, assessed as described for the naproxen model.
  • Secondary endpoints could include measurements of gastric mucosal blood flow, mucus and bicarbonate secretion, and markers of inflammation and oxidative stress in the gastric tissue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Naproxen-Induced Gastrointestinal Damage

Naproxen_GI_Damage Naproxen Naproxen COX1_COX2 COX-1 & COX-2 Enzymes Naproxen->COX1_COX2 Inhibits Prostaglandins Prostaglandin Synthesis Naproxen->Prostaglandins Reduces GI_Damage Gastrointestinal Damage (Ulcers, Bleeding) Naproxen->GI_Damage Leads to COX1_COX2->Prostaglandins Catalyzes Mucus_Bicarb Mucus & Bicarbonate Secretion Prostaglandins->Mucus_Bicarb Stimulates Blood_Flow Mucosal Blood Flow Prostaglandins->Blood_Flow Maintains Mucosal_Defense Gastric Mucosal Defense Prostaglandins->Mucosal_Defense Weakens Mucus_Bicarb->Mucosal_Defense Contributes to Blood_Flow->Mucosal_Defense Contributes to Mucosal_Defense->GI_Damage Prevents

Caption: Naproxen inhibits COX enzymes, reducing protective prostaglandins and leading to GI damage.

Protective Signaling Pathway of this compound

Nitroparacetamol_Protection This compound This compound Paracetamol Paracetamol (Analgesia) This compound->Paracetamol NO Nitric Oxide (NO) This compound->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Leukocyte_Adhesion Leukocyte Adhesion NO->Leukocyte_Adhesion Inhibits cGMP Cyclic GMP (cGMP) sGC->cGMP Increases Vasodilation Vasodilation & Increased Blood Flow cGMP->Vasodilation Mucosal_Defense Enhanced Gastric Mucosal Defense Vasodilation->Mucosal_Defense Leukocyte_Adhesion->Mucosal_Defense Contributes to GI_Protection Gastrointestinal Protection Mucosal_Defense->GI_Protection

Caption: this compound releases NO, activating pathways that enhance gastric mucosal defense.

Experimental Workflow for Comparing Gastrointestinal Safety

GI_Safety_Workflow Start Start: Animal Acclimatization & Fasting Grouping Randomization into Treatment Groups Start->Grouping Group_Vehicle Group 1: Vehicle Grouping->Group_Vehicle Group_Naproxen Group 2: Naproxen Grouping->Group_Naproxen Group_Nitro Group 3: This compound Grouping->Group_Nitro Dosing Oral Administration of Compounds Group_Vehicle->Dosing Group_Naproxen->Dosing Group_Nitro->Dosing Incubation Incubation Period (e.g., 4-6 hours) Dosing->Incubation Euthanasia Euthanasia and Stomach Excision Incubation->Euthanasia Evaluation Macroscopic & Microscopic Evaluation of Gastric Mucosa Euthanasia->Evaluation Data_Analysis Data Analysis: Ulcer Index, Histology Scores Evaluation->Data_Analysis Conclusion Conclusion on Comparative Gastrointestinal Safety Data_Analysis->Conclusion

Caption: Workflow for preclinical assessment of GI safety of test compounds against a control.

Conclusion

Based on its mechanism of action and supportive evidence from studies on other NO-donating NSAIDs, this compound holds significant promise as an analgesic with a superior gastrointestinal safety profile compared to naproxen. The combination of a parent molecule with inherently low GI toxicity and a nitric oxide-releasing moiety provides a strong rationale for its gastro-sparing properties. However, direct comparative studies with quantitative GI endpoints are needed to definitively establish the degree of its improved safety over conventional NSAIDs like naproxen.

References

comparative analysis of the NO-releasing properties of different NSAID derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Nitric Oxide-Releasing Properties of NSAID Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nitric oxide (NO)-releasing nonsteroidal anti-inflammatory drugs (NO-NSAIDs), a class of compounds developed to mitigate the gastrointestinal side effects of traditional NSAIDs. By covalently linking a nitric oxide-releasing moiety to a conventional NSAID, these derivatives aim to retain anti-inflammatory efficacy while offering enhanced gastrointestinal safety.[1][2] This is achieved through the beneficial effects of NO, which include maintaining mucosal blood flow and inhibiting leukocyte adhesion, thereby counteracting the gastric damage caused by the inhibition of protective prostaglandins (B1171923).[2][3][4]

Dual Mechanism of Action

NO-NSAIDs, also known as COX-inhibiting nitric oxide donators (CINODs), function through a dual mechanism.[1] The parent NSAID molecule inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins involved in inflammation and pain.[5][6] Simultaneously, upon enzymatic cleavage in the body, the compound releases nitric oxide.[2] This released NO provides gastroprotection, addressing the primary limitation of long-term NSAID therapy.[7][8]

dot

Mechanism_of_Action cluster_0 NO-NSAID Administration cluster_1 Metabolic Cleavage cluster_2 Active Components & Effects NO_NSAID NO-NSAID (e.g., NO-Aspirin, NO-Naproxen) Enzymes Esterases NO_NSAID->Enzymes Metabolism Parent_NSAID Parent NSAID Enzymes->Parent_NSAID NO_Moiety NO-releasing Moiety Enzymes->NO_Moiety COX_Inhibition COX-1 / COX-2 Inhibition Parent_NSAID->COX_Inhibition NO_Release Nitric Oxide (NO) Release NO_Moiety->NO_Release PG_Reduction Reduced Prostaglandins COX_Inhibition->PG_Reduction Anti_Inflammatory Anti-inflammatory Effect (Therapeutic) PG_Reduction->Anti_Inflammatory GI_Toxicity GI Toxicity (Adverse Effect) PG_Reduction->GI_Toxicity Gastroprotection Gastroprotection (Vasodilation, etc.) NO_Release->Gastroprotection Counteraction Counteracts GI Toxicity Gastroprotection->Counteraction Counteraction->GI_Toxicity Inhibits

Caption: Dual mechanism of NO-NSAIDs.

Comparative Performance Data

The following tables summarize experimental data comparing the anti-inflammatory/analgesic efficacy and gastrointestinal toxicity of various NO-NSAID derivatives with their parent compounds.

Table 1: Comparative Anti-inflammatory and Analgesic Efficacy

NO-NSAID DerivativeParent NSAIDExperimental ModelKey FindingReference(s)
NO-Naproxen Naproxen (B1676952)Acetic acid-induced writhing (rat)Superior analgesic effects; ~10-fold more potent than naproxen.[9][10]
NO-Naproxen NaproxenCarrageenan-induced paw edema (rat)Comparable anti-inflammatory effects to naproxen.[10]
NO-Naproxen NaproxenFreund's adjuvant arthritis (rat)More effective at lower doses than naproxen in reducing nociception and T-cell proliferation.[11][12]
NO-Aspirin (NCX-4016) AspirinPlatelet aggregationInhibits platelet aggregation induced by both aspirin-sensitive and -insensitive agonists.[13]
HCT-2037 (NO-S-ketoprofen) S-ketoprofenSpinal cord nociceptive reflexes (rat)Approximately twofold more potent than S-ketoprofen (ID₅₀: 0.75 µmol/kg vs 1.3 µmol/kg).[14][15]
HCT-2040 (NO-S-ketoprofen) S-ketoprofenSpinal cord nociceptive reflexes (rat)Equieffective with S-ketoprofen (ID₅₀: 1.6 µmol/kg vs 1.3 µmol/kg).[14][15]
Various Glycolamides NaproxenCarrageenan-induced paw edema (rat)Exhibited anti-inflammatory activity equivalent to the parent NSAID.[16]

Table 2: Comparative Gastrointestinal (GI) Toxicity

NO-NSAID DerivativeParent NSAIDExperimental ModelKey FindingReference(s)
NO-Naproxen NaproxenAcute gastric injury model (rat)Produced significantly less gastric damage than naproxen.[10]
NO-Aspirin (NCX-4016) AspirinHuman volunteers (7-day course)Resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin.[13]
NO-Flurbiprofen FlurbiprofenAnimal modelsMarkedly reduced GI toxicity while retaining anti-inflammatory activity.[9]
NO-Diclofenac DiclofenacAnimal modelsMinimized GI injury compared to the parent compound.[17]
Various Glycolamides NaproxenGastric tolerance study (rat)Demonstrated significant gastro-sparing properties at equimolar doses.[16]

Signaling Pathways

NO-NSAIDs influence multiple intracellular signaling pathways. The NSAID component primarily acts on the cyclooxygenase pathway.[18] The released NO can modulate other pathways, including the NF-κB and MAP kinase (MAPK) pathways, which are crucial in inflammation and apoptosis.[13][19] For instance, NO-NSAIDs have been shown to induce S-nitrosylation of NF-κB and caspase-3, providing a mechanism for their enhanced anti-inflammatory and potential chemopreventive effects.[19] Traditional NSAIDs have also been shown to suppress the ERK signaling pathway, a component of the MAPK cascade.[20]

dot

Signaling_Pathways cluster_NSAID NSAID-Mediated Pathway cluster_NO NO-Mediated Pathway NO_NSAID NO-NSAID COX COX-1 / COX-2 NO_NSAID->COX Inhibits NO Nitric Oxide (NO) NO_NSAID->NO Releases PGs Prostaglandins COX->PGs Synthesizes Inflammation_Pain Inflammation & Pain PGs->Inflammation_Pain Mediates NFkB NF-κB NO->NFkB S-Nitrosylates Caspases Caspases NO->Caspases S-Nitrosylates Apoptosis_Inflammation Apoptosis & Inflammation NFkB->Apoptosis_Inflammation Regulates Caspases->Apoptosis_Inflammation Regulates

Caption: Key signaling pathways modulated by NO-NSAIDs.

Experimental Protocols

Quantification of Nitric Oxide Release: The Griess Assay

The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[21]

Principle: The assay involves a two-step diazotization reaction. Nitrite reacts with sulfanilamide (B372717) in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, purple-colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[21][22] Since NO can also be oxidized to nitrate (B79036) (NO₃⁻) in biological samples, a preliminary step to reduce nitrate to nitrite using nitrate reductase is often required for total NO production measurement.[23]

Methodology:

  • Sample Preparation: Collect cell culture supernatants or prepare tissue homogenates. Deproteinize samples if necessary, avoiding acid precipitation methods which can lead to nitrite loss.[22]

  • (Optional) Nitrate Reduction: For total NO measurement, incubate samples with nitrate reductase and its cofactor (e.g., NADH) for 30 minutes at 37°C to convert nitrate to nitrite.[23]

  • Griess Reaction:

    • Pipette 50-100 µL of standard (sodium nitrite) or sample into a 96-well plate.[24]

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[24]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water).[24]

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[25]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated with known concentrations of sodium nitrite.[21]

dot

Griess_Assay_Workflow start Start prep Sample Preparation (e.g., Supernatant) start->prep reduction Optional: Nitrate Reduction (with Nitrate Reductase) prep->reduction reagent1 Add Griess Reagent I (Sulfanilamide) reduction->reagent1 incubate1 Incubate 5-10 min (Room Temp, Dark) reagent1->incubate1 reagent2 Add Griess Reagent II (NED) incubate1->reagent2 incubate2 Incubate 10 min (Room Temp) reagent2->incubate2 measure Measure Absorbance (540 nm) incubate2->measure quantify Quantify Nitrite vs. Standard Curve measure->quantify end_node End quantify->end_node

Caption: Experimental workflow for the Griess Assay.

Note: Alternative, more sensitive methods for NO detection include ozone-based chemiluminescence, which can measure NO directly in gas or liquid phases.[26][27]

Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Methodology:

  • Animal Grouping: Fast rats overnight and divide them into control, standard (parent NSAID), and test (NO-NSAID derivative) groups.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[10][16]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

Assessment of Gastrointestinal Toxicity: Gastric Ulcer Index

This protocol is used to quantify the ulcerogenic potential of NSAIDs and their derivatives.

Methodology:

  • Animal Grouping and Dosing: Fast rats for 24 hours with free access to water. Administer a high dose of the parent NSAID or an equimolar dose of the NO-NSAID derivative orally.

  • Observation Period: Keep the animals for a specified period (e.g., 4-6 hours) post-dosing.

  • Tissue Collection: Sacrifice the animals by cervical dislocation. Remove the stomach and open it along the greater curvature.

  • Lesion Scoring: Gently rinse the stomach with saline to visualize the gastric mucosa. Examine the mucosa for lesions, ulcers, or hemorrhages using a magnifying glass.

  • Ulcer Index Calculation: Score the lesions based on their number and severity (e.g., 0=no lesion, 1=petechiae, 2=ulcer <1mm, etc.). The sum of the scores for each animal represents its ulcer index. Compare the mean ulcer index of the NO-NSAID group to the parent NSAID group.[10]

References

Safety Operating Guide

Proper Disposal of Nitroparacetamol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Nitroparacetamol, a nitric oxide-releasing derivative of paracetamol, requires careful handling and disposal due to its chemical nature as a nitrated organic compound. This guide provides essential information and step-by-step procedures for its safe disposal.

Immediate Safety and Logistical Information

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and the unique capabilities of your facility's waste management program.

Key Principles for this compound Disposal:
  • Do not dispose of this compound down the drain or in regular trash. Like many nitrated organic compounds, it can be harmful to the environment and may be considered hazardous waste.[1]

  • Segregate this compound waste. Do not mix it with other waste streams, particularly not with general laboratory trash or non-hazardous chemical waste, unless explicitly instructed to do so by your EHS department.

  • Properly label all waste containers. Clearly mark containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Store waste safely. Keep waste containers sealed and in a designated, well-ventilated hazardous waste accumulation area until they are collected by a certified waste management vendor.

Step-by-Step Disposal Procedures

  • Consult Your Institutional EHS Guidelines: This is the most critical first step. Your EHS department will provide specific instructions on how to manage this compound waste in your laboratory. They will have established protocols with approved waste management vendors.

  • Segregation and Containerization:

    • Place solid this compound waste into a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and "this compound." Include the molecular formula (C₁₂H₁₄N₂O₆).

    • Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.

  • Arrange for Waste Pickup:

    • Follow your institution's established procedure for requesting a hazardous waste pickup. This is typically managed through the EHS department.

    • Ensure that all required paperwork is completed accurately and accompanies the waste container.

This compound Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₆[2][3]
Molecular Weight 282.25 g/mol [2][3]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The recommended and safest approach is to handle it as hazardous waste for disposal by a professional waste management company, which will likely use high-temperature incineration.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures safety and regulatory compliance.

cluster_0 This compound Waste Disposal Workflow Start This compound Waste Generated ConsultEHS Consult Institutional EHS Guidelines Start->ConsultEHS Segregate Segregate as Hazardous Waste ConsultEHS->Segregate Follow EHS Protocol Containerize Properly Label and Containerize Segregate->Containerize Store Store in Designated Area Containerize->Store ArrangePickup Arrange for EHS-Approved Pickup Store->ArrangePickup End Proper Disposal by Vendor ArrangePickup->End

Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Nitroparacetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nitroparacetamol in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Hazard Summary and Personal Protective Equipment

This compound is a flammable solid that is harmful if swallowed or inhaled. It can cause skin and eye irritation, and may lead to respiratory irritation. Prolonged or repeated exposure may cause damage to organs. Due to the absence of established Occupational Exposure Limits (OELs), stringent adherence to the following personal protective equipment (PPE) recommendations is mandatory.

Table 1: Hazard Classification of this compound

Hazard ClassificationGHS CodeDescription
Flammable SolidH228A solid which is readily combustible, or may cause or contribute to fire through friction.
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, InhalationH332Harmful if inhaled.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.
Specific Target Organ Toxicity - Repeated ExposureH373May cause damage to organs through prolonged or repeated exposure.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant (e.g., nitrile rubber), disposable. Double-gloving is recommended.To prevent skin contact and absorption.
Body Protection Lab Coat/GownLong-sleeved, flame-retardant, and chemical-resistant.To protect skin and personal clothing from contamination.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 compliant safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.To protect eyes and face from splashes, dust, and aerosols.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator is required when handling the powder outside of a certified chemical fume hood.To prevent inhalation of harmful dust particles.
Foot Protection Closed-toe shoesSubstantial, non-permeable shoes.To protect feet from spills.

Procedural Workflow for Safe Handling

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Ensure Chemical Fume Hood is Certified and Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials prep_weigh Weigh this compound in Fume Hood prep_materials->prep_weigh exp_handling Handle this compound Exclusively Within the Fume Hood prep_weigh->exp_handling exp_transfer Use Spatulas and Closed Containers for Transfer exp_handling->exp_transfer exp_dissolve Dissolve in Appropriate Solvent Under Constant Ventilation exp_transfer->exp_dissolve cleanup_decon Decontaminate Work Surfaces exp_dissolve->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE in Designated Area cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. A procedural workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Safe Handling and Use

This protocol provides a step-by-step guide for the safe handling of this compound during routine laboratory use.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment (e.g., glassware, spatulas, stir bars) and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a flame-retardant and chemical-resistant lab coat.

  • Don a NIOSH-approved N95 respirator.

  • Wear ANSI Z87.1 compliant safety goggles.

  • Put on the first pair of nitrile gloves.

  • If a high risk of splashing is anticipated, wear a face shield over the safety goggles.

  • Don a second pair of nitrile gloves, ensuring the outer glove covers the cuff of the lab coat.

3. Handling and Weighing:

  • Perform all manipulations of solid this compound within the certified chemical fume hood.

  • Use a dedicated, clean spatula for transferring the powder.

  • Weigh the desired amount of this compound onto a tared weigh boat or directly into a suitable container within the fume hood.

  • Close the primary container of this compound immediately after use.

4. Solution Preparation:

  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation. Never use an open flame.

5. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves, disposable lab coats) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Solutions Containing this compound Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Logical Workflow for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures. The following diagram illustrates the decision-making process.

start Start: Handling this compound is_powder Handling Solid Powder? start->is_powder use_hood Working in a Certified Fume Hood? is_powder->use_hood Yes gloves_coat Wear Double Gloves and Lab Coat is_powder->gloves_coat No (in solution) risk_splash Risk of Splashes or Aerosols? use_hood->risk_splash Yes resp Wear N95 Respirator use_hood->resp No goggles Wear Safety Goggles risk_splash->goggles No face_shield Wear Face Shield and Goggles risk_splash->face_shield Yes end_ppe Required PPE Assembled resp->risk_splash goggles->gloves_coat face_shield->gloves_coat gloves_coat->end_ppe

Figure 2. A logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroparacetamol
Reactant of Route 2
Reactant of Route 2
Nitroparacetamol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.